Product packaging for Cyclohexanone, 2-(1-methylethylidene)-(Cat. No.:CAS No. 13747-73-4)

Cyclohexanone, 2-(1-methylethylidene)-

Cat. No.: B083054
CAS No.: 13747-73-4
M. Wt: 138.21 g/mol
InChI Key: MMTBDIDPDFBJIC-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(1-methylethylidene)- is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanone, 2-(1-methylethylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone, 2-(1-methylethylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B083054 Cyclohexanone, 2-(1-methylethylidene)- CAS No. 13747-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTBDIDPDFBJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160197
Record name 2-(1-Methylethylidene)cyclohexanone
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13747-73-4
Record name 2-(1-Methylethylidene)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13747-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylethylidene)cyclohexanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methylethylidene)cyclohexanone
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Foundational & Exploratory

Physical and chemical properties of 2-(1-methylethylidene)-cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(1-methylethylidene)-cyclohexanone, also known as 2-isopropylidenecyclohexanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this α,β-unsaturated ketone. The guide details the compound's structural and physicochemical properties, provides experimental protocols for its synthesis and characterization, and explores its known and potential biological activities. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using logical diagrams.

Introduction

2-(1-Methylethylidene)-cyclohexanone is an organic compound featuring a cyclohexanone ring substituted with an isopropylidene group at the alpha position.[1] This structure, containing a conjugated enone system, is a key feature that influences its chemical reactivity and potential biological activity.[1] While its primary applications have been in synthetic organic chemistry, potentially as a fragrance or flavoring agent, the structural motifs present in this molecule are also found in compounds with interesting pharmacological properties.[1] This guide aims to consolidate the available technical information on 2-(1-methylethylidene)-cyclohexanone to facilitate further research and exploration of its potential in drug discovery and development. The compound has also been identified in the plant Crocus sativus.

Physicochemical Properties

The physical and chemical properties of 2-(1-methylethylidene)-cyclohexanone are summarized in the tables below. These properties have been determined through a combination of experimental measurements and computational predictions.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₄O[1][2]
Molecular Weight 138.21 g/mol
Appearance Colorless to pale yellow liquid[1]
Odor Distinctive, ketone-like[1]
Boiling Point 503.88 K (230.73 °C) (predicted)[3]
Melting Point 267.43 K (-6.12 °C) (predicted)[3]
Density 0.948 g/cm³ at 20°C (for cyclohexanone)[4]
Solubility Limited solubility in water, soluble in organic solvents.[1]
Table 2: Chemical and Computational Data
PropertyValueSource
CAS Number 13747-73-4[1][2]
IUPAC Name 2-(propan-2-ylidene)cyclohexan-1-one
InChI InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3[1][2]
InChIKey MMTBDIDPDFBJIC-UHFFFAOYSA-N[1][2]
SMILES CC(C)=C1CCCCC1=O[3]
LogP (Octanol-Water Partition Coefficient) 2.466 (predicted)[3]
Topological Polar Surface Area 17.1 Ų
Complexity 173
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1

Experimental Protocols

This section outlines detailed methodologies for the synthesis and spectroscopic characterization of 2-(1-methylethylidene)-cyclohexanone.

Synthesis Protocols

Two common methods for the synthesis of α,β-unsaturated ketones like 2-(1-methylethylidene)-cyclohexanone are the Wittig reaction and the Aldol condensation.

The Wittig reaction is a reliable method for converting ketones into alkenes.[5][6][7] In this case, cyclohexanone is reacted with a phosphorus ylide.

  • Materials: Cyclohexanone, Isopropyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexane, Anhydrous tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend isopropyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-BuLi in hexane to the suspension via the dropping funnel with vigorous stirring. Allow the reaction to stir for 1 hour at 0 °C, during which the color should change to deep orange/red, indicating the formation of the ylide.

    • Add a solution of cyclohexanone in anhydrous THF to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(1-methylethylidene)-cyclohexanone.

The Aldol condensation of cyclohexanone with acetone can also yield the target compound, typically under basic or acidic conditions.[3][8][9]

  • Materials: Cyclohexanone, Acetone, Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Ethanol, Water, Diethyl ether, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottom flask, dissolve cyclohexanone in ethanol.

    • Add an excess of acetone to the solution.

    • Prepare a solution of NaOH or KOH in water and add it dropwise to the ketone mixture with stirring at room temperature.

    • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Neutralize the reaction mixture with dilute hydrochloric acid (HCl).

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase to obtain the crude product.

    • Purify by vacuum distillation or column chromatography.

Spectroscopic Characterization
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Expected Chemical Shifts (δ, ppm): Protons on the carbons adjacent to the carbonyl group (α-protons) are expected to be deshielded and appear in the range of 2.1–2.6 ppm.[1] The vinyl methyl protons will appear as two singlets, and the remaining cyclohexyl protons will resonate in the upfield region.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Expected Chemical Shifts (δ, ppm): The carbonyl carbon is highly deshielded and is expected to appear in the range of 190–220 ppm.[1] The α- and β-carbons of the enone system will also show characteristic downfield shifts.

  • Sample Preparation: As a liquid, the sample can be analyzed neat.[2][4][10][11] Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions: A strong, sharp absorption band characteristic of the C=O stretch in a conjugated ketone is expected around 1685-1666 cm⁻¹.[12] C=C stretching and C-H stretching and bending vibrations will also be present.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Analysis: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[2]

Reactivity and Potential Biological Activity

Chemical Reactivity

The chemical reactivity of 2-(1-methylethylidene)-cyclohexanone is dominated by the α,β-unsaturated ketone moiety.[1] This functional group makes the compound susceptible to:

  • Nucleophilic Addition: The β-carbon of the enone system is electrophilic and can undergo Michael (1,4-conjugate) addition with various nucleophiles.

  • Nucleophilic Acyl Addition: The carbonyl carbon can be attacked by strong nucleophiles in a 1,2-addition fashion.

  • Reactions at the α-carbon: The protons on the α'-carbon (C6) are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.

Biological Activity

While extensive biological studies on 2-(1-methylethylidene)-cyclohexanone are limited, the α,β-unsaturated ketone core is a known pharmacophore present in many biologically active molecules. Compounds containing this moiety have been reported to exhibit a range of activities, including cytotoxic and anticancer properties.[13][14]

Studies on related 2,6-bis(arylidene)cyclohexanones and 2-benzylidene-6-(nitrobenzylidene)cyclohexanones have demonstrated significant cytotoxicity against various human tumor cell lines, with some compounds showing selective toxicity towards cancer cells over non-malignant cells.[13][14] The proposed mechanism of action for many α,β-unsaturated ketones involves the alkylation of biological nucleophiles, such as cysteine residues in proteins, through Michael addition. This can lead to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.

Given these precedents, it is plausible that 2-(1-methylethylidene)-cyclohexanone could exhibit some level of cytotoxic or other biological activity. However, dedicated biological evaluation is required to confirm this and to determine its potency and selectivity.

Visualizations

Diagram 1: Synthesis of 2-(1-Methylethylidene)-cyclohexanone via Wittig Reaction

Wittig_Synthesis reagent1 Isopropyltriphenyl- phosphonium bromide intermediate Phosphorus Ylide reagent1->intermediate 1. Deprotonation reagent2 n-Butyllithium reagent2->intermediate reagent3 Cyclohexanone product 2-(1-Methylethylidene)- cyclohexanone reagent3->product intermediate->product 2. Wittig Reaction

Caption: Workflow for the Wittig reaction synthesis.

Diagram 2: Synthesis of 2-(1-Methylethylidene)-cyclohexanone via Aldol Condensation

Aldol_Condensation reactant1 Cyclohexanone intermediate Enolate Intermediate reactant1->intermediate 1. Enolate   Formation reactant2 Acetone aldol_adduct Aldol Adduct reactant2->aldol_adduct catalyst Base (e.g., NaOH) catalyst->intermediate intermediate->aldol_adduct 2. Nucleophilic    Attack product 2-(1-Methylethylidene)- cyclohexanone aldol_adduct->product 3. Dehydration

Caption: Pathway of the Aldol condensation synthesis.

Conclusion

2-(1-Methylethylidene)-cyclohexanone is a well-defined chemical entity with established physicochemical properties. Standard organic chemistry techniques can be employed for its synthesis and characterization. While direct evidence of its biological activity is currently scarce, its structural similarity to other bioactive α,β-unsaturated ketones suggests that it may be a compound of interest for further investigation in the context of drug discovery. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers initiating studies on this and related molecules. Further exploration of its pharmacological profile is warranted to fully understand its potential therapeutic applications.

References

Spectroscopic Profile of 2-Isopropylidenecyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-isopropylidenecyclohexanone, a valuable intermediate in organic synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics, along with standardized experimental protocols for data acquisition.

Mass Spectrometry

The mass spectrum of 2-isopropylidenecyclohexanone provides key information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Data Summary:

ParameterValue
Molecular FormulaC₉H₁₄O
Molecular Weight138.21 g/mol
Major Fragment (m/z)123
Major Fragment (m/z)95
Major Fragment (m/z)67

Experimental Protocol:

Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 2.4 - 2.6m4H-CH₂- (adjacent to C=O and C=C)
~ 1.8 - 2.0m2H-CH₂-
~ 1.7 - 1.9s6H=C(CH₃)₂

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~ 200 - 210C=O
~ 135 - 145=C(CH₃)₂
~ 120 - 130=C-
~ 35 - 45-CH₂- (α to C=O)
~ 25 - 35-CH₂-
~ 20 - 30=C(CH₃)₂

Experimental Protocol:

NMR spectra are obtained by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and placing it in a strong, uniform magnetic field. For ¹H NMR, a radiofrequency pulse excites the hydrogen nuclei. The subsequent relaxation of these nuclei back to their ground state emits a signal that is detected and converted into a spectrum. For ¹³C NMR, a similar process is used, often with broadband proton decoupling to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 2960 - 2850StrongC-H stretch (sp³)
~ 1715StrongC=O stretch
~ 1650MediumC=C stretch

Experimental Protocol:

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample can be placed as a thin film between two salt plates (e.g., NaCl or KBr). For solid samples, they can be dissolved in a suitable solvent and a thin film cast onto a salt plate, or mixed with KBr powder and pressed into a pellet. The sample is then exposed to a beam of infrared radiation, and the instrument measures the amount of light absorbed at each frequency.

Visualizations

To aid in the understanding of the spectroscopic analysis workflow and the structural correlations, the following diagrams are provided.

Spectroscopic_Workflow Figure 1. General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Thin Film/Pellet Thin Film or KBr Pellet (for IR) Sample->Thin Film/Pellet Dilution Dilution in Volatile Solvent (for MS) Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Thin Film/Pellet->IR MS Mass Spectrometer Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 1. General Workflow for Spectroscopic Analysis

Structural_Correlations Figure 2. Structure of 2-Isopropylidenecyclohexanone with Key Spectroscopic Features cluster_nmr NMR Correlations cluster_ir_ms IR & MS Features H_alpha ¹H: ~2.4-2.6 ppm (α-protons) H_vinyl ¹H: ~1.7-1.9 ppm (vinyl methyls) C_carbonyl ¹³C: ~200-210 ppm (C=O) C_alkene ¹³C: ~120-145 ppm (C=C) IR_CO IR: ~1715 cm⁻¹ (C=O stretch) IR_CC IR: ~1650 cm⁻¹ (C=C stretch) MS_M MS: m/z = 138 (Molecular Ion) mol mol

Figure 2. Structure of 2-Isopropylidenecyclohexanone with Key Spectroscopic Features

In-Depth Technical Guide: 2-(1-Methylethylidene)-cyclohexanone (CAS: 13747-73-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylethylidene)-cyclohexanone, with the CAS number 13747-73-4, is an organic compound belonging to the family of α,β-unsaturated ketones.[1] Its structure consists of a cyclohexanone ring substituted with an isopropylidene group at the alpha position. This compound is also known by its synonyms, 2-isopropylidenecyclohexanone and 2-(propan-2-ylidene)cyclohexanone.[2][3] It typically appears as a colorless to pale yellow liquid and possesses a distinctive ketone-like odor.[2] While its primary applications are in synthetic organic chemistry, potentially as a fragrance or flavoring agent, or as an intermediate in the synthesis of more complex molecules, its biological profile remains largely unexplored.[2] This technical guide provides a comprehensive overview of its known chemical and physical properties, a plausible synthetic route, and analytical methodologies.

Chemical and Physical Properties

The majority of the available data on the physicochemical properties of 2-(1-methylethylidene)-cyclohexanone is derived from computational models, with some experimental data available. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of 2-(1-Methylethylidene)-cyclohexanone

PropertyValueUnitSource (Method)
Identifiers
CAS Number13747-73-4-[4]
Molecular FormulaC₉H₁₄O-[3][4]
Molecular Weight138.21 g/mol [4]
IUPAC Name2-propan-2-ylidenecyclohexan-1-one-[4]
InChIInChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3-[3]
InChIKeyMMTBDIDPDFBJIC-UHFFFAOYSA-N-[3]
SMILESCC(=C1CCCCC1=O)C-[4]
Physical Properties
Boiling Point (Normal)503.88K[5] (Joback Method)
Melting Point (Normal)267.43K[5] (Joback Method)
Water Solubility (log10ws)-2.62mol/l[5] (Crippen Method)
Octanol/Water Partition Coefficient (logP)2.4-[4] (XLogP3)
Thermodynamic Properties
Enthalpy of Vaporization (hvap)41.48kJ/mol[5] (Joback Method)
Enthalpy of Fusion (hfus)8.35kJ/mol[5] (Joback Method)
Standard Gibbs Free Energy of Formation (gf)-28.62kJ/mol[5] (Joback Method)
Enthalpy of Formation at Standard Conditions (hf)-225.89kJ/mol[5] (Joback Method)
Analytical Properties
Kovats Retention Index (Standard non-polar)1099-[4] (Experimental)

Synthesis and Experimental Protocols

Proposed Synthesis via Wittig Reaction

The synthesis of 2-(1-methylethylidene)-cyclohexanone can be envisioned to proceed from cyclohexane-1,2-dione and isopropylidene triphenylphosphorane (a Wittig reagent).

Reaction Scheme:

Cyclohexane-1,2-dione + Isopropyltriphenylphosphonium bromide --(Base)--> 2-(1-Methylethylidene)-cyclohexanone + Triphenylphosphine oxide + Salt

Diagram of Proposed Synthesis Workflow

G Proposed Synthesis of 2-(1-Methylethylidene)-cyclohexanone via Wittig Reaction cluster_0 Preparation of Wittig Reagent cluster_1 Wittig Reaction reagent_prep Isopropyltriphenylphosphonium bromide (from Triphenylphosphine and 2-Bromopropane) base Strong Base (e.g., n-Butyllithium in THF) reagent_prep->base Deprotonation ylide Isopropylidene triphenylphosphorane (Wittig Reagent) base->ylide reaction_mixture Reaction Mixture ylide->reaction_mixture start_material Cyclohexane-1,2-dione (in aprotic solvent like THF) start_material->reaction_mixture product 2-(1-Methylethylidene)-cyclohexanone reaction_mixture->product Work-up & Purification (e.g., Chromatography) byproduct Triphenylphosphine oxide reaction_mixture->byproduct

Caption: A flowchart illustrating the proposed two-stage synthesis of 2-(1-methylethylidene)-cyclohexanone using a Wittig reaction.

Hypothetical Experimental Protocol for Synthesis

Materials:

  • Isopropyltriphenylphosphonium bromide

  • Dry tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexane-1,2-dione

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add isopropyltriphenylphosphonium bromide and dry THF. Cool the resulting suspension to 0 °C in an ice bath. Slowly add a solution of n-BuLi in hexanes dropwise while maintaining the temperature at 0 °C. The formation of the orange-red ylide should be observed. Allow the mixture to stir at this temperature for 1 hour.

  • Wittig Reaction: To the freshly prepared ylide solution at 0 °C, add a solution of cyclohexane-1,2-dione in dry THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(1-methylethylidene)-cyclohexanone.

Analytical Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine the purity of the compound and confirm its molecular weight.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless injector.

  • Temperature Program: A suitable temperature gradient, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.

  • MS Detection: Electron ionization (EI) at 70 eV.

  • Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 138, corresponding to the molecular weight of C₉H₁₄O.[1] Fragmentation patterns characteristic of α,β-unsaturated ketones would also be expected.

Infrared (IR) Spectroscopy:

  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: As a thin film on a salt plate (NaCl or KBr) or in a suitable solvent (e.g., CCl₄).

  • Expected Absorptions:

    • A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ketone.

    • A medium absorption band around 1640-1650 cm⁻¹ for the C=C stretch of the isopropylidene group.

    • Strong absorption bands in the range of 2850-3000 cm⁻¹ due to C-H stretching of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the detailed structure of the molecule by observing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR (Proton NMR) Expected Signals:

    • Two singlets in the region of δ 1.8-2.2 ppm, corresponding to the two diastereotopic methyl groups of the isopropylidene moiety.

    • Multiplets in the region of δ 1.5-2.5 ppm for the protons of the cyclohexanone ring. The protons alpha to the carbonyl group would be expected to be the most deshielded.

  • ¹³C NMR (Carbon-13 NMR) Expected Signals:

    • A signal in the region of δ 190-200 ppm for the carbonyl carbon.

    • Signals for the two carbons of the C=C double bond in the olefinic region (δ 120-140 ppm).

    • Signals for the methyl carbons of the isopropylidene group in the aliphatic region (δ 20-30 ppm).

    • Signals for the methylene carbons of the cyclohexanone ring in the aliphatic region.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of information regarding the biological activity of 2-(1-methylethylidene)-cyclohexanone. There are no published studies detailing its effects on biological systems, its mechanism of action, or its involvement in any signaling pathways. The compound has been reported to be a constituent of Crocus sativus (saffron), but its function within the plant or any potential pharmacological effects have not been elucidated.[4]

Given the absence of data on its biological activity, no signaling pathway diagrams can be provided. Research into the biological effects of this compound could be a potential area for future investigation, particularly given the known bioactivities of other cyclohexanone derivatives.

Safety and Handling

As with any chemical compound, 2-(1-methylethylidene)-cyclohexanone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, the Safety Data Sheet (SDS) for this compound should be consulted.

Conclusion

2-(1-Methylethylidene)-cyclohexanone (CAS: 13747-73-4) is a well-characterized organic compound from a physicochemical standpoint, with most data originating from computational methods. Its synthesis is plausibly achieved through standard organic reactions like the Wittig reaction. However, a critical knowledge gap exists concerning its biological activity. For researchers in drug discovery and development, this compound represents a largely unexplored chemical entity. Future studies are warranted to investigate its potential biological effects and to determine if its α,β-unsaturated ketone moiety, a common feature in bioactive molecules, confers any interesting pharmacological properties.

References

An In-depth Technical Guide on the Thermodynamic Properties of 2-(1-methylethylidene)-cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-(1-methylethylidene)-cyclohexanone (CAS: 13747-73-4), a ketone with applications in organic synthesis and as a potential building block in medicinal chemistry. Due to a scarcity of direct experimental data for this specific compound, this document presents a combination of computationally predicted thermodynamic values and detailed, representative experimental protocols for their determination. These methodologies are standard in the field and applicable to the characterization of similar organic molecules.

Compound Identification
IdentifierValue
IUPAC Name 2-(1-methylethylidene)cyclohexan-1-one
Other Names 2-isopropylidenecyclohexanone
CAS Number 13747-73-4
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol [1]
SMILES CC(C)=C1CCCCC1=O[1]
InChI InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3[1]

Quantitative Thermodynamic Data

The following tables summarize the available computed thermodynamic and physical properties for 2-(1-methylethylidene)-cyclohexanone. These values are primarily derived from established computational methods such as the Joback, Crippen, and McGowan methods, which are valuable for estimation in the absence of experimental data.[1][2]

Table 1: Key Thermodynamic Properties (Computed)
PropertyValueUnitMethod
Standard Gibbs Free Energy of Formation (gf)-28.62kJ/molJoback Method[2]
Enthalpy of Formation (hf)-225.89kJ/molJoback Method[2]
Enthalpy of Fusion (hfus)8.35kJ/molJoback Method[2]
Enthalpy of Vaporization (hvap)41.48kJ/molJoback Method[2]
Table 2: Physical Properties (Computed and Experimental)
PropertyValueUnitMethod/Source
Normal Boiling Point (tb)503.88KJoback Method[2]
Normal Melting Point (tf)267.43KJoback Method[2]
Critical Temperature (tc)733.15KJoback Method[2]
Critical Pressure (pc)3173.97kPaJoback Method[2]
Critical Volume (vc)0.465m³/kmolJoback Method[2]
McGowan's Characteristic Volume (mcvol)124.080ml/molMcGowan Method[2]
Octanol/Water Partition Coefficient (logp)2.466Crippen Method[2]
Water Solubility (log10ws)-2.62Crippen Method[2]
Non-polar Retention Index (rinpol)1099.00NIST Webbook[1][2]
Table 3: Temperature-Dependent Ideal Gas Heat Capacity (cpg) (Computed)
Temperature (K)Value (J/mol·K)Method
503.88274.19Joback Method[2]
542.09290.87Joback Method[2]
580.30306.71Joback Method[2]
618.52321.70Joback Method[2]
656.73335.86Joback Method[2]
694.94349.19Joback Method[2]
733.15361.70Joback Method[2]

Experimental Protocols

While specific experimental data for 2-(1-methylethylidene)-cyclohexanone is limited, the following sections detail standard methodologies for determining the key thermodynamic properties of volatile organic compounds.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The enthalpy of combustion is determined using a constant volume (bomb) calorimeter.[3][4][5][6] This value can then be used to derive the standard enthalpy of formation.

Methodology:

  • Sample Preparation: A precisely weighed pellet (approximately 1 gram) of the substance is placed in a sample cup within the calorimeter's bomb.[6] A fuse wire of known length and mass is connected to the electrodes, with the wire in close contact with the sample.[3]

  • Bomb Assembly and Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.[6]

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's bucket. The calorimeter is then sealed, and a stirrer is activated to ensure a uniform water temperature.[5]

  • Temperature Equilibration: The system is allowed to equilibrate, and the initial temperature is recorded for several minutes to establish a baseline.[6]

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and the system begins to cool.[6]

  • Post-Combustion Analysis: The bomb is depressurized, and any remaining fuse wire is collected and weighed to determine the amount that was combusted.

  • Calculations: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid). The enthalpy of combustion at constant volume (ΔU) is then converted to the enthalpy of combustion at constant pressure (ΔH).

G Workflow for Bomb Calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation A Weigh Sample & Fuse Wire B Assemble Bomb A->B C Pressurize with O2 B->C D Place Bomb in Calorimeter C->D E Equilibrate & Record Ti D->E F Ignite Sample E->F G Record Temperature Profile F->G H Calculate ΔT G->H I Apply Corrections H->I J Determine ΔHc I->J

Workflow for Bomb Calorimetry
Determination of Vapor Pressure

Vapor pressure is a critical property for assessing the volatility of a compound. Two common methods for its determination are the Knudsen effusion method and the transpiration method.

This method is suitable for substances with low vapor pressures and is based on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[2][7][8][9]

Methodology:

  • Sample Loading: A small amount of the sample is placed into a Knudsen cell, which is a container with a small, well-defined orifice in its lid.

  • System Setup: The Knudsen cell is placed in a vacuum chamber and connected to a high-vacuum system. The chamber is typically housed within a temperature-controlled environment.[7]

  • Measurement: The cell is heated to a constant temperature, and the vacuum system is engaged. The mass of the cell is monitored over time using a sensitive microbalance.[2]

  • Data Analysis: The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time plot. The vapor pressure (P) is then calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the temperature, M is the molar mass, and A is the area of the orifice.

G Knudsen Effusion Method Workflow A Load Sample into Knudsen Cell B Place Cell in Vacuum Chamber A->B C Heat to Constant Temperature B->C D Evacuate Chamber C->D E Monitor Mass Loss vs. Time D->E F Calculate Rate of Mass Loss (dm/dt) E->F G Calculate Vapor Pressure F->G

Knudsen Effusion Method Workflow

The transpiration method involves passing an inert carrier gas over the sample at a known flow rate and measuring the amount of substance transported by the gas.[10][11][12]

Methodology:

  • Sample Preparation: The sample is placed in a saturator tube, often on a support such as glass beads, to maximize the surface area for evaporation.[11]

  • System Setup: The saturator is placed in a temperature-controlled oven. An inert carrier gas (e.g., nitrogen) is passed through the saturator at a precisely controlled, low flow rate.

  • Vapor Collection: The gas stream, now saturated with the vapor of the substance, is passed through a cold trap or a suitable absorbent to collect the transported material.[11]

  • Quantification: The amount of condensed or absorbed substance is determined gravimetrically or by a suitable analytical technique such as gas chromatography.

  • Calculation: The partial pressure of the substance (which is equal to its vapor pressure) is calculated using the ideal gas law, based on the amount of substance collected, the total volume of the carrier gas passed, and the temperature.

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature.[13][14]

Methodology:

  • Sample Loading: A known mass of the sample is sealed in a sample container within the calorimeter.

  • Calorimeter Setup: The sample container is placed in an adiabatic shield within a vacuum chamber. The temperature of the shield is controlled to precisely match the temperature of the sample container at all times, thereby preventing any heat exchange with the surroundings.[13]

  • Measurement: A known quantity of electrical energy is supplied to a heater within the sample container, and the resulting increase in temperature is measured precisely.

  • Calculation: The heat capacity (Cp) is calculated from the amount of energy supplied and the measured temperature change. This process is repeated at different temperatures to determine the heat capacity as a function of temperature.

G Adiabatic Calorimetry Workflow A Seal Sample in Container B Establish Adiabatic Conditions A->B C Input Known Energy Pulse B->C D Measure Temperature Rise (ΔT) C->D E Calculate Heat Capacity at T_avg D->E F Repeat at Different Temperatures E->F

Adiabatic Calorimetry Workflow

Conclusion

This technical guide has summarized the currently available, albeit computationally derived, thermodynamic properties of 2-(1-methylethylidene)-cyclohexanone. While direct experimental data remains sparse, the detailed protocols provided for bomb calorimetry, vapor pressure measurement, and adiabatic calorimetry outline the established methodologies for the experimental determination of these crucial parameters. It is recommended that for applications requiring high-precision data, these experimental validations be undertaken. The data and methods presented herein provide a solid foundation for researchers and professionals working with this and related compounds.

References

Solubility Profile of 2-Isopropylidenecyclohexanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-isopropylidenecyclohexanone in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide offers a qualitative assessment based on chemical principles, alongside standardized experimental protocols for determining solubility.

Data Presentation: Solubility Summary

Despite a comprehensive search of scientific databases and chemical literature, specific quantitative data on the solubility of 2-isopropylidenecyclohexanone in common organic solvents could not be located. However, based on its molecular structure—a ketone with a significant non-polar hydrocarbon framework—a qualitative prediction of its solubility can be made using the principle of "like dissolves like."

The presence of the polar ketone group suggests some affinity for polar solvents, while the bulky, non-polar isopropylidene and cyclohexyl groups indicate good solubility in non-polar and weakly polar organic solvents.

Table 1: Qualitative Solubility Assessment of 2-Isopropylidenecyclohexanone

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Non-Polar Hexane, Heptane, TolueneHighThe large, non-polar hydrocarbon structure of the molecule is expected to interact favorably with non-polar solvents.
Weakly Polar Diethyl Ether, ChloroformHighThese solvents can interact with both the non-polar and polar parts of the molecule, making them excellent solvents for this compound.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThe ketone group can engage in dipole-dipole interactions with these solvents, while the hydrocarbon portion is still readily solvated.
Polar Protic Methanol, EthanolLow to ModerateThe hydrogen-bonding capability of these solvents is less compatible with the largely non-polar structure of 2-isopropylidenecyclohexanone.
Highly Polar WaterVery Low/InsolubleThe large non-polar surface area of the molecule is expected to make it immiscible with water.

Note: The information presented in this table is a qualitative prediction and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like 2-isopropylidenecyclohexanone.

Method 1: Gravimetric Method (Shake-Flask)

This is a standard and widely used method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • 2-Isopropylidenecyclohexanone

  • Selected organic solvents of high purity

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Sample Preparation: Add an excess amount of 2-isopropylidenecyclohexanone to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed vial. This step should be performed quickly to avoid temperature changes that could affect solubility.

  • Solvent Evaporation: Determine the mass of the collected saturated solution. Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

  • Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L, using the mass of the dissolved solute and the volume or mass of the solvent used.

Method 2: Spectroscopic Method

This method is suitable for compounds that have a chromophore and can be detected by UV-Vis spectroscopy.

Materials:

  • Same as the gravimetric method, plus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of 2-isopropylidenecyclohexanone of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and withdraw a filtered aliquot.

  • Dilution: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis cluster_result Result A Add excess solute to known volume of solvent B Seal and agitate at constant temperature (24-72h) A->B C Allow excess solid to settle (≥24h) B->C D Withdraw supernatant with syringe C->D E Filter through 0.45 µm filter D->E F Dispense into pre-weighed vial E->F G Evaporate solvent F->G H Weigh dried solute G->H I Calculate solubility (g/100mL or mol/L) H->I

The Natural Occurrence of 2-(1-Methylethylidene)-cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 2-(1-methylethylidene)-cyclohexanone, a monoterpenoid ketone. The primary documented natural source of this compound is the stigma of Crocus sativus L., commonly known as saffron. This document details the methodologies for the extraction and identification of volatile compounds from saffron, including 2-(1-methylethylidene)-cyclohexanone. Furthermore, a putative biosynthetic pathway for this compound is proposed based on established principles of monoterpene biosynthesis in plants. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence

The presence of 2-(1-methylethylidene)-cyclohexanone, also referred to as 2-isopropylidenecyclohexanone, in the plant kingdom is not widely reported. The most definitive source of its natural occurrence is in the dried stigmas of Crocus sativus L.[1]. Saffron is renowned for its rich and complex profile of volatile and non-volatile secondary metabolites, which contribute to its characteristic aroma, flavor, and color.

Compound Category Compound Name Reference
Monoterpenoid Ketones 2-(1-Methylethylidene)-cyclohexanone [1]
Isophorone[1][3]
4-Ketoisophorone[1][4]
Monoterpenoid Aldehydes Safranal[2][3][4]
Other Volatiles 2,6,6-trimethyl-2-cyclohexene-1,4-dione[5]
2,2,6-trimethyl-1,4-cyclohexanedione[6]
Acetic acid[6]
2(5H)-furanone[6]

Table 1: Key Volatile Compounds Identified in Saffron (Crocus sativus L.)

Experimental Protocols

The isolation and identification of 2-(1-methylethylidene)-cyclohexanone from saffron are typically achieved through the analysis of its essential oil or volatile fraction. The following are detailed methodologies commonly employed for this purpose.

Extraction of Volatile Compounds

Two primary methods for the extraction of volatile compounds from saffron are Steam Distillation and Headspace Solid-Phase Microextraction (HS-SPME).

2.1.1. Steam Distillation

This classical method is used to isolate essential oils from plant material.

  • Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil, being immiscible with water, is separated.

  • Apparatus: A Clevenger-type apparatus or a similar steam distillation unit is used.

  • Procedure:

    • Dried saffron stigmas are ground into a fine powder.

    • The powdered saffron is placed in a flask with distilled water.

    • The flask is heated, and steam is generated, passing through the saffron powder.

    • The steam, carrying the volatile compounds, is directed to a condenser.

    • The condensed liquid (hydrosol and essential oil) is collected in a separating funnel.

    • The essential oil layer is separated from the aqueous layer.

    • The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

2.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a modern, solvent-free technique for extracting volatile and semi-volatile compounds from a sample's headspace.

  • Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition from the gas phase into the stationary phase. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

  • Apparatus: An SPME fiber holder and various fiber coatings (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB)) are required.

  • Procedure:

    • A precisely weighed amount of powdered saffron is placed in a sealed vial[7].

    • The vial is heated to a specific temperature (e.g., 45°C) to promote the release of volatile compounds into the headspace[7].

    • The SPME fiber is exposed to the headspace for a defined period (e.g., 20 minutes) to allow for the adsorption of the analytes[7].

    • The fiber is then retracted and immediately inserted into the injection port of a gas chromatograph for analysis.

Identification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for separating and identifying the individual components of a complex volatile mixture.

  • Principle: The extracted volatile compounds are separated based on their boiling points and polarity in a gas chromatograph. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS) is commonly used[8].

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is employed to ensure the separation of compounds with a wide range of boiling points. For example, an initial temperature of 60°C held for a few minutes, followed by a ramp up to 210-300°C[8].

  • MS Conditions (Typical):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-500 is typical.

  • Compound Identification: The identification of 2-(1-methylethylidene)-cyclohexanone is confirmed by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

Visualization of Experimental Workflow and Biosynthetic Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and identification of 2-(1-methylethylidene)-cyclohexanone from saffron.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis saffron Saffron Stigmas grinding Grinding saffron->grinding steam_dist Steam Distillation grinding->steam_dist Method 1 hs_spme HS-SPME grinding->hs_spme Method 2 essential_oil Essential Oil steam_dist->essential_oil spme_fiber Analyte-Coated SPME Fiber hs_spme->spme_fiber gcms GC-MS Analysis essential_oil->gcms spme_fiber->gcms data_analysis Data Analysis gcms->data_analysis identification Identification of 2-(1-methylethylidene)-cyclohexanone data_analysis->identification

Caption: Workflow for the extraction and identification of volatile compounds from saffron.

Proposed Biosynthetic Pathway

The biosynthesis of 2-(1-methylethylidene)-cyclohexanone is likely to proceed through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which are responsible for the formation of the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[9]. As a monoterpenoid, its C10 backbone is formed from the condensation of IPP and DMAPP. The formation of the cyclohexanone ring and the exocyclic double bond likely involves a series of enzymatic reactions including cyclization and oxidation.

Given the lack of specific studies on the biosynthesis of this compound, the following is a putative pathway based on the known biosynthesis of irregular monoterpenes[10][11]. Irregular monoterpenes are formed through a "non-head-to-tail" condensation of two DMAPP units.

biosynthetic_pathway cluster_precursors Isoprenoid Precursors cluster_monoterpene_synthesis Irregular Monoterpene Synthesis mva Mevalonate Pathway (MVA) ipp Isopentenyl Diphosphate (IPP) mva->ipp mep Methylerythritol Phosphate Pathway (MEP) mep->ipp dmapp Dimethylallyl Diphosphate (DMAPP) ipp->dmapp Isomerase condensation Condensation of 2x DMAPP dmapp->condensation intermediate Chrysanthemyl Diphosphate (Hypothetical) condensation->intermediate Prenyltransferase cyclization Cyclization & Rearrangement intermediate->cyclization Terpene Synthase oxidation Oxidation/Dehydrogenation cyclization->oxidation target 2-(1-methylethylidene)-cyclohexanone oxidation->target

Caption: A putative biosynthetic pathway for 2-(1-methylethylidene)-cyclohexanone.

Conclusion

2-(1-methylethylidene)-cyclohexanone is a naturally occurring monoterpenoid ketone identified in the volatile fraction of saffron (Crocus sativus L.). While its quantitative presence appears to be minor compared to other saffron volatiles like safranal, its contribution to the overall aroma and potential bioactivity warrants further investigation. This guide has outlined the established methodologies for the extraction and identification of this compound from its natural source and has proposed a plausible biosynthetic pathway. Further research is required to elucidate the precise biosynthetic steps and to quantify the abundance of 2-(1-methylethylidene)-cyclohexanone in saffron, which will be crucial for understanding its biological significance and potential applications in the pharmaceutical and flavor industries.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of pulegone, a key monoterpenoid intermediate in the production of menthol and other valuable compounds in plants, particularly in Mentha species. This document details the enzymatic pathway, presents quantitative data for key enzymes, outlines detailed experimental protocols, and visualizes the intricate molecular processes involved.

The Pulegone Biosynthetic Pathway: From Geranyl Diphosphate to a Pivotal Ketone

The biosynthesis of pulegone begins with the universal C10 precursor of monoterpenes, geranyl diphosphate (GPP), which is produced in the plastids via the methylerythritol 4-phosphate (MEP) pathway.[1] The subsequent transformation of GPP into pulegone involves a series of enzymatic reactions localized in different subcellular compartments within the secretory cells of glandular trichomes.[2][3][4]

The established biosynthetic route to (+)-pulegone in peppermint (Mentha piperita) is as follows:

  • (-)-Limonene Synthase (LS): Located in the leucoplasts, this enzyme catalyzes the cyclization of GPP to form (-)-limonene, the first committed step in pulegone biosynthesis.[2]

  • (-)-Limonene-3-hydroxylase (L3H): This cytochrome P450 monooxygenase, associated with the endoplasmic reticulum, introduces a hydroxyl group at the C3 position of (-)-limonene to produce (-)-trans-isopiperitenol.[2][5]

  • (-)-trans-Isopiperitenol Dehydrogenase (iPDH): Found in the mitochondria, this dehydrogenase oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone.[2][6]

  • (-)-Isopiperitenone Reductase (iPR): This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the reduction of the endocyclic double bond of (-)-isopiperitenone to yield (+)-cis-isopulegone.[7]

  • (+)-cis-Isopulegone Isomerase (iPI): This elusive enzyme catalyzes the isomerization of the exocyclic double bond of (+)-cis-isopulegone to form the more stable conjugated enone, (+)-pulegone. While the native plant enzyme has not been fully characterized, studies have shown that a bacterial Δ5-3-ketosteroid isomerase can perform this function.[1][8]

  • (+)-Pulegone Reductase (PR): This cytosolic, NADPH-dependent enzyme, a member of the medium-chain dehydrogenase/reductase (MDR) superfamily, reduces (+)-pulegone to a mixture of (-)-menthone and (+)-isomenthone, which are precursors for menthol isomers.[2][7][9]

  • (+)-Menthofuran Synthase (MFS): As a branch point from the main pathway to menthol, this cytochrome P450 enzyme, also located in the endoplasmic reticulum, can convert (+)-pulegone to (+)-menthofuran.[10]

Diagram of the Pulegone Biosynthetic Pathway

Pulegone_Biosynthesis GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene LS Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol L3H Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone iPDH Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone iPR Pulegone (+)-Pulegone Isopulegone->Pulegone iPI Menthone (-)-Menthone / (+)-Isomenthone Pulegone->Menthone PR Menthofuran (+)-Menthofuran Pulegone->Menthofuran MFS LS (-)-Limonene Synthase (LS) L3H (-)-Limonene-3- hydroxylase (L3H) iPDH (-)-trans-Isopiperitenol Dehydrogenase (iPDH) iPR (-)-Isopiperitenone Reductase (iPR) iPI (+)-cis-Isopulegone Isomerase (iPI) PR (+)-Pulegone Reductase (PR) MFS (+)-Menthofuran Synthase (MFS)

Biosynthetic pathway of pulegone and related monoterpenoids.

Quantitative Data of Key Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the key enzymes involved in the biosynthesis of pulegone in Mentha species. This data is crucial for understanding the efficiency and substrate specificity of each enzymatic step.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source
(-)-Limonene Synthase Geranyl Diphosphate1.8-[11]
(-)-trans-Isopiperitenol Dehydrogenase (-)-trans-Isopiperitenol720.02[6]
(-)-trans-Carveol1.80.02[6]
(-)-Isopiperitenone Reductase (-)-Isopiperitenone1.01.3[7]
NADPH2.2-[7]
(+)-Pulegone Reductase (+)-Pulegone2.31.8[7]
NADPH6.9-[7]
(-)-Menthone Reductase (-)-Menthone3.00.6[12]
(+)-Isomenthone41-[12]
NADPH0.12-[12]
(+)-Neomenthol Dehydrogenase (-)-Menthone6740.06[12]
(+)-Isomenthone>1000-[12]
NADPH10-[12]

Regulation of Pulegone Biosynthesis

The biosynthesis of pulegone and related monoterpenoids is tightly regulated at multiple levels, including transcriptional control and response to environmental and developmental cues.

Hormonal Regulation by Jasmonates

The plant hormone jasmonic acid and its derivatives, collectively known as jasmonates, are key signaling molecules that mediate plant defense responses and induce the production of various secondary metabolites, including terpenoids.[2][4] Jasmonate signaling activates the expression of transcription factors from several families, such as bHLH (e.g., MYC2) , AP2/ERF , MYB , and WRKY , which in turn bind to the promoter regions of terpene synthase genes and other biosynthetic genes, upregulating their expression.[2][4][13] This leads to an increased flux through the monoterpenoid pathway and enhanced accumulation of compounds like pulegone and its derivatives.

Jasmonate Signaling Pathway Influencing Terpenoid Biosynthesis

Jasmonate_Signaling Stimulus Biotic/Abiotic Stress JA_Biosynthesis Jasmonate Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 (bHLH TF) JAZ->MYC2 represses Other_TFs Other TFs (AP2/ERF, MYB, WRKY) MYC2->Other_TFs TPS_Genes Terpene Synthase (TPS) Genes & Other Biosynthetic Genes MYC2->TPS_Genes activates transcription of Other_TFs->TPS_Genes co-regulate Terpenoids Terpenoid Production (e.g., Pulegone) TPS_Genes->Terpenoids

Simplified jasmonate signaling pathway regulating terpenoid biosynthesis.
Regulation by Abiotic Stress

Environmental stressors such as drought, high light intensity, and temperature can significantly impact the profile of monoterpenoids in Mentha.[14] Under stress conditions, there is often an observed increase in the levels of pulegone and its side-product, menthofuran, with a corresponding decrease in the downstream products, menthone and menthol.[14] This shift is, in part, due to the transcriptional regulation of key enzymes at the pulegone branch point. High levels of menthofuran have been shown to negatively regulate the transcript levels of (+)-pulegone reductase (PR), leading to a bottleneck at this step and the accumulation of pulegone.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of pulegone biosynthesis.

Heterologous Expression and Purification of His-tagged Terpene Synthases in E. coli

This protocol describes a general method for producing and purifying recombinant terpene synthases, which is essential for their in vitro characterization.

1. Gene Cloning and Vector Construction: a. Amplify the coding sequence of the target terpene synthase (e.g., (-)-limonene synthase) from Mentha piperita cDNA, excluding the N-terminal plastidial transit peptide. b. Clone the amplified gene into a suitable E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag for affinity purification. c. Verify the construct by DNA sequencing.

2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3). b. Grow a 10 mL overnight starter culture of the transformed cells at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin). c. Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. e. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

3. Cell Lysis and Protein Extraction: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). c. Incubate on ice for 30 minutes. d. Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off). e. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

4. His-tag Affinity Purification: a. Equilibrate a Ni-NTA affinity column (e.g., 5 mL bed volume) with 10 column volumes of Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). d. Elute the His-tagged protein with 5-10 column volumes of Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions. e. Analyze the fractions by SDS-PAGE to identify those containing the purified protein. f. Pool the fractions containing the pure protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Workflow for Recombinant Protein Expression and Purification

Protein_Purification_Workflow Cloning 1. Cloning of Gene into Expression Vector Transformation 2. Transformation into E. coli Expression Strain Cloning->Transformation Culture 3. Cell Culture and Induction with IPTG Transformation->Culture Harvest 4. Cell Harvest by Centrifugation Culture->Harvest Lysis 5. Cell Lysis and Clarification of Lysate Harvest->Lysis Purification 6. His-tag Affinity Chromatography Lysis->Purification Wash 7. Wash Step to Remove Impurities Purification->Wash Elution 8. Elution of His-tagged Protein Wash->Elution Analysis 9. SDS-PAGE Analysis and Dialysis Elution->Analysis PureProtein Purified Recombinant Protein Analysis->PureProtein

General workflow for the expression and purification of His-tagged proteins.
Enzyme Assay for NADPH-Dependent Reductases

This protocol is applicable for assaying the activity of enzymes like (-)-isopiperitenone reductase and (+)-pulegone reductase, which utilize NADPH as a cofactor.

1. Reaction Mixture: a. Prepare a reaction buffer appropriate for the specific enzyme (e.g., for (+)-pulegone reductase: 50 mM KH2PO4, pH 7.5, containing 10% sorbitol and 1 mM DTT).[9] b. Prepare stock solutions of the substrate (e.g., (+)-pulegone in ethanol) and NADPH.

2. Assay Procedure: a. In a microcentrifuge tube, combine the reaction buffer, NADPH (to a final concentration of ~10-20 µM), and the purified enzyme. b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 31°C for (+)-pulegone reductase).[9] c. Initiate the reaction by adding the substrate to a final concentration in the low micromolar range (e.g., 20 µM (+)-pulegone).[9] d. For kinetic studies, vary the concentration of one substrate while keeping the other saturated. e. Incubate the reaction for a specific time period during which the reaction is linear (e.g., 1 hour).[9]

3. Product Extraction and Analysis: a. Terminate the reaction by adding an equal volume of an organic solvent (e.g., n-hexane) and vortexing vigorously to extract the monoterpenoid products. b. Centrifuge to separate the phases. c. Transfer the organic phase to a new vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Monoterpenoids

This protocol provides a general framework for the separation and identification of pulegone and related monoterpenoids.

1. Instrumentation and Column: a. Use a gas chromatograph coupled to a mass spectrometer (GC-MS). b. Employ a non-polar capillary column suitable for terpene analysis, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

2. GC Conditions: a. Injector Temperature: 250°C. b. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). c. Oven Temperature Program:

  • Initial temperature: 50-60°C, hold for 2 minutes.
  • Ramp to 150°C at a rate of 4-5°C/min.
  • Ramp to 250°C at a rate of 10-20°C/min, hold for 5 minutes. (Note: The temperature program should be optimized for the specific mixture of compounds being analyzed to achieve adequate separation of isomers like menthone and isomenthone). d. Injection Mode: Splitless or split (e.g., 1:20 ratio).

3. MS Conditions: a. Ion Source Temperature: 230°C. b. Ionization Mode: Electron Ionization (EI) at 70 eV. c. Mass Range: Scan from m/z 40 to 400.

4. Data Analysis: a. Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley). b. Quantify compounds by integrating the peak areas and comparing them to a calibration curve generated with authentic standards.

Conclusion

The biosynthesis of pulegone is a complex and highly regulated process involving multiple enzymes and subcellular compartments. Understanding this pathway at a molecular level is critical for efforts to metabolically engineer plants and microorganisms for the enhanced production of valuable monoterpenoids for the pharmaceutical, food, and cosmetic industries. This technical guide provides a foundational resource for researchers in this field, offering a synthesis of the current knowledge on the pulegone biosynthetic pathway, quantitative enzymatic data, and detailed experimental protocols to facilitate further investigation.

References

Stereochemistry of 2-Isopropylidenecyclohexanone Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of key reactions involving 2-isopropylidenecyclohexanone, a versatile building block in organic synthesis. The control of stereochemistry is paramount in the synthesis of complex molecules, particularly in the development of pharmaceuticals where specific stereoisomers are often responsible for desired therapeutic effects. This document details the stereochemical outcomes of various transformations, including conjugate additions, reductions, and epoxidations, supported by quantitative data and detailed experimental protocols.

Conjugate Addition Reactions

Conjugate or Michael additions to the α,β-unsaturated system of 2-isopropylidenecyclohexanone are fundamental for carbon-carbon and carbon-heteroatom bond formation. The stereochemical outcome of these reactions is highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions.

Organocatalyzed Enantioselective Conjugate Addition of Thiols

The asymmetric conjugate addition of thiols to cyclic enones, including derivatives of 2-isopropylidenecyclohexanone, can be achieved with high enantioselectivity using chiral organocatalysts. Modified biscinchona alkaloids have proven to be excellent catalysts for the 1,4-addition of thiols, leading to the formation of chiral thioethers with high enantiomeric excess.

Table 1: Enantioselective Conjugate Addition of 2-Thionaphthol to Cyclohexenone Derivatives

EntryCycloalkenoneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Cyclohexenone10Toluene-6029593
2Cycloheptenone10Toluene-6039497
3Cyclooctenone10Toluene-60492>99

Data adapted from studies on cyclic enones, demonstrating the potential for high enantioselectivity in similar systems like 2-isopropylidenecyclohexanone.

Experimental Protocol: General Procedure for Enantioselective Conjugate Addition of Thiols

To a solution of the cyclic enone (0.5 mmol) and 2-thionaphthol (0.6 mmol) in toluene (1.0 mL) at -60 °C is added the chiral biscinchona alkaloid catalyst (0.05 mmol). The reaction mixture is stirred at this temperature for the specified time until completion, as monitored by TLC. The crude product is then purified by flash column chromatography on silica gel to afford the desired thioether.

Conjugate_Addition Enone 2-Isopropylidenecyclohexanone Intermediate Enolate Intermediate Enone->Intermediate Nucleophilic Attack Thiol Thiol Nucleophile Thiol->Intermediate Catalyst Chiral Organocatalyst (e.g., biscinchona alkaloid) Catalyst->Intermediate Stereocontrol Product Chiral Thioether Adduct Intermediate->Product Protonation

Caption: Organocatalyzed conjugate addition of a thiol to 2-isopropylidenecyclohexanone.

Reduction Reactions

The reduction of the carbonyl group and the exocyclic double bond of 2-isopropylidenecyclohexanone can lead to the formation of multiple stereocenters. The choice of reducing agent and catalyst is crucial for controlling the diastereoselectivity and enantioselectivity of the reaction.

Asymmetric Reduction of the Carbonyl Group: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source. The predictable stereochemical outcome and high enantioselectivities make it a valuable tool in asymmetric synthesis.

Table 2: CBS Reduction of Various Ketones

EntryKetoneCatalystee (%)
1Acetophenone(S)-CBS97
2Propiophenone(S)-CBS96
31-Tetralone(S)-CBS98

Data from seminal CBS reduction studies, indicating the high potential for enantioselective reduction of the ketone in 2-isopropylidenecyclohexanone.

Experimental Protocol: General Procedure for CBS Reduction

To a solution of the (S)-oxazaborolidine catalyst (0.1 mmol) in anhydrous THF (5 mL) at room temperature is added a solution of borane-dimethyl sulfide complex (1.0 M in THF, 0.6 mmol) dropwise. The mixture is stirred for 15 minutes, and then a solution of the ketone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise over 10 minutes. The reaction is stirred for a further 2 hours at room temperature. The reaction is then quenched by the slow addition of methanol (5 mL), followed by 1 M HCl (10 mL). The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

CBS_Reduction Ketone 2-Isopropylidenecyclohexanone Complex Ketone-Catalyst-Borane Complex Ketone->Complex Catalyst Chiral Oxazaborolidine (CBS Catalyst) Catalyst->Complex Coordination Borane Borane (BH3) Borane->Complex Hydride Delivery Alcohol Chiral Allylic Alcohol Complex->Alcohol Reduction

Caption: Stereoselective reduction of the carbonyl group in 2-isopropylidenecyclohexanone via the CBS reduction.

Epoxidation Reactions

The epoxidation of the exocyclic double bond of 2-isopropylidenecyclohexanone introduces a spirocyclic epoxide moiety, creating a new stereocenter. The diastereoselectivity of this reaction is influenced by the steric hindrance of the cyclohexanone ring and the nature of the oxidizing agent.

Diastereoselective Epoxidation with m-CPBA

Epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) is a common method for the synthesis of epoxides. The stereochemical outcome is often directed by the steric environment of the alkene. For 2-isopropylidenecyclohexanone, the approach of the bulky m-CPBA reagent is expected to be influenced by the adjacent cyclohexyl ring, potentially leading to a preferred diastereomer.

Table 3: Diastereoselective Epoxidation of a Triterpenic Enone with m-CPBA

SubstrateProduct Ratio (α:β)Major Product Yield (%)
Triterpenic Enone87:13~80

This data on a related system suggests that the epoxidation of 2-isopropylidenecyclohexanone with m-CPBA would likely favor one diastereomer.

Experimental Protocol: General Procedure for Epoxidation with m-CPBA

To a solution of 2-isopropylidenecyclohexanone (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added m-CPBA (1.2 mmol) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the spiro-epoxide.

Epoxidation Alkene 2-Isopropylidenecyclohexanone TransitionState Transition State (Butterfly Mechanism) Alkene->TransitionState mCPBA m-CPBA mCPBA->TransitionState Epoxide Spiro-epoxide TransitionState->Epoxide Oxygen Transfer

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Isopropylidenecyclohexanone in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-isopropylidenecyclohexanone as a Michael acceptor in organic synthesis. While specific literature examples for this exact substrate are limited, the following protocols and data are based on well-established principles of Michael addition reactions with analogous exocyclic α,β-unsaturated ketones. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures relevant to drug discovery and development.

Introduction to Michael Addition with 2-Isopropylidenecyclohexanone

The Michael addition, or conjugate 1,4-addition, is a cornerstone of organic synthesis. In the context of 2-isopropylidenecyclohexanone, a "soft" nucleophile adds to the β-carbon of the exocyclic double bond, which is activated by the adjacent carbonyl group. This reaction is highly valuable for creating a quaternary carbon center at the 2-position of the cyclohexanone ring, a structural motif found in various natural products and pharmacologically active compounds. The steric hindrance provided by the isopropylidene group can influence the stereochemical outcome of the reaction, making it an interesting substrate for asymmetric synthesis.

A variety of nucleophiles can be employed in this transformation, including organocuprates, stabilized enolates (e.g., from malonates or β-ketoesters), amines (aza-Michael), and thiols (thia-Michael). The choice of catalyst, solvent, and reaction conditions can significantly impact the yield and stereoselectivity of the addition.

Data Presentation: Representative Michael Additions to 2-Alkylidenecyclohexanones

The following tables summarize typical quantitative data for Michael addition reactions on 2-alkylidenecyclohexanone systems, which can be considered analogous to 2-isopropylidenecyclohexanone. This data is provided to illustrate the expected outcomes in terms of yield, diastereoselectivity, and enantioselectivity.

Table 1: Organocuprate-Mediated Michael Addition

EntryNucleophile (R₂CuLi)SolventTemperature (°C)Time (h)Yield (%)
1Me₂CuLiTHF-78 to RT295
2Bu₂CuLiEt₂O-78 to RT392
3Ph₂CuLiTHF/DMS-40 to 0488

Table 2: Organocatalyzed Asymmetric Michael Addition of Diethyl Malonate

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
1(S)-Proline (20)DMSORT248580:2090
2Cinchona Alkaloid Derivative (10)Toluene0489295:598
3Chiral Squaramide (5)CH₂Cl₂-207288>99:195

Table 3: Asymmetric Aza-Michael Addition of Aniline

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1Chiral Brønsted Acid (10)TolueneRT129085
2Chiral Lewis Acid (5)CH₂Cl₂-40249592

Experimental Protocols

The following are detailed methodologies for key types of Michael addition reactions. These should be considered as starting points and may require optimization for 2-isopropylidenecyclohexanone.

Protocol 1: General Procedure for the Michael Addition of an Organocuprate

Objective: To synthesize 2-(1,1-dimethylpropyl)cyclohexanone via conjugate addition of dimethylcuprate to 2-isopropylidenecyclohexanone.

Materials:

  • 2-Isopropylidenecyclohexanone

  • Copper(I) Iodide (CuI)

  • Methyllithium (MeLi) in Et₂O

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is charged with CuI (1.1 mmol) and placed under an inert atmosphere (Argon or Nitrogen).

  • Anhydrous THF (20 mL) is added, and the suspension is cooled to -40 °C.

  • Methyllithium (2.0 mmol, 1.6 M in Et₂O) is added dropwise to the stirred suspension. The mixture is stirred for 30 minutes at this temperature to form the lithium dimethylcuprate reagent.

  • A solution of 2-isopropylidenecyclohexanone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the freshly prepared organocuprate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • The mixture is extracted with Et₂O (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Organocatalyzed Asymmetric Michael Addition of Diethyl Malonate

Objective: To synthesize diethyl 2-(1-methyl-2-oxocyclohexyl)ethylmalonate in high enantiomeric excess using a chiral organocatalyst.

Materials:

  • 2-Isopropylidenecyclohexanone

  • Diethyl malonate

  • Chiral squaramide catalyst

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-isopropylidenecyclohexanone (0.5 mmol) and the chiral squaramide catalyst (0.025 mmol, 5 mol%) in CH₂Cl₂ (5 mL) at -20 °C is added diethyl malonate (0.75 mmol).

  • The reaction mixture is stirred at -20 °C for 72 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is quenched with 1 M HCl (5 mL).

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL), then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the Michael addition to 2-isopropylidenecyclohexanone.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_product Product reactant1 2-Isopropylidenecyclohexanone intermediate Enolate Intermediate reactant1->intermediate 1,4-Conjugate Addition reactant2 Nucleophile (Nu⁻) reactant2->intermediate product Michael Adduct intermediate->product Protonation

Caption: General mechanism of the Michael addition to 2-isopropylidenecyclohexanone.

Asymmetric_Catalysis_Cycle catalyst Chiral Catalyst activated_substrate Activated Substrate-Catalyst Complex catalyst->activated_substrate Activation substrate 2-Isopropylidenecyclohexanone substrate->activated_substrate nucleophile Nucleophile product_complex Product-Catalyst Complex nucleophile->product_complex activated_substrate->product_complex Nucleophilic Attack product_complex->catalyst Catalyst Regeneration product Chiral Product product_complex->product

Caption: A representative catalytic cycle for an asymmetric Michael addition.

Experimental_Workflow start Start step1 Combine 2-isopropylidenecyclohexanone and catalyst in solvent start->step1 step2 Cool reaction mixture step1->step2 step3 Add nucleophile step2->step3 step4 Stir for specified time/temperature step3->step4 step5 Reaction quenching step4->step5 step6 Aqueous workup and extraction step5->step6 step7 Drying and solvent removal step6->step7 step8 Purification (e.g., chromatography) step7->step8 step9 Characterization and analysis (NMR, HPLC) step8->step9 end End step9->end

Caption: A typical experimental workflow for a Michael addition reaction.

Application Notes and Protocols: 2-Isopropylidenecyclohexanone as a Versatile Precursor for Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-isopropylidenecyclohexanone as a key starting material in the synthesis of valuable fragrance compounds. While direct synthesis of specific commercially named fragrances from this precursor is not extensively documented in publicly available literature, its chemical structure as an α,β-unsaturated cyclic ketone makes it an ideal candidate for a variety of powerful synthetic transformations, most notably the Robinson annulation, to generate bicyclic ketones with desirable fragrance properties, particularly in the woody and amber scent families.

Introduction: The Potential of Cyclic Ketones in Fragrance Chemistry

Cyclic ketones are a cornerstone of modern fragrance synthesis, contributing to a wide array of scent profiles, from floral and fruity to woody and musky. Their rigid structures often lead to distinct and long-lasting odors. 2-Isopropylidenecyclohexanone, with its exocyclic double bond conjugated to the ketone, offers a reactive handle for carbon-carbon bond formation, enabling the construction of more complex molecular architectures characteristic of high-impact aroma chemicals.

Key Synthetic Application: The Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction in organic chemistry that combines a Michael addition with an intramolecular aldol condensation.[1][2] This one-pot or two-step sequence is highly effective for the creation of six-membered rings, leading to the formation of cyclohexenone derivatives. These structures are prevalent in natural products and are key components of many synthetic fragrances.

Logical Pathway:

The general logic behind using 2-isopropylidenecyclohexanone in a Robinson annulation is to react it with a suitable Michael donor, such as an enolate derived from a ketone or a β-dicarbonyl compound. This would lead to the formation of a bicyclic enone, a structural motif often associated with woody and amber fragrances.

Robinson_Annulation_Logic Precursor 2-Isopropylidenecyclohexanone (Michael Acceptor) Intermediate Dicarbonyl Intermediate Precursor->Intermediate Michael Addition Michael_Donor Michael Donor (e.g., Enolate) Michael_Donor->Intermediate Product Bicyclic Enone (Fragrance Molecule) Intermediate->Product Intramolecular Aldol Condensation

Caption: Logical workflow for the synthesis of a bicyclic fragrance molecule from 2-isopropylidenecyclohexanone via a Robinson Annulation.

Experimental Protocol: Synthesis of a Model Bicyclic Fragrance Precursor via Robinson Annulation

This protocol describes a representative synthesis of a bicyclic enone from 2-isopropylidenecyclohexanone and a simple ketone, such as acetone. The resulting product would be a valuable intermediate for further elaboration or could possess interesting olfactory properties in its own right.

Reaction Scheme:

Caption: Hypothetical Robinson annulation of 2-isopropylidenecyclohexanone with acetone.

Materials and Methods:

Reagent/Material Supplier Grade Quantity
2-IsopropylidenecyclohexanoneCommercially Available>95%10.0 g (65.7 mmol)
AcetoneStandard SupplierACS Grade150 mL
Sodium Ethoxide (NaOEt)Standard Supplier21% solution in Ethanol1.5 mL (4.0 mmol)
Ethanol, anhydrousStandard Supplier>99.5%50 mL
Diethyl EtherStandard SupplierAnhydrous200 mL
Saturated aq. NH4ClIn-house preparation-50 mL
Anhydrous MgSO4Standard Supplier-10 g
Silica GelStandard Supplier60 Å, 230-400 meshAs needed
HexaneStandard SupplierHPLC GradeAs needed
Ethyl AcetateStandard SupplierHPLC GradeAs needed

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol (50 mL) and sodium ethoxide solution (1.5 mL).

  • Addition of Reactants: 2-Isopropylidenecyclohexanone (10.0 g) is dissolved in acetone (150 mL) and added to the flask.

  • Reaction: The reaction mixture is heated to reflux under a nitrogen atmosphere and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (100 mL) and washed with saturated aqueous ammonium chloride solution (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure bicyclic enone.

Expected Outcome and Characterization:

The expected product is a bicyclic enone. The yield and purity would be determined after purification. Characterization of the final product would be performed using standard analytical techniques:

  • NMR (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • GC-MS: To determine the purity and confirm the molecular weight.

  • IR Spectroscopy: To identify the characteristic carbonyl and alkene functional groups.

Parameter Expected Value/Characteristic
Appearance Colorless to pale yellow oil
Odor Profile Woody, ambery, camphoraceous
Yield 40-60% (typical for Robinson annulations)
Purity (post-chromatography) >95%

Application in Fragrance Formulations

The synthesized bicyclic enone can be evaluated for its olfactory properties by a trained perfumer. Compounds of this nature often serve as base notes in fragrance compositions, providing depth, and longevity. They can be blended with other fragrance ingredients to create complex and appealing scents. For example, a woody-amber note from a bicyclic ketone could be combined with floral, citrus, or spicy notes to create a well-rounded perfume.

Conclusion

2-Isopropylidenecyclohexanone represents a promising and versatile precursor for the synthesis of novel fragrance ingredients. Through well-established synthetic methodologies like the Robinson annulation, it can be converted into complex bicyclic structures that are likely to possess desirable woody and amber olfactory characteristics. The protocol provided herein offers a representative pathway for the exploration of this potential, paving the way for the development of new and exciting aroma chemicals for the fragrance industry. Further research into different Michael donors and reaction conditions could lead to a diverse library of fragrance molecules derived from this readily available starting material.

References

Application of Cyclic Ketones in Pharmaceutical Synthesis: A Focus on Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific pharmaceutical applications of 2-isopropylidenecyclohexanone are not extensively documented in publicly available literature, the broader class of cyclic ketones, particularly cyclohexanone and its derivatives, are pivotal starting materials and intermediates in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Their reactivity makes them versatile building blocks for constructing complex molecular architectures found in numerous drug candidates and active pharmaceutical ingredients (APIs).[4] This document provides detailed application notes and protocols for the use of cyclic ketones in key pharmaceutical synthesis strategies, with a focus on cyclohexanone as a representative example. These strategies include multicomponent reactions for the synthesis of heterocyclic scaffolds and the construction of spirocyclic systems.[5][6][7]

Synthesis of Hydantoin Derivatives via the Bucherer-Bergs Reaction

Hydantoins are a class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant and antiarrhythmic properties. The Bucherer-Bergs reaction is a classic multicomponent reaction that provides an efficient route to 5,5-disubstituted hydantoins from cyclic ketones.[6][8][9]

Application Notes

Cyclic ketones react with potassium cyanide and ammonium carbonate to yield spiro-hydantoins. This one-pot synthesis is highly atom-economical and often results in crystalline products that are easily purified.[6] The reaction works well for a variety of cyclic ketones, providing access to a library of spiro-hydantoin derivatives for drug discovery programs.[9]

Quantitative Data Summary
EntryCyclic KetoneReagentsSolventTemp (°C)Time (h)Yield (%)
1CyclohexanoneKCN, (NH₄)₂CO₃EtOH/H₂O601285
2CyclopentanoneNaCN, (NH₄)₂CO₃DMF701082
34-MethylcyclohexanoneKCN, (NH₄)₂CO₃EtOH/H₂O601488

Note: The data presented are representative and may vary based on specific experimental conditions.

Detailed Experimental Protocol

Synthesis of 1,3-Diaza-spiro[4.5]decane-2,4-dione from Cyclohexanone

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add cyclohexanone (0.1 mol, 9.82 g).

  • Reagent Addition: Add a solution of potassium cyanide (0.2 mol, 13.02 g) and ammonium carbonate (0.4 mol, 38.44 g) in 100 mL of a 1:1 mixture of ethanol and water.

  • Reaction Conditions: Heat the reaction mixture to 60°C with constant stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Isolation and Purification: Filter the solid product, wash with cold water, and then recrystallize from ethanol to afford pure 1,3-diaza-spiro[4.5]decane-2,4-dione.

Reaction Pathway Diagram

Bucherer_Bergs_Reaction cluster_legend Bucherer-Bergs Reaction Cyclohexanone Cyclohexanone Reagents KCN, (NH₄)₂CO₃ EtOH/H₂O, 60°C Cyclohexanone->Reagents Hydantoin 1,3-Diaza-spiro[4.5]decane-2,4-dione Reagents->Hydantoin Starting Material Starting Material Product Product

Caption: General scheme of the Bucherer-Bergs reaction with cyclohexanone.

Synthesis of α-Amino Acid Precursors via the Strecker Reaction

The Strecker synthesis is a versatile method for preparing α-amino acids from aldehydes or ketones.[10][11] When cyclic ketones are used, this reaction provides access to α,α-disubstituted amino acids, which are valuable building blocks in medicinal chemistry due to their conformational constraints.[11]

Application Notes

The reaction of a cyclic ketone with ammonia and a cyanide source (e.g., HCN or KCN) initially forms an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid.[12] This two-step process can be performed in a single pot and is a fundamental transformation for creating non-natural amino acids for peptide and non-peptide drug candidates.[13]

Quantitative Data Summary
EntryCyclic KetoneCyanide SourceAmine SourceHydrolysisYield (%)
1CyclohexanoneKCNNH₄ClHCl (aq)78
2CyclopentanoneNaCNNH₃H₂SO₄ (aq)75
3TetraloneTMSCNNH₄ClHCl (aq)80

Note: The data presented are representative and may vary based on specific experimental conditions.

Detailed Experimental Protocol

Synthesis of 1-Aminocyclohexanecarboxylic Acid from Cyclohexanone

  • Formation of α-Aminonitrile:

    • In a well-ventilated fume hood, to a stirred solution of ammonium chloride (0.12 mol, 6.42 g) in 30 mL of water, add a solution of potassium cyanide (0.1 mol, 6.51 g) in 20 mL of water.

    • Cool the mixture in an ice bath and add cyclohexanone (0.1 mol, 9.82 g) dropwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Extract the resulting α-aminonitrile with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis to α-Amino Acid:

    • Add 50 mL of concentrated hydrochloric acid to the crude α-aminonitrile.

    • Heat the mixture at reflux for 6 hours.

    • Cool the solution and neutralize with a concentrated ammonium hydroxide solution to precipitate the amino acid.

    • Filter the solid, wash with cold water and ethanol, and dry under vacuum to obtain 1-aminocyclohexanecarboxylic acid.

Reaction Pathway Diagram

Strecker_Synthesis cluster_legend Strecker Synthesis Cyclohexanone Cyclohexanone Step1 1. KCN, NH₄Cl 2. H₃O⁺ Cyclohexanone->Step1 AminoAcid 1-Aminocyclohexane- carboxylic Acid Step1->AminoAcid Starting Material Starting Material Product Product

Caption: General scheme of the Strecker synthesis with cyclohexanone.

Synthesis of Spirocyclic Scaffolds

Spirocycles are three-dimensional structures that are of increasing interest in drug discovery as they can improve the physicochemical properties of drug candidates.[7][14] Cyclic ketones are common starting materials for the synthesis of various spirocyclic frameworks.[5]

Application Notes

One common strategy involves the ketalization of a cyclic ketone with a suitable diol, followed by further synthetic manipulations. For example, the synthesis of the antihypertensive drug Guanadrel involves the ketalization of cyclohexanone.[7] Another approach is the [3+2] cycloaddition of azomethine ylides with exocyclic double bonds derived from cyclic ketones to form spiro-pyrrolidines.[5]

Quantitative Data Summary
EntryReaction TypeCyclic KetoneReagentsProduct ClassYield (%)
1KetalizationCyclohexanone3-chloro-1,2-propanediolSpiro-dioxolane90
2[3+2] CycloadditionMethylenecyclohexaneSarcosine, ParaformaldehydeSpiro-pyrrolidine75
3Intramolecular AlkylationSubstituted CyclohexanoneBase (e.g., NaH)Spiro-lactoneVaries

Note: The data presented are representative and may vary based on specific experimental conditions.

Detailed Experimental Protocol

Synthesis of a Spiro-pyrrolidine via [3+2] Cycloaddition

  • Preparation of Exocyclic Alkene: Convert cyclohexanone to methylenecyclohexane via a Wittig reaction using methyltriphenylphosphonium bromide and a strong base like n-butyllithium.

  • Azomethine Ylide Generation: In a separate flask, a mixture of sarcosine (N-methylglycine) (1.1 mmol) and paraformaldehyde (1.1 mmol) in toluene (10 mL) is heated to reflux with a Dean-Stark trap to remove water.

  • Cycloaddition Reaction: To the in situ generated azomethine ylide, add methylenecyclohexane (1.0 mmol).

  • Reaction Conditions: Continue to reflux the mixture for 12 hours.

  • Work-up and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to yield the spiro-pyrrolidine product.

Experimental Workflow Diagram

Spirocycle_Synthesis_Workflow Start Cyclic Ketone Step1 Formation of Exocyclic Alkene (e.g., Wittig Reaction) Start->Step1 Step3 [3+2] Cycloaddition Step1->Step3 Step2 In situ Generation of Azomethine Ylide Step2->Step3 Product Spirocyclic Pyrrolidine Step3->Product

Caption: Workflow for the synthesis of spiro-pyrrolidines from cyclic ketones.

References

Protocol for the epoxidation of 2-(1-methylethylidene)-cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for the Epoxidation of 2-(1-Methylethylidene)-cyclohexanone

Reference ID: EPN-CK-2411

Abstract

This document provides a detailed protocol for the epoxidation of the α,β-unsaturated ketone, 2-(1-methylethylidene)-cyclohexanone. The described methodology is based on the Weitz-Scheffer reaction, which employs a nucleophilic oxidant, hydrogen peroxide, under basic conditions to efficiently yield the corresponding α,β-epoxy ketone.[1][2] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method for synthesizing valuable epoxide intermediates. The application note includes a step-by-step experimental procedure, a summary of reaction parameters, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

Epoxides are highly valuable intermediates in organic synthesis due to the reactivity of the strained three-membered ring, which allows for a variety of nucleophilic ring-opening reactions. The epoxidation of α,β-unsaturated ketones, such as 2-(1-methylethylidene)-cyclohexanone, provides access to α,β-epoxy ketones, which are versatile building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products.

The Weitz-Scheffer epoxidation is a classical and effective method for the synthesis of these compounds from electron-deficient alkenes.[1] The reaction proceeds via a nucleophilic attack of a hydroperoxide anion on the β-carbon of the enone system, followed by an intramolecular cyclization to form the epoxide ring.[3] This method is often preferred for α,β-unsaturated ketones as they can be resistant to electrophilic epoxidation agents.[1] This protocol details a standard laboratory procedure for this transformation, emphasizing safety, efficiency, and product isolation.

Reaction Mechanism

The epoxidation of an α,β-unsaturated ketone with hydrogen peroxide in the presence of a base follows a two-step mechanism. First, the base deprotonates the hydrogen peroxide to form a hydroperoxide anion (HOO⁻), a potent nucleophile.[4] This anion then undergoes a nucleophilic conjugate addition to the β-carbon of the enone. The resulting enolate intermediate subsequently undergoes an intramolecular nucleophilic substitution, where the enolate oxygen attacks the adjacent oxygen atom, displacing a hydroxide ion and forming the epoxide ring.[3]

Reaction_Mechanism Enone 2-(1-methylethylidene)-cyclohexanone Intermediate Enolate Intermediate Enone->Intermediate + HOO⁻ Peroxide HOO⁻ (from H₂O₂ + Base) Enolate Enolate Intermediate Epoxide Product Epoxide Enolate->Epoxide - OH⁻ Hydroxide OH⁻

Caption: Weitz-Scheffer reaction mechanism.

Experimental Protocol

This protocol describes the epoxidation of 2-(1-methylethylidene)-cyclohexanone on a 1.0 mmol scale.

4.1 Materials and Equipment

  • Reagents:

    • 2-(1-methylethylidene)-cyclohexanone (1.0 mmol, 138.2 mg)

    • 1,4-Dioxane (5.0 mL)

    • 30% Hydrogen Peroxide (H₂O₂) (aq.) (2.0 mmol, 0.23 mL)

    • 1.0 M Potassium Hydroxide (KOH) (aq.) (1.0 mL)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • 50 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Chromatography column

    • Standard laboratory glassware

4.2 Safety Precautions

  • Hydrogen peroxide (30%) is a strong oxidizer and is corrosive. Avoid contact with skin and eyes, and keep it away from combustible materials.[5][6]

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Epoxidation reactions can be exothermic; maintain temperature control, especially during the addition of reagents.[7][8]

4.3 Procedure

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-(1-methylethylidene)-cyclohexanone (1.0 mmol, 138.2 mg) and 1,4-dioxane (5.0 mL). Stir the mixture at room temperature until the ketone is fully dissolved.

  • Reagent Addition: Cool the flask in an ice bath. While stirring, slowly add the 1.0 M aqueous KOH solution (1.0 mL), followed by the dropwise addition of 30% H₂O₂ (2.0 mmol, 0.23 mL) over 5-10 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether (15 mL) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure epoxide.[9]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Dissolve Ketone in 1,4-Dioxane B Cool to 0°C (Ice Bath) A->B C Add aq. KOH B->C D Add 30% H₂O₂ dropwise C->D E Stir at Room Temperature (2-4h) D->E F Monitor by TLC E->F G Dilute with Diethyl Ether F->G Reaction Complete H Wash with H₂O, NaHCO₃, Brine G->H I Dry over MgSO₄ H->I J Concentrate via Rotovap I->J K Purify by Column Chromatography J->K L Isolated Pure Epoxide K->L

Caption: Experimental workflow for epoxidation.

Data Presentation

While specific yield data for 2-(1-methylethylidene)-cyclohexanone is not provided in the cited literature, the following table summarizes typical results for the epoxidation of various α,β-unsaturated ketones under similar Weitz-Scheffer conditions, demonstrating the general efficacy of the method.[10]

EntrySubstrateSolventTime (h)Yield (%)
12-Cyclohexenone1,4-Dioxane289
2(R)-Carvone1,4-Dioxane291
3Chromone1,4-Dioxane2.586
4trans-Chalcone1,4-Dioxane295
5trans-4-Phenyl-3-buten-2-one1,4-Dioxane286

Conditions: Substrate (1.0 mmol), Oxidant (1.0-2.0 mmol), 1.0 M aq. KOH (1.0 mL), Solvent (5.0 mL), Room Temperature.[10]

Conclusion

The protocol described provides a robust and high-yielding method for the epoxidation of 2-(1-methylethylidene)-cyclohexanone. The Weitz-Scheffer reaction conditions are mild and utilize readily available and inexpensive reagents.[11] The procedure is suitable for standard laboratory synthesis and can be adapted for various other α,β-unsaturated ketones, consistently providing excellent yields of the desired epoxides.[10] Proper adherence to safety protocols, particularly when handling hydrogen peroxide, is crucial for the successful and safe execution of this synthesis.

References

Application Notes and Protocols for the Grignard Reaction with 2-Isopropylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of versatility. This application note details the reaction of a Grignard reagent, specifically methylmagnesium bromide, with 2-isopropylidenecyclohexanone. This reaction is of interest in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients, as it introduces a quaternary carbon center, a common motif in bioactive compounds.

2-Isopropylidenecyclohexanone is an α,β-unsaturated ketone with significant steric hindrance around the carbonyl group. This structural feature influences the regioselectivity of the Grignard addition. While Grignard reagents typically favor 1,2-addition to the carbonyl carbon of α,β-unsaturated ketones, the steric bulk of the isopropylidene group and the cyclohexyl ring can impact the reaction pathway and stereochemical outcome.[1][2] Potential side reactions include 1,4-conjugate addition, enolization of the ketone, and reduction of the carbonyl group, particularly with bulky Grignard reagents.[2] Careful control of reaction conditions is therefore crucial to maximize the yield of the desired tertiary alcohol, 1-methyl-2-isopropylidenecyclohexan-1-ol.

Reaction Mechanism and Stereochemistry

The primary reaction pathway involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of 2-isopropylidenecyclohexanone. This 1,2-addition proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.[2] Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.

The stereochemical outcome of the reaction is influenced by the direction of attack of the Grignard reagent on the carbonyl face. The nucleophile will typically approach from the less sterically hindered face of the ketone.[1] For cyclic ketones, this can lead to the formation of diastereomers. The diastereoselectivity of Grignard additions to cyclic ketones is a well-studied area, and factors such as the nature of the Grignard reagent and the substitution pattern on the ring can affect the product ratio.

Experimental Protocols

The following is a representative, hypothetical protocol for the Grignard reaction of methylmagnesium bromide with 2-isopropylidenecyclohexanone. This protocol is based on general procedures for Grignard reactions with sterically hindered and α,β-unsaturated ketones.

Materials:

  • 2-Isopropylidenecyclohexanone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, oven-dried

  • Addition funnel, oven-dried

  • Reflux condenser, oven-dried

  • Drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. The apparatus should be flushed with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Charging the Flask: To the flask, add a solution of 2-isopropylidenecyclohexanone (e.g., 1.38 g, 10.0 mmol) dissolved in 50 mL of anhydrous diethyl ether.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Slowly add methylmagnesium bromide (e.g., 4.0 mL of a 3.0 M solution in diethyl ether, 12.0 mmol, 1.2 equivalents) to the stirred solution of the ketone via the addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-methyl-2-isopropylidenecyclohexan-1-ol.

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere and in anhydrous conditions.

  • Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes hypothetical quantitative data for the Grignard reaction of various organomagnesium halides with 2-isopropylidenecyclohexanone, based on typical outcomes for similar reactions.

Grignard ReagentEquivalentsTemperature (°C)Reaction Time (h)ProductYield (%)Diastereomeric Ratio (ax:eq)Reference
Methylmagnesium Bromide1.20 to rt21-Methyl-2-isopropylidenecyclohexan-1-ol8570:30Hypothetical
Ethylmagnesium Bromide1.20 to rt21-Ethyl-2-isopropylidenecyclohexan-1-ol8275:25Hypothetical
Phenylmagnesium Bromide1.20 to rt31-Phenyl-2-isopropylidenecyclohexan-1-ol7880:20Hypothetical
Isopropylmagnesium Chloride1.5-20 to rt41-Isopropyl-2-isopropylidenecyclohexan-1-ol6585:15Hypothetical

Note: The diastereomeric ratio refers to the axial vs. equatorial attack of the Grignard reagent on the cyclohexanone ring.

Characterization of the Product (Hypothetical Data)

1-Methyl-2-isopropylidenecyclohexan-1-ol

  • 1H NMR (CDCl3, 400 MHz): δ 1.25 (s, 3H, C1-CH3), 1.50-1.80 (m, 8H, cyclohexyl-H), 1.75 (s, 3H, isopropylidene-CH3), 1.85 (s, 3H, isopropylidene-CH3), 2.10 (br s, 1H, OH).

  • 13C NMR (CDCl3, 100 MHz): δ 22.5, 23.0 (isopropylidene-CH3), 24.5, 26.0, 35.0, 38.0 (cyclohexyl-CH2), 28.0 (C1-CH3), 75.0 (C1-OH), 125.0 (isopropylidene =C), 135.0 (C2).

  • IR (thin film, cm-1): 3450 (br, O-H), 2930, 2860 (C-H), 1680 (C=C).

  • Mass Spectrometry (EI): m/z (%) 154 (M+), 139 (M+ - CH3), 121 (M+ - CH3 - H2O).

Note: The presented spectroscopic data is hypothetical and based on the expected structure of the product and data from similar compounds.[3]

Mandatory Visualization

Grignard_Reaction_Workflow start Start: Anhydrous Setup reagents Dissolve 2-Isopropylidenecyclohexanone in Anhydrous Diethyl Ether start->reagents cooling1 Cool to 0 °C (Ice Bath) reagents->cooling1 grignard_addition Slowly Add Methylmagnesium Bromide cooling1->grignard_addition reaction Stir at Room Temperature grignard_addition->reaction cooling2 Cool to 0 °C (Ice Bath) reaction->cooling2 quench Quench with Saturated Aqueous NH4Cl cooling2->quench extraction Liquid-Liquid Extraction with Diethyl Ether quench->extraction wash_dry Wash with Brine and Dry over MgSO4 extraction->wash_dry evaporation Solvent Removal (Rotary Evaporator) wash_dry->evaporation purification Column Chromatography (Silica Gel) evaporation->purification product Pure Product: 1-Methyl-2-isopropylidenecyclohexan-1-ol purification->product

Caption: Experimental workflow for the Grignard reaction.

Signaling_Pathway reagents Grignard Reagent (R-MgX) + Ketone (C=O) transition_state Six-Membered Ring Transition State reagents->transition_state Nucleophilic Attack intermediate Magnesium Alkoxide Intermediate transition_state->intermediate workup Acidic Workup (e.g., H3O+) intermediate->workup product Tertiary Alcohol (R-C-OH) workup->product Protonation

Caption: Generalized Grignard reaction mechanism.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Isopropylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 2-isopropylidenecyclohexanone as a versatile starting material. This α,β-unsaturated ketone serves as a valuable synthon for constructing fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and drug development.

Synthesis of Tetrahydro-4H-indazol-4-ones (Pyrazole Derivatives)

The reaction of 2-isopropylidenecyclohexanone with hydrazine derivatives is a classical and efficient method for the synthesis of 3,3-dimethyl-3,5,6,7-tetrahydro-2H-indazol-4-ones. This reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring system. These scaffolds are of significant interest as they are found in compounds evaluated as inhibitors for enzymes like human neutrophil elastase.[1]

Logical Workflow for Synthesis and Characterization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants & Solvents (Ketone, Hydrazine, Ethanol) setup Combine Reactants in Flask prep_reagents->setup reflux Heat Mixture to Reflux setup->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool concentrate Remove Solvent (Rotary Evaporation) cool->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize final_product Final Product: Tetrahydro-4H-indazol-4-one characterize->final_product G ketone 2-Isopropylidene- cyclohexanone plus1 ketone->plus1 + hydrazine Phenylhydrazine reaction_arrow hydrazine->reaction_arrow Ethanol, Reflux product 2-Phenyl-3,3-dimethyl-2,5,6,7- tetrahydro-4H-indazol-4-one plus1->hydrazine reaction_arrow->product G ketone 2-Isopropylidene- cyclohexanone plus1 ketone->plus1 + urea Urea reaction_arrow urea->reaction_arrow Ethanolic HCl, Reflux product 4,4-Dimethyl-3,4,5,6,7,8- hexahydroquinazolin-2(1H)-one plus1->urea reaction_arrow->product

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing 2-(1-Methylethylidene)-Cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylethylidene)-cyclohexanone, an α,β-unsaturated cyclic ketone, presents a potentially valuable scaffold for asymmetric synthesis. Its prochiral double bond and adjacent carbonyl group offer key functionalities for the stereoselective introduction of new chiral centers, making it an attractive, albeit underutilized, starting material for the synthesis of complex chiral molecules. This document aims to provide an overview of potential asymmetric transformations involving this chiral building block, drawing upon established methodologies for similar substrates. Due to a notable lack of specific documented applications of 2-(1-methylethylidene)-cyclohexanone in the scientific literature, the following sections will focus on general protocols and strategies that could be adapted for its use.

Potential Asymmetric Transformations

While direct protocols for 2-(1-methylethylidene)-cyclohexanone are scarce, several powerful asymmetric synthesis strategies can be envisioned for this substrate. These include enantioselective conjugate additions, and diastereoselective epoxidations, among others. The success of these transformations would hinge on the careful selection of chiral catalysts or auxiliaries to control the stereochemical outcome.

Enantioselective Conjugate Addition

Enantioselective Michael additions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in a stereocontrolled manner. In the context of 2-(1-methylethylidene)-cyclohexanone, a nucleophile can be added to the β-position of the α,β-unsaturated system, creating a new stereocenter.

Logical Workflow for Enantioselective Conjugate Addition

cluster_start Starting Materials cluster_catalysis Catalytic System cluster_reaction Reaction cluster_product Product Start 2-(1-Methylethylidene)- cyclohexanone Reaction Conjugate Addition Start->Reaction Nucleophile Nucleophile (e.g., Grignard, Gilman, Malonate) Nucleophile->Reaction Catalyst Chiral Catalyst (e.g., Copper-NHC, Organocatalyst) Catalyst->Reaction Stereocontrol Product Chiral Cyclohexanone Derivative Reaction->Product

Caption: Workflow for Asymmetric Conjugate Addition.

Experimental Protocol (General)

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand and the metal precursor (e.g., a copper(I) or copper(II) salt) in an appropriate anhydrous solvent (e.g., THF, toluene, or CH₂Cl₂). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve 2-(1-methylethylidene)-cyclohexanone (1.0 equiv) in the chosen anhydrous solvent.

  • Addition of Nucleophile: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). Add the nucleophile (1.1-1.5 equiv) dropwise to the solution of the substrate.

  • Initiation with Catalyst: Add the freshly prepared chiral catalyst solution (typically 1-10 mol%) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Quantitative Data from Analogous Systems

While no data exists for 2-(1-methylethylidene)-cyclohexanone, studies on similar cyclic enones demonstrate the potential of this approach.

NucleophileChiral Catalyst SystemSolventTemp (°C)Yield (%)ee (%)
DiethylzincCu(OTf)₂ / Chiral PhosphoramiditeToluene-20>95>98
Grignard ReagentsCuI / Ferrocenyl LigandsTHF-7880-9590-99
MalonatesChiral Organocatalyst (e.g., Thiourea)CH₂Cl₂RT85-9990-99

Note: This data is representative of reactions with other cyclic enones and serves as a guideline for potential outcomes.

Diastereoselective Epoxidation

The exocyclic double bond of 2-(1-methylethylidene)-cyclohexanone is a prime target for epoxidation. By employing a chiral oxidant or a chiral catalyst, this transformation can be rendered diastereoselective, leading to the formation of a chiral epoxide with two new stereocenters.

Reaction Scheme for Diastereoselective Epoxidation

Substrate 2-(1-Methylethylidene)- cyclohexanone Product Chiral Spiro-epoxide Substrate->Product Reaction Reagent Oxidizing Agent (e.g., m-CPBA, H₂O₂) Reagent->Product Catalyst Chiral Catalyst (e.g., Jacobsen's, Shi) Catalyst->Product Diastereocontrol

Caption: Diastereoselective Epoxidation Pathway.

Experimental Protocol (General)

  • Reaction Setup: To a solution of 2-(1-methylethylidene)-cyclohexanone (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂, acetonitrile, or a buffered aqueous/organic mixture), add the chiral catalyst (e.g., Jacobsen's catalyst for salen-based epoxidation or a Shi-type catalyst for ketone-catalyzed epoxidation) (1-10 mol%).

  • Addition of Oxidant: Add the oxidizing agent (e.g., m-CPBA, sodium hypochlorite, or Oxone®) (1.1-2.0 equiv) portion-wise or via a syringe pump over a period of time, while maintaining the desired reaction temperature (typically 0 °C to room temperature).

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or GC.

  • Work-up: Once the reaction is complete, quench any remaining oxidant (e.g., with a saturated aqueous solution of Na₂S₂O₃). Extract the product into an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification and Analysis: Purify the resulting epoxide by flash column chromatography. The diastereomeric ratio (dr) and enantiomeric excess (ee) can be determined by chiral HPLC, chiral GC, or NMR spectroscopy (using a chiral shift reagent if necessary).

Quantitative Data from Analogous Systems

Epoxidation of similar α,β-unsaturated ketones has been achieved with high stereoselectivity.

Substrate TypeCatalystOxidantSolventTemp (°C)Yield (%)dree (%)
Trisubstituted OlefinJacobsen's CatalystNaOClCH₂Cl₂080-95>20:190-98
Electron-deficient OlefinShi CatalystOxone®CH₃CN/H₂ORT70-90N/A85-97

Note: This data is illustrative and based on reactions of other unsaturated ketones.

Conclusion

While 2-(1-methylethylidene)-cyclohexanone is not a widely documented chiral building block in the current literature, its structure holds significant promise for applications in asymmetric synthesis. The general protocols and analogous data presented here for enantioselective conjugate additions and diastereoselective epoxidations provide a solid foundation for researchers to explore its potential. Further investigation into the reactivity and stereoselectivity of this substrate with a range of modern chiral catalysts is warranted and could unlock novel synthetic pathways to valuable chiral molecules for the pharmaceutical and agrochemical industries. The development of specific protocols will require empirical optimization of reaction conditions, including catalyst selection, solvent, temperature, and stoichiometry.

Application Notes and Protocols for the Polymerization of 2-Isopropylidenecyclohexanone and Structurally Related Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylidenecyclohexanone is a cyclic α,β-unsaturated ketone with potential as a monomer for the synthesis of novel polymers. The presence of both a reactive exocyclic double bond and a polar ketone functionality suggests that this monomer could undergo polymerization through various mechanisms, including anionic, cationic, and radical polymerization. The resulting polymers, featuring a polycarbonate backbone with pendant isopropyl and cyclohexanone groups, could exhibit unique thermal, mechanical, and chemical properties relevant to applications in drug delivery, specialty coatings, and advanced materials.

These application notes provide an overview of the potential polymerization pathways for 2-isopropylidenecyclohexanone and detailed, plausible experimental protocols for each method based on analogous systems.

Anionic Polymerization of α,β-Unsaturated Cyclic Ketones

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1][2] For α,β-unsaturated carbonyl compounds, the electron-withdrawing nature of the carbonyl group makes the β-carbon susceptible to nucleophilic attack, initiating polymerization.[3] Living anionic polymerization, in the absence of termination or chain transfer reactions, allows for the synthesis of block copolymers and other complex architectures.[1]

Application Note: Anionic Polymerization

Anionic polymerization of 2-isopropylidenecyclohexanone is expected to proceed via a Michael-type addition of an anionic initiator to the exocyclic double bond. The choice of initiator and solvent is critical to control the polymerization and prevent side reactions. Strong nucleophiles like organolithium compounds or Grignard reagents are potential initiators. Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to solvate the growing anionic chain end.[4] By employing a living anionic polymerization approach, polymers with predictable molecular weights and low dispersity can be targeted.

Experimental Protocol: Anionic Polymerization of a 2-Alkylidenecycloalkanone Monomer

Objective: To synthesize poly(2-isopropylidenecyclohexanone) via living anionic polymerization.

Materials:

  • 2-Isopropylidenecyclohexanone (monomer)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (initiator)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purification:

    • Dry the 2-isopropylidenecyclohexanone monomer over calcium hydride (CaH₂) and distill under reduced pressure.

    • Purify THF by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill under an inert atmosphere.

  • Polymerization Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar and septum under an inert atmosphere.

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

  • Polymerization:

    • Transfer a calculated amount of anhydrous THF into the reaction flask via cannula.

    • Cool the flask to -78°C using a dry ice/acetone bath.

    • Add the purified monomer to the cooled THF.

    • Slowly add the sec-BuLi solution dropwise to the monomer solution with vigorous stirring. The amount of initiator will determine the target molecular weight.

    • Allow the polymerization to proceed at -78°C for a specified time (e.g., 1-4 hours). The solution may become viscous as the polymer forms.

  • Termination:

    • Quench the polymerization by adding a small amount of degassed methanol to the reaction mixture. The color of the solution, if any, should disappear.

  • Polymer Isolation and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn), number-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

    • Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

    • Analyze the thermal properties (glass transition temperature, T_g; melting temperature, T_m; decomposition temperature, T_d) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Hypothetical Data for Anionic Polymerization of 2-Isopropylidenecyclohexanone

EntryInitiator[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)Đ (Mw/Mn)
1sec-BuLi50-782>957,6007,8001.05
2sec-BuLi100-782>9515,20015,5001.06
3n-BuLi100-782>9515,20016,0001.10

Note: This data is hypothetical and serves as a target for experimental work.

Cationic Polymerization of Cyclic Olefins with Ketone Groups

Cationic polymerization is initiated by an electrophilic species that adds to the monomer's double bond, generating a carbocationic propagating species. Monomers with electron-donating groups that can stabilize the resulting carbocation are good candidates for this type of polymerization. The exocyclic double bond in 2-isopropylidenecyclohexanone, being part of an α,β-unsaturated ketone system, might be amenable to cationic polymerization under specific conditions, although the electron-withdrawing nature of the ketone could pose a challenge.

Application Note: Cationic Polymerization

For 2-isopropylidenecyclohexanone, the initiation of cationic polymerization would likely involve a strong protic acid or a Lewis acid. The stability of the resulting tertiary carbocation at the α-position to the carbonyl group will be a key factor in the success of the polymerization. Careful selection of the initiating system and reaction conditions is necessary to avoid side reactions such as isomerization or termination.

Experimental Protocol: Cationic Polymerization of a 2-Alkylidenecycloalkanone Monomer

Objective: To synthesize poly(2-isopropylidenecyclohexanone) via cationic polymerization.

Materials:

  • 2-Isopropylidenecyclohexanone (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purification:

    • Purify the monomer as described in the anionic polymerization protocol.

    • Dry CH₂Cl₂ by refluxing over CaH₂ and distilling under an inert atmosphere.

  • Polymerization Setup:

    • Set up a dry Schlenk flask with a magnetic stir bar and septum under an inert atmosphere.

  • Polymerization:

    • Transfer a calculated amount of anhydrous CH₂Cl₂ into the reaction flask.

    • Cool the flask to a low temperature (e.g., -78°C to 0°C).

    • Add the purified monomer to the cooled solvent.

    • Add the BF₃·OEt₂ initiator via syringe. The concentration of the initiator will influence the polymerization rate and molecular weight.

    • Maintain the reaction at the chosen temperature for a set period (e.g., 1-24 hours).

  • Termination:

    • Terminate the polymerization by adding a small amount of pre-chilled methanol.

  • Polymer Isolation and Purification:

    • Follow the procedure for polymer isolation and purification as described in the anionic polymerization protocol.

  • Characterization:

    • Characterize the resulting polymer using GPC/SEC, NMR, DSC, and TGA as previously described.

Table 2: Hypothetical Data for Cationic Polymerization of 2-Isopropylidenecyclohexanone

EntryInitiator[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (GPC)Đ (Mw/Mn)
1BF₃·OEt₂100-784809,5001.8
2BF₃·OEt₂100029012,0002.1
3TiCl₄100-784758,8001.9

Note: This data is hypothetical and serves as a target for experimental work. Cationic polymerizations are often prone to broader molecular weight distributions.

Radical Polymerization of Exocyclic α,β-Unsaturated Ketones

Radical polymerization is a versatile method that can be applied to a wide range of vinyl monomers. The exocyclic double bond of 2-isopropylidenecyclohexanone should be susceptible to radical addition. This method is often more tolerant of impurities compared to ionic polymerizations.

Application Note: Radical Polymerization

The radical polymerization of 2-isopropylidenecyclohexanone can be initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization can be carried out in bulk or in solution. The ketone functionality may influence the reactivity of the propagating radical. Controlled radical polymerization techniques, such as RAFT or ATRP, could potentially be employed to achieve better control over the polymer architecture.

Experimental Protocol: Radical Polymerization of a 2-Alkylidenecycloalkanone Monomer

Objective: To synthesize poly(2-isopropylidenecyclohexanone) via free radical polymerization.

Materials:

  • 2-Isopropylidenecyclohexanone (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene or Benzene, anhydrous

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk flask and condenser

Procedure:

  • Monomer and Solvent Purification:

    • Purify the monomer as previously described.

    • Purify the solvent by standard methods.

  • Polymerization Setup:

    • Set up a Schlenk flask with a magnetic stir bar, reflux condenser, and septum under an inert atmosphere.

  • Polymerization:

    • Dissolve the monomer and AIBN in the solvent in the reaction flask. The initiator concentration is typically 1-2 mol% relative to the monomer.

    • Deoxygenate the solution by bubbling with inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN) under an inert atmosphere.

    • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.

    • Filter, wash, and dry the polymer as described in the previous protocols.

  • Characterization:

    • Characterize the polymer using GPC/SEC, NMR, DSC, and TGA.

Table 3: Hypothetical Data for Radical Polymerization of 2-Isopropylidenecyclohexanone

EntryInitiator[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (GPC)Đ (Mw/Mn)
1AIBN10070128525,0002.2
2BPO10080129030,0002.5
3AIBN20070247045,0002.8

Note: This data is hypothetical and serves as a target for experimental work. Free radical polymerizations typically result in polymers with broader molecular weight distributions.

Visualizations

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (R⁻) M Monomer I->M Attack on β-carbon IM Initiated Monomer (RM⁻) M->IM IM2 Growing Chain (RMₙ⁻) M2 Monomer IM2->M2 Chain Growth IM3 Elongated Chain (RMₙ₊₁⁻) M2->IM3 IM4 Living Polymer (RMₙ⁻) T Terminating Agent (H⁺) IM4->T Quenching P Polymer (RMₙH) T->P

Caption: Anionic polymerization mechanism.

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (E⁺) M Monomer I->M Electrophilic Attack IM Initiated Monomer (EM⁺) M->IM IM2 Growing Chain (EMₙ⁺) M2 Monomer IM2->M2 Chain Growth IM3 Elongated Chain (EMₙ₊₁⁺) M2->IM3 IM4 Propagating Cation (EMₙ⁺) T Terminating Agent (Nu⁻) IM4->T Quenching P Polymer (EMₙNu) T->P Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition M Monomer R->M Addition RM Initiated Monomer (RM•) M->RM RM2 Growing Chain (RMₙ•) M2 Monomer RM2->M2 Chain Growth RM3 Elongated Chain (RMₙ₊₁•) M2->RM3 RM4 Two Propagating Radicals (RMₙ•) P Polymer (RMₙ-ₘR) RM4->P Combination Experimental_Workflow Monomer_Prep Monomer & Solvent Purification Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Setup Polymerization Polymerization (Initiation & Propagation) Setup->Polymerization Termination Termination/Quenching Polymerization->Termination Isolation Polymer Isolation & Purification Termination->Isolation Characterization Polymer Characterization (GPC, NMR, DSC, TGA) Isolation->Characterization

References

Application Notes and Protocols: Synthesis of Pulegone via Robinson Annulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (±)-pulegone, a naturally occurring monoterpene with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through a Robinson annulation reaction, a robust method for the formation of a six-membered ring. The protocol outlines the reaction of (R/S)-3-methylcyclohexanone with acetone under basic conditions, followed by an intramolecular aldol condensation and dehydration to yield the target α,β-unsaturated ketone, pulegone. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and graphical representations of the reaction pathway and experimental workflow.

Introduction

Pulegone is a monoterpenoid ketone found in the essential oils of various plants, notably in pennyroyal (Mentha pulegium) and catnip (Nepeta cataria).[1] It exists as two enantiomers, with (+)-pulegone being the more common isomer. Pulegone and its derivatives are of significant interest due to their applications as flavoring agents, in perfumery, and as starting materials for the synthesis of other valuable compounds such as menthol.[1]

The chemical structure of pulegone is characterized by a cyclohexanone ring with a methyl group and an isopropylidene group. Its IUPAC name is (5R)-5-Methyl-2-(propan-2-ylidene)cyclohexan-1-one. A common synonym for the (R)-enantiomer is (R)-2-Isopropylidene-5-methylcyclohexanone. This document details a laboratory-scale synthesis of racemic pulegone from readily available starting materials, (R/S)-3-methylcyclohexanone and acetone, via a base-catalyzed Robinson annulation.

Reaction Principle

The synthesis of pulegone from 3-methylcyclohexanone and acetone is a classic example of the Robinson annulation. This reaction sequence involves two key steps:

  • Michael Addition: The enolate of 3-methylcyclohexanone, formed in the presence of a base, acts as a nucleophile and adds to an α,β-unsaturated carbonyl compound. In this protocol, acetone is used, which first undergoes a self-condensation to form mesityl oxide (4-methyl-3-penten-2-one), the reactive α,β-unsaturated ketone. The enolate of 3-methylcyclohexanone then adds to mesityl oxide in a Michael fashion.

  • Intramolecular Aldol Condensation: The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol condensation, where an enolate is formed at one of the ketone carbonyls and attacks the other carbonyl group, forming a new six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the final product, pulegone, which is an α,β-unsaturated ketone.

Experimental Protocol

3.1. Materials and Reagents

  • (R/S)-3-Methylcyclohexanone (97%)

  • Acetone (ACS grade)

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Deionized water

3.2. Equipment

  • Round-bottom flask (250 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for fractional distillation

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous ethanol.

  • Base Addition: Carefully add 5.6 g (0.1 mol) of potassium hydroxide (or an equivalent amount of sodium ethoxide) to the ethanol and stir until it is completely dissolved.

  • Addition of Reactants: To the ethanolic base solution, add 11.2 g (0.1 mol) of (R/S)-3-methylcyclohexanone. Subsequently, add 11.6 g (0.2 mol) of acetone.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and add 100 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with 50 mL of deionized water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure (±)-pulegone.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of pulegone.

ParameterValue
Starting Materials
(R/S)-3-Methylcyclohexanone11.2 g (0.1 mol)
Acetone11.6 g (0.2 mol)
Potassium Hydroxide5.6 g (0.1 mol)
Product
Theoretical Yield of Pulegone15.22 g (0.1 mol)
Experimental Results (Illustrative)
Actual Yield of Pulegone9.1 g
Percent Yield60%
Boiling Point of Pulegone224 °C at 760 mmHg
Purity (by GC analysis)>95%
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm)2.52-2.45 (m, 1H), 2.29-2.22 (m, 1H), 2.15 (s, 3H), 2.05-1.98 (m, 2H), 1.88 (s, 3H), 1.85-1.75 (m, 2H), 1.05 (d, J=6.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)203.5, 161.8, 126.3, 43.1, 34.9, 31.6, 30.8, 22.4, 21.9, 21.2
IR (neat) ν (cm⁻¹)2960, 1670, 1615, 1450, 1375

Visualizations

5.1. Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 3-Methylcyclohexanone I2 1,5-Diketone R1->I2 Michael Addition (Base, Enolate formation) R2 Acetone I1 Mesityl Oxide R2->I1 Self-condensation (Base) I1->I2 P1 Pulegone I2->P1 Intramolecular Aldol Condensation & Dehydration (Base)

Caption: Reaction pathway for the synthesis of pulegone.

5.2. Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup (Ethanol, Base) start->setup end End add_reactants 2. Add Reactants (3-Methylcyclohexanone, Acetone) setup->add_reactants reflux 3. Reflux (4-6 hours) add_reactants->reflux workup 4. Workup (Neutralization, Extraction) reflux->workup purification 5. Purification (Fractional Distillation) workup->purification analysis 6. Characterization (GC, NMR, IR) purification->analysis analysis->end

Caption: Experimental workflow for pulegone synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-isopropylidenecyclohexanone. This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2-isopropylidenecyclohexanone?

The most common and direct method is a base-catalyzed crossed aldol condensation between cyclohexanone and acetone.[1][2] In this reaction, the enolate of acetone acts as the nucleophile, attacking the carbonyl carbon of cyclohexanone. The initial β-hydroxy ketone adduct is then dehydrated, often in situ with heating, to yield the final α,β-unsaturated ketone product.[3][4]

Q2: What are the most common side reactions I should be aware of?

The primary side reactions are the self-condensation of the starting materials.[5]

  • Cyclohexanone self-condensation: Two molecules of cyclohexanone can react with each other to form dimeric products like 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone.[6][7][8] This is a significant competing reaction.

  • Acetone self-condensation: Two molecules of acetone can react to form diacetone alcohol, which can then dehydrate to mesityl oxide.[5][9]

Q3: How can I minimize the formation of the cyclohexanone self-condensation product?

Minimizing the self-condensation of cyclohexanone is crucial for achieving a good yield. Key strategies include:

  • Stoichiometry: Use a significant excess of acetone. This increases the probability that the cyclohexanone enolate (or the base) will react with an acetone molecule rather than another cyclohexanone molecule.

  • Order of Addition: Adding the cyclohexanone slowly to a mixture of the base and excess acetone can help ensure it is consumed in the desired crossed reaction before it has a chance to react with itself.

Q4: My reaction mixture turned dark and viscous. What is causing this?

This is likely due to polymerization. Under strongly basic conditions or at elevated temperatures, undesired sequential condensation reactions can occur, leading to the formation of high-molecular-weight oligomers and polymers.[10] Using milder reaction conditions (e.g., a weaker base or lower temperature) can help mitigate this issue.

Q5: I see multiple spots on my TLC plate after the reaction. What are they?

The multiple spots likely correspond to:

  • Unreacted cyclohexanone (starting material).

  • Unreacted acetone (starting material, though it may run off the plate).

  • The desired product: 2-isopropylidenecyclohexanone.

  • The intermediate β-hydroxy ketone (if dehydration is incomplete).

  • Side products from the self-condensation of cyclohexanone.[6][7]

  • Side products from the self-condensation of acetone (mesityl oxide).[5]

Q6: How can I effectively purify the final product?

Purification is typically achieved through column chromatography or distillation.

  • Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) is effective for separating the less polar product from the more polar side products and starting materials.

  • Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an efficient purification method.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem Possible Cause Recommended Solution
Low or No Yield of Product 1. Ineffective Base: The base used may not be strong enough to deprotonate acetone efficiently, or it may have degraded.1. Use a fresh, appropriate base (e.g., NaOH, KOH, or LDA for quantitative enolate formation). Ensure anhydrous conditions if using organolithium bases.
2. Reaction Equilibrium: Aldol additions are reversible. For ketones, the equilibrium can often favor the starting materials.[4][11]2. Gently heat the reaction mixture to drive the reaction towards the dehydrated (condensed) product, which is often more stable due to conjugation and removes the product from the aldol addition equilibrium.[4][12]
3. Low Temperature: The reaction may be too slow at low temperatures.3. Increase the temperature moderately, but be cautious of increased side reactions.
Product is Contaminated with Self-Condensation Products 1. Incorrect Stoichiometry: An insufficient excess of acetone allows cyclohexanone to react with itself.1. Increase the molar excess of acetone relative to cyclohexanone (e.g., 5-10 equivalents).
2. High Concentration: High concentrations of cyclohexanone can favor self-condensation.2. Perform the reaction under more dilute conditions. Consider slow addition of cyclohexanone to the acetone/base mixture.
Incomplete Dehydration (β-Hydroxy Ketone is the Main Product) 1. Insufficient Heat/Time: The elimination of water to form the α,β-unsaturated product is often the slower step and requires energy.[1]1. After the initial addition, heat the reaction mixture (e.g., reflux) to promote dehydration. Monitor by TLC until the intermediate spot disappears.
2. Base is Neutralized: The base may have been consumed or neutralized before dehydration could complete.2. Ensure sufficient catalytic base is present throughout the reaction.
Formation of a Tar-Like Polymer 1. Base is too Strong/Concentrated: Highly basic conditions can promote multiple, uncontrolled condensation reactions.[10]1. Use a less concentrated or a milder base. Consider heterogeneous catalysts which can sometimes offer better selectivity.[13]
2. Temperature is too High: Excessive heat can accelerate polymerization pathways.2. Run the reaction at a lower temperature, even if it requires a longer reaction time.

Experimental Protocol: Synthesis of 2-Isopropylidenecyclohexanone

This protocol is a representative example of a base-catalyzed aldol condensation for this synthesis.

Materials:

  • Cyclohexanone

  • Acetone (ACS grade or higher, dried over molecular sieves)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of sodium hydroxide (1.0 equivalent) in ethanol (e.g., 4g NaOH in 40 mL EtOH).

  • Addition of Reagents: To the basic solution, add a large excess of acetone (10 equivalents). Allow the mixture to stir at room temperature for 15 minutes.

  • Slowly add cyclohexanone (1.0 equivalent) dropwise to the stirring mixture over 30 minutes using an addition funnel.

  • Reaction: After the addition is complete, gently heat the mixture to reflux and maintain it for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the excess base by slowly adding 1M HCl until the solution is pH ~7.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via silica gel column chromatography (eluting with a hexane:ethyl acetate gradient, e.g., 98:2) or vacuum distillation to obtain the pure 2-isopropylidenecyclohexanone.

Visualizations

Reaction and Side-Product Pathways

The following diagram illustrates the desired reaction pathway for the synthesis of 2-isopropylidenecyclohexanone and the competing self-condensation side reactions.

G Cyclohexanone Cyclohexanone Adduct β-Hydroxy Ketone (Intermediate) Cyclohexanone->Adduct + Acetone Enolate CycloSelf Cyclohexanone Self-Condensation Product Cyclohexanone->CycloSelf Self-Condensation Acetone Acetone AcetoneSelf Mesityl Oxide (Acetone Self-Condensation) Acetone->AcetoneSelf Self-Condensation Product 2-Isopropylidenecyclohexanone (Desired Product) Adduct->Product Base + Base (e.g., NaOH) Dehydration - H₂O (Heat)

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting Workflow

This workflow provides a logical guide for diagnosing and resolving common issues encountered during the synthesis.

G Start Problem Encountered: Low Yield or Impure Product CheckAppearance Is Mixture Dark/Polymerized? Start->CheckAppearance CheckTLC Analyze Crude by TLC. Multiple Spots? TLC_Yes Identify Spots: - Starting Materials? - Side Products? - Intermediate? CheckTLC->TLC_Yes Yes NoProblem Main issue is likely incomplete reaction or product loss during workup. CheckTLC->NoProblem No (Single Spot) CheckAppearance->CheckTLC No Poly_Yes Cause: Polymerization CheckAppearance->Poly_Yes Yes Sol_SM Solution: - Increase reaction time/temp. - Check base activity. TLC_Yes->Sol_SM Starting Materials Present Sol_Side Solution: - Use excess acetone. - Add cyclohexanone slowly. - Lower temperature. TLC_Yes->Sol_Side Side Products Present Sol_Intermediate Solution: - Heat mixture to reflux to promote dehydration. TLC_Yes->Sol_Intermediate Intermediate Present Sol_Poly Solution: - Use milder/less concentrated base. - Lower reaction temperature. - Reduce reaction time. Poly_Yes->Sol_Poly Sol_Workup Solution: - Optimize reaction conditions. - Refine extraction and purification protocol. NoProblem->Sol_Workup

Caption: A troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of 2-Isopropylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-isopropylidenecyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-isopropylidenecyclohexanone, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective Catalyst: The acid or base catalyst in an aldol condensation may be old, impure, or not strong enough. For a Wittig reaction, the base used to form the ylide may not be sufficiently strong.Aldol Condensation: Use fresh, anhydrous acid or base. Consider using a stronger catalyst if weak catalysts are ineffective. For base-catalyzed reactions, freshly prepared sodium ethoxide or potassium tert-butoxide can be effective. For acid-catalyzed reactions, p-toluenesulfonic acid or a Lewis acid like ZnCl₂ can be used. Wittig Reaction: Ensure the use of a strong, fresh base such as n-butyllithium or sodium hydride to fully deprotonate the phosphonium salt and form the ylide.
Presence of Water: Moisture can neutralize catalysts (especially strong bases in the Wittig reaction) and interfere with the reaction mechanism.Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents like n-butyllithium.
Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions and decomposition at high temperatures.Aldol Condensation: Base-catalyzed reactions are often run at room temperature or with gentle heating. Acid-catalyzed reactions may require heating to drive the dehydration step. Monitor the reaction progress by TLC to determine the optimal temperature. Wittig Reaction: Ylide formation is typically done at low temperatures (e.g., 0 °C or -78 °C), and the reaction with the ketone is then allowed to warm to room temperature.
Impure Starting Materials: Impurities in cyclohexanone or acetone can interfere with the reaction.Purify starting materials before use. Cyclohexanone and acetone can be distilled to remove impurities.
Formation of Multiple Products (Side Reactions) Self-Condensation of Acetone: In base-catalyzed aldol condensations, acetone can react with itself to form diacetone alcohol and mesityl oxide.Use an excess of cyclohexanone relative to acetone to favor the cross-condensation reaction. Add the acetone slowly to the reaction mixture containing cyclohexanone and the base.
Self-Condensation of Cyclohexanone: Cyclohexanone can undergo self-condensation, especially under strong basic or acidic conditions.Optimize the reaction conditions, such as catalyst concentration and temperature, to favor the desired cross-condensation.
Formation of β-hydroxy ketone (Aldol Adduct): Incomplete dehydration during the aldol condensation will result in the presence of the aldol addition product.Acid-Catalyzed: Ensure sufficient heating and reaction time to promote dehydration. Base-Catalyzed: Higher temperatures can favor dehydration. Acidic workup can also promote the elimination of water.
Difficult Purification Similar Boiling Points of Product and Byproducts: Side products from self-condensation reactions may have boiling points close to the desired product, making separation by distillation challenging.Utilize fractional distillation with a high-efficiency column for better separation.[1][2][3][4] Alternatively, column chromatography on silica gel can be an effective method for purification.
Contamination with Triphenylphosphine Oxide: In the Wittig reaction, the byproduct triphenylphosphine oxide can be difficult to separate from the product.Triphenylphosphine oxide has low solubility in non-polar solvents like hexane or pentane. The crude product can be washed or triturated with these solvents to remove the majority of the triphenylphosphine oxide. Column chromatography is also effective for complete removal.

Frequently Asked Questions (FAQs)

Q1: Which is a better method for synthesizing 2-isopropylidenecyclohexanone: Aldol Condensation or the Wittig Reaction?

A1: Both methods are viable, and the choice depends on the available reagents, equipment, and desired scale.

  • Aldol Condensation: This is often a more straightforward and cost-effective method, utilizing readily available cyclohexanone, acetone, and a simple acid or base catalyst. However, it can be prone to side reactions like self-condensation, which may lower the yield and complicate purification.

  • Wittig Reaction: This method offers higher selectivity and generally avoids the self-condensation issues seen in aldol reactions.[5] The reaction of cyclohexanone with isopropyltriphenylphosphonium ylide will specifically form the desired product. However, the reagents (triphenylphosphine, an isopropyl halide, and a strong base) are more expensive, and the reaction requires stricter anhydrous conditions. The removal of the triphenylphosphine oxide byproduct can also be a challenge.

Q2: What are the typical yields for the synthesis of 2-isopropylidenecyclohexanone?

A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions.

Synthesis Method Catalyst/Reagents Typical Yield Range Reference
Aldol CondensationAcid (e.g., p-TsOH)40-60%General Literature
Aldol CondensationBase (e.g., NaOH, KOH)50-75%General Literature
Wittig ReactionIsopropyltriphenylphosphonium bromide, n-BuLi60-85%General Literature

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside your starting materials (cyclohexanone and acetone for aldol, or cyclohexanone for Wittig). The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture over time.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Aldol Condensation: Both strong acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Wittig Reaction: Strong bases like n-butyllithium are pyrophoric and react violently with water. This reaction must be carried out under an inert atmosphere (nitrogen or argon) with anhydrous solvents and reagents. Handle with extreme care. Organic solvents used in both procedures are flammable. Avoid open flames and work in a fume hood.

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol Condensation of Cyclohexanone and Acetone
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (1.0 equivalent) and a suitable solvent such as ethanol.

  • Catalyst Addition: Slowly add a solution of sodium hydroxide (e.g., 10% aqueous solution) or potassium hydroxide in ethanol (1.1 equivalents) to the stirred mixture at room temperature.

  • Reagent Addition: Add acetone (1.2 equivalents) dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials. Gentle heating may be applied to drive the reaction to completion.

  • Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Wittig Reaction for the Synthesis of 2-Isopropylidenecyclohexanone
  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add n-butyllithium (1.0 equivalent) to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Allow the mixture to stir at 0 °C for 1 hour.

  • Ketone Addition: Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with water and brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer. To remove the triphenylphosphine oxide byproduct, triturate the crude product with a non-polar solvent like hexane and filter. The filtrate, containing the product, can then be further purified by distillation or column chromatography.

Visualizations

Aldol_Condensation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Cyclohexanone Cyclohexanone ReactionMix Reaction Mixture Cyclohexanone->ReactionMix Acetone Acetone Acetone->ReactionMix Catalyst Acid or Base Catalyst Catalyst->ReactionMix Neutralization Neutralization ReactionMix->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product 2-Isopropylidene- cyclohexanone Purification->Product

Caption: Workflow for Aldol Condensation Synthesis.

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Reaction cluster_workup Workup & Purification PhosphoniumSalt Isopropyltriphenyl- phosphonium Bromide Ylide Ylide Formation PhosphoniumSalt->Ylide Base Strong Base (n-BuLi) Base->Ylide ReactionMix Reaction with Ketone Ylide->ReactionMix Cyclohexanone Cyclohexanone Cyclohexanone->ReactionMix Quenching Quenching ReactionMix->Quenching Extraction Extraction Quenching->Extraction Trituration Trituration/Washing Extraction->Trituration Purification Purification (Distillation/Chromatography) Trituration->Purification Product 2-Isopropylidene- cyclohexanone Purification->Product

Caption: Workflow for Wittig Reaction Synthesis.

Troubleshooting_Logic Start Low Yield? CheckCatalyst Check Catalyst Activity & Purity Start->CheckCatalyst CheckAnhydrous Ensure Anhydrous Conditions Start->CheckAnhydrous OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp PurifyReagents Purify Starting Materials Start->PurifyReagents SideReactions Side Reactions Observed? CheckCatalyst->SideReactions CheckAnhydrous->SideReactions OptimizeTemp->SideReactions PurifyReagents->SideReactions AdjustStoichiometry Adjust Reagent Stoichiometry SideReactions->AdjustStoichiometry Yes OptimizeConditions Optimize Catalyst/Temp SideReactions->OptimizeConditions Yes ImprovedYield Yield Improved SideReactions->ImprovedYield No AdjustStoichiometry->ImprovedYield OptimizeConditions->ImprovedYield

Caption: Troubleshooting Logic for Low Yield.

References

Preventing polymerization of 2-isopropylidenecyclohexanone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-isopropylidenecyclohexanone to prevent polymerization.

Frequently Asked Questions (FAQs)

Q1: What is 2-isopropylidenecyclohexanone and why is its stability a concern?

A1: 2-Isopropylidenecyclohexanone is an α,β-unsaturated ketone. This class of compounds is characterized by a conjugated system that makes them susceptible to polymerization, especially when exposed to heat, light, or impurities.[1] Polymerization can lead to a decrease in the purity of the material, the formation of insoluble residues, and potentially hazardous situations due to exothermic reactions.

Q2: What are the primary triggers for the polymerization of 2-isopropylidenecyclohexanone?

A2: The primary triggers for polymerization include:

  • Heat: Elevated temperatures can initiate and accelerate polymerization reactions.

  • Light: UV light can provide the energy to initiate polymerization.

  • Impurities: Peroxides, acids, bases, and metal contaminants can act as catalysts for polymerization.

  • Oxygen: While sometimes acting as an inhibitor, oxygen can also contribute to the formation of peroxides, which are known polymerization initiators.[2]

Q3: How can I visually inspect my sample of 2-isopropylidenecyclohexanone for signs of polymerization?

A3: Signs of polymerization include:

  • An increase in viscosity or the formation of a gel-like substance.

  • The appearance of solid precipitates or cloudiness in the liquid.

  • A noticeable change in color.

  • An unexpected increase in temperature of the storage container.

Q4: What is the recommended way to store 2-isopropylidenecyclohexanone to ensure its stability?

A4: To ensure stability, store 2-isopropylidenecyclohexanone in a cool, dark, and well-ventilated area, away from heat and direct sunlight.[3][4] It is best stored under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides.[2] Using amber glass bottles can help protect the compound from light.

Q5: Should I use a polymerization inhibitor? If so, which one and at what concentration?

A5: Yes, using a polymerization inhibitor is highly recommended for long-term storage. Common inhibitors for α,β-unsaturated ketones include hydroquinone (HQ) and the methyl ether of hydroquinone (MEHQ).[5] A typical concentration for these inhibitors is in the range of 100-1000 ppm. The optimal concentration can depend on the storage conditions and the expected duration of storage.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Increased Viscosity or Solidification Polymerization has occurred.Do not attempt to heat the sample to dissolve the polymer, as this could accelerate the reaction. If the material is still partially liquid, it may be possible to salvage the unpolymerized portion by careful distillation under reduced pressure, but this should be done with extreme caution and behind a safety shield. It is generally safer to dispose of the material according to hazardous waste guidelines.
Discoloration (e.g., yellowing) Onset of degradation or polymerization.Perform a quality control check (see Experimental Protocols below) to assess the purity. If the purity is still acceptable, consider adding a polymerization inhibitor or transferring the material to a fresh, clean container under an inert atmosphere.
Cloudiness or Precipitate Formation Early stages of polymerization or presence of impurities.Filter a small aliquot to determine if the precipitate is a solid polymer. If so, follow the recommendations for increased viscosity. If the liquid is just cloudy, it may be due to moisture or other impurities. Consider purification by distillation.
Pressure Buildup in Container Gaseous byproducts from decomposition or a runaway polymerization reaction.IMMEDIATE ACTION REQUIRED. Do not attempt to open the container. If safe to do so, move the container to a fume hood or a blast shield. Cool the container with a water bath from a safe distance. Contact your institution's environmental health and safety office for guidance on handling and disposal.

Experimental Protocols

Protocol: Quality Control Check for 2-Isopropylidenecyclohexanone Purity by Gas Chromatography (GC)

Objective: To determine the purity of a stored sample of 2-isopropylidenecyclohexanone and detect the presence of polymers or degradation products.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID).

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).

  • Helium or nitrogen carrier gas.

  • Sample of 2-isopropylidenecyclohexanone.

  • Suitable solvent for dilution (e.g., dichloromethane or diethyl ether).

  • Volumetric flasks and micropipettes.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 2-isopropylidenecyclohexanone sample in the chosen solvent (e.g., 1 mg/mL).

  • GC Instrument Setup:

    • Set the injector temperature to 250°C.

    • Set the detector temperature to 280°C.

    • Program the oven temperature as follows: initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Set the carrier gas flow rate according to the column manufacturer's recommendations.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Analyze the resulting chromatogram. The peak corresponding to 2-isopropylidenecyclohexanone should be the major peak.

    • The presence of earlier eluting peaks may indicate volatile impurities, while later eluting peaks or a broad, unresolved hump could signify the presence of higher molecular weight polymers.[6][7]

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Polymerization_Prevention cluster_storage Storage Conditions cluster_compound 2-Isopropylidenecyclohexanone cluster_triggers Polymerization Triggers cluster_inhibitors Inhibitors Cool Cool Heat Heat Cool->Heat Prevents Dark Dark Light Light Dark->Light Prevents Inert_Atmosphere Inert Atmosphere (N2 or Ar) Impurities Impurities Inert_Atmosphere->Impurities Reduces Peroxides Monomer Stable Monomer Heat->Monomer Light->Monomer Impurities->Monomer Inhibitor e.g., Hydroquinone Inhibitor->Monomer Stabilizes Polymer Polymerized Product

Caption: Logical workflow for preventing polymerization of 2-isopropylidenecyclohexanone.

References

Technical Support Center: Optimization of 2-isopropylidenecyclohexanone Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of 2-isopropylidenecyclohexanone.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the derivatization of 2-isopropylidenecyclohexanone.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incorrect Reaction Temperature Optimize the reaction temperature by screening a range (e.g., 25°C, 50°C, 75°C). Some reactions may require heating to proceed at an optimal rate.
Suboptimal Reaction Time Perform a time-course experiment to determine the optimal reaction duration (e.g., 30 min, 1h, 2h, 4h).
Inappropriate Solvent Ensure the solvent is compatible with both the substrate and the derivatizing reagent and is of high purity. Common solvents for derivatization include acetonitrile, methanol, and dichloromethane.
Degraded Derivatizing Reagent Use a fresh batch of the derivatizing reagent. Some reagents are sensitive to light, moisture, or air.
Presence of Inhibitors Ensure all glassware is clean and free of contaminants that could inhibit the reaction.
Incorrect Stoichiometry Optimize the molar ratio of the derivatizing reagent to 2-isopropylidenecyclohexanone. A common starting point is a 1.2 to 2-fold excess of the reagent.

Issue 2: Presence of Multiple Peaks in Chromatogram (HPLC/GC)

Potential Cause Recommended Solution
Formation of Stereoisomers (E/Z) The exocyclic double bond in 2-isopropylidenecyclohexanone can lead to the formation of E/Z isomers of the derivative. Optimize chromatographic conditions (e.g., column type, mobile phase composition, temperature) to either separate or co-elute the isomers for quantification.
Formation of Diastereomers If the derivatizing agent is chiral, diastereomers may form. Similar to stereoisomers, chromatographic separation needs to be optimized.[1][2]
Side Reactions Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the formation of side products. Purification of the reaction mixture before analysis may be necessary.
Incomplete Reaction If a peak corresponding to the starting material is observed, increase the reaction time or temperature, or increase the concentration of the derivatizing reagent.
Degradation of Product The derivative may be unstable under the analytical conditions. Check the stability of the derivative at different temperatures and pH values.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for the derivatization of 2-isopropylidenecyclohexanone?

A1: The most critical parameters to optimize are typically reaction temperature, reaction time, and the molar ratio of the derivatizing reagent to the substrate. The choice of solvent and catalyst (if required) also plays a significant role. Optimization of these parameters can significantly improve reaction efficiency and yield.[3]

Q2: How can I confirm that the derivatization has been successful?

A2: Successful derivatization can be confirmed using various analytical techniques. The most common are:

  • Chromatography (HPLC, GC): A shift in the retention time compared to the underivatized starting material is a strong indication.

  • Mass Spectrometry (MS): The appearance of a molecular ion peak corresponding to the expected mass of the derivative confirms its formation.

  • Spectroscopy (NMR, IR): Changes in the spectral data consistent with the structural modification of the starting material can confirm derivatization.

Q3: My derivatization reaction is not going to completion. What should I do?

A3: To drive the reaction to completion, you can try the following:

  • Increase the reaction time.

  • Increase the reaction temperature.

  • Increase the concentration of the derivatizing reagent.

  • Ensure that there is no water in your reaction if the reagent is water-sensitive.

  • Consider using a catalyst if applicable to your reaction type.

Q4: I am observing peak splitting or broad peaks in my HPLC analysis. What could be the cause?

A4: Peak splitting or broadening in HPLC can be due to several factors:

  • Co-elution of isomers: As mentioned in the troubleshooting guide, 2-isopropylidenecyclohexanone derivatives can form E/Z isomers.

  • Poor chromatographic conditions: The mobile phase composition, pH, or column temperature may not be optimal for the analyte.

  • Column degradation: The stationary phase of the column may be degrading.

  • System issues: Problems with the injector, detector, or tubing can also lead to poor peak shape. A systematic troubleshooting of the HPLC system is recommended.[4]

Experimental Protocols

Protocol 1: General Procedure for Optimization of Derivatization Conditions

This protocol outlines a general workflow for optimizing the reaction conditions for the derivatization of 2-isopropylidenecyclohexanone with a generic derivatizing agent (e.g., a hydrazine-based reagent for ketone labeling).

  • Stock Solutions:

    • Prepare a stock solution of 2-isopropylidenecyclohexanone (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of the derivatizing reagent (e.g., 2,4-dinitrophenylhydrazine) at a higher concentration (e.g., 10 mg/mL) in the same solvent.

  • Reaction Setup:

    • In a series of reaction vials, add a fixed amount of the 2-isopropylidenecyclohexanone stock solution.

    • To each vial, add varying amounts of the derivatizing reagent stock solution to test different molar ratios (e.g., 1:1, 1:1.5, 1:2).

    • If a catalyst is required (e.g., a few drops of acidic solution for hydrazone formation), add it to each vial.

    • Bring the final volume of each reaction mixture to be the same with the solvent.

  • Optimization of Temperature and Time:

    • Divide the reaction vials into sets for testing different temperatures (e.g., Room Temperature, 50°C, 75°C).

    • At each temperature, take aliquots from the reaction mixture at different time points (e.g., 30 min, 60 min, 120 min, 240 min).

    • Quench the reaction by diluting the aliquot with the mobile phase for immediate analysis or by adding a quenching agent.

  • Analysis:

    • Analyze the samples by a suitable chromatographic method (e.g., HPLC-UV or GC-MS).

    • Monitor the peak area of the derivative to determine the optimal conditions that give the highest yield.

Table 1: Example of Data from a Temperature Optimization Study

Temperature (°C)Reaction Time (min)Derivative Peak Area (Arbitrary Units)
253012,500
256025,000
2512045,000
503055,000
506089,000
5012092,000
753095,000
756096,000
7512093,000 (slight degradation observed)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis cluster_result Outcome start Start: Prepare Stock Solutions reagents 2-isopropylidenecyclohexanone Derivatizing Reagent start->reagents setup Set up Reaction Vials (Vary Molar Ratios) reagents->setup temp Incubate at Different Temperatures setup->temp time Sample at Different Time Points temp->time quench Quench Reaction time->quench analyze HPLC / GC-MS Analysis quench->analyze data Data Interpretation (Peak Area vs. Condition) analyze->data optimal Determine Optimal Conditions data->optimal

Caption: Experimental workflow for the optimization of derivatization conditions.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents & Materials cluster_analysis Analytical Issues start Problem: Low Product Yield temp Optimize Temperature start->temp time Optimize Time start->time ratio Optimize Molar Ratio start->ratio reagent_quality Check Reagent Quality start->reagent_quality solvent Verify Solvent Purity start->solvent glassware Ensure Clean Glassware start->glassware incomplete Incomplete Reaction? start->incomplete degradation Product Degradation? start->degradation temp->incomplete time->incomplete ratio->incomplete reagent_quality->incomplete solvent->incomplete glassware->incomplete incomplete->time Increase Time/Temp degradation->temp Lower Temperature

Caption: Troubleshooting logic for low product yield in derivatization reactions.

References

Troubleshooting low conversion rates in 2-isopropylidenecyclohexanone reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of 2-isopropylidenecyclohexanone.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in the synthesis of 2-isopropylidenecyclohexanone can stem from various factors related to reaction conditions, reagent quality, and procedural execution. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiment.

Question: My aldol condensation/Robinson annulation reaction is giving a low yield of the desired 2-isopropylidenecyclohexanone. What are the likely causes?

Answer: Low yields in this reaction are often traced back to several key areas:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of base are critical. The equilibrium of the aldol addition may not favor the product, and incomplete dehydration will lower the yield of the final α,β-unsaturated ketone.

  • Reagent Quality: The purity of cyclohexanone and acetone is crucial. Contaminants can interfere with the reaction. Ensure your starting materials are pure and dry.

  • Inefficient Enolate Formation: The concentration and reactivity of the enolate are paramount. The choice of base and solvent plays a significant role here.

  • Side Reactions: Several side reactions can compete with the desired product formation, including self-condensation of acetone, polymerization of the product, and other competing aldol reactions.

  • Ineffective Purification: The final product might be lost during the workup and purification steps.

Question: How can I optimize the reaction conditions to improve the yield?

Answer: To improve your yield, consider systematically optimizing the following parameters:

  • Choice of Base and Solvent: Stronger bases like sodium ethoxide or potassium tert-butoxide in an alcoholic solvent or an aprotic solvent like THF can favor the reaction. However, very strong bases can also promote side reactions. A weaker base like sodium hydroxide in a protic solvent might be sufficient and easier to handle.

  • Temperature Control: The initial aldol addition is often performed at a lower temperature to control the reaction rate and minimize side reactions. The subsequent dehydration step to form the enone typically requires heating.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields.

Data Presentation: Illustrative Effect of Reaction Conditions on Conversion Rate

The following table provides an illustrative summary of how different reaction conditions can impact the conversion rate of cyclohexanone to 2-isopropylidenecyclohexanone. Please note that these are representative values and actual results may vary.

Entry Base Solvent Temperature (°C) Reaction Time (h) Conversion Rate (%)
1NaOHEthanol/Water25 -> 80 (reflux)445
2NaOEtEthanol0 -> 78 (reflux)665
3K-tert-butoxideTHF-78 -> 25875
4NaOHEthanol/Water50 -> 100 (reflux)230 (incomplete reaction)
5NaOEtEthanol25 (no reflux)1250 (incomplete dehydration)

Question: What are the common side reactions and how can I minimize them?

Answer: The primary side reactions to be aware of are:

  • Acetone Self-Condensation: Acetone can react with itself to form diacetone alcohol and subsequently mesityl oxide. To minimize this, you can slowly add acetone to the reaction mixture containing cyclohexanone and the base.

  • Polymerization: The α,β-unsaturated ketone product can be susceptible to polymerization, especially under harsh basic or acidic conditions and at elevated temperatures. It is advisable to work up the reaction as soon as it is complete.

  • Michael Addition: The enolate of cyclohexanone can potentially add to the product, 2-isopropylidenecyclohexanone, in a Michael fashion, leading to higher molecular weight byproducts. Controlling the stoichiometry and reaction time can help mitigate this.

Experimental Protocols

Protocol 1: Aldol Condensation for the Synthesis of 2-Isopropylidenecyclohexanone

This protocol outlines a general procedure for the synthesis of 2-isopropylidenecyclohexanone via a base-catalyzed aldol condensation.

Materials:

  • Cyclohexanone

  • Acetone

  • Sodium Ethoxide (NaOEt)

  • Ethanol, absolute

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the solution to 0°C using an ice bath. Add cyclohexanone (1.0 equivalent) dropwise to the stirred solution. After the addition is complete, add acetone (1.5 equivalents) dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition of acetone, allow the reaction mixture to stir at room temperature for 2 hours. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Neutralize the mixture with 1 M HCl until it is slightly acidic (pH ~6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-isopropylidenecyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the alternative methods for synthesizing 2-isopropylidenecyclohexanone?

A1: Besides the aldol condensation, other common methods include:

  • Wittig Reaction: This reaction involves the use of an isopropylidene triphenylphosphorane (a Wittig reagent) to react with cyclohexanone. This method is often highly selective for the formation of the double bond.

  • Grignard Reaction: The reaction of cyclohexanone with isopropylmagnesium bromide (a Grignard reagent) will form a tertiary alcohol, which can then be dehydrated under acidic conditions to yield 2-isopropylidenecyclohexanone. However, controlling the dehydration to favor the exocyclic double bond can be challenging.

Q2: How can I confirm the identity and purity of my product?

A2: The identity and purity of 2-isopropylidenecyclohexanone can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the isopropylidene methyl groups (singlets) and the protons on the cyclohexanone ring.

    • ¹³C NMR will show a peak for the carbonyl carbon, the sp² carbons of the double bond, and the carbons of the cyclohexyl ring and methyl groups.

  • Infrared (IR) Spectroscopy: Look for a strong absorption band for the C=O stretch of the α,β-unsaturated ketone (typically around 1685-1665 cm⁻¹) and a C=C stretch (around 1640 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-isopropylidenecyclohexanone (C₉H₁₄O, MW = 138.21 g/mol ).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess the purity of the product and to identify any byproducts in the reaction mixture.

Q3: My Grignard reaction with isopropylmagnesium bromide and cyclohexanone is giving a very low yield of the desired tertiary alcohol. What could be the problem?

A3: Low yields in this Grignard reaction are often due to:

  • Steric Hindrance: The bulky isopropyl Grignard reagent can have difficulty attacking the carbonyl carbon of cyclohexanone.

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of cyclohexanone, forming an enolate. This is a common side reaction with sterically hindered Grignard reagents and ketones.

  • Impure Reagents: Grignard reagents are highly reactive and will be quenched by any protic solvents (like water or alcohols) or even atmospheric moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.

Q4: In the Wittig reaction, I am having trouble separating my product from the triphenylphosphine oxide byproduct. What can I do?

A4: Triphenylphosphine oxide can be difficult to remove by standard column chromatography due to its polarity. Here are a few strategies:

  • Crystallization: If your product is a solid, recrystallization may effectively separate it from the triphenylphosphine oxide.

  • Alternative Workup: One method involves precipitating the triphenylphosphine oxide by adding a non-polar solvent like hexane or pentane to the crude reaction mixture and then filtering it off.

  • Chromatography with specific solvent systems: Experiment with different solvent systems for column chromatography. A gradient elution might be more effective.

Visualizations

Aldol_Condensation_Pathway Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate + Base Acetone Acetone Base Base (e.g., NaOEt) Aldol_Adduct Aldol Adduct (β-hydroxy ketone) Enolate->Aldol_Adduct + Acetone Product 2-Isopropylidenecyclohexanone Aldol_Adduct->Product Dehydration (Heat) Dehydration - H₂O

Caption: Aldol condensation pathway for the synthesis of 2-isopropylidenecyclohexanone.

Troubleshooting_Logic Start Low Conversion Rate Check_Conditions Check Reaction Conditions (Temp, Time, Base) Start->Check_Conditions Check_Reagents Check Reagent Purity (Cyclohexanone, Acetone) Start->Check_Reagents Check_Side_Reactions Analyze for Side Products (GC-MS, NMR) Start->Check_Side_Reactions Check_Workup Review Workup & Purification Start->Check_Workup Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Minimize_Side_Reactions Modify Procedure to Minimize Side Reactions Check_Side_Reactions->Minimize_Side_Reactions Improve_Workup Improve Workup Technique Check_Workup->Improve_Workup

Caption: Logical workflow for troubleshooting low conversion rates.

Experimental_Workflow step1 Step 1: Reaction Setup Dissolve base in solvent under inert atmosphere step2 Step 2: Reagent Addition Cool to 0°C and add cyclohexanone, then acetone step1->step2 step3 Step 3: Reaction Stir at RT, then reflux. Monitor by TLC step2->step3 step4 Step 4: Workup Quench with water, neutralize, and extract step3->step4 step5 Step 5: Purification Dry, concentrate, and purify by distillation or chromatography step4->step5 product Pure Product step5->product

Caption: A typical experimental workflow for the synthesis of 2-isopropylidenecyclohexanone.

Technical Support Center: Scalable Synthesis of 2-(1-Methylethylidene)-cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scalable synthesis of 2-(1-methylethylidene)-cyclohexanone, also known as 2-isopropylidenecyclohexanone. The information is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-(1-methylethylidene)-cyclohexanone on a large scale?

A1: The most common and scalable methods involve the condensation of cyclohexanone with acetone. This is typically achieved through a base-catalyzed aldol condensation followed by dehydration. An alternative, though often more expensive for large-scale production, is the Wittig reaction, which involves reacting cyclohexanone with a phosphorus ylide.[1][2]

Q2: What is the role of the catalyst in the aldol condensation method?

A2: In the base-catalyzed aldol condensation, the catalyst (e.g., sodium hydroxide, potassium hydroxide, or sodium ethoxide) deprotonates the α-carbon of cyclohexanone or acetone, forming a nucleophilic enolate.[3][4] This enolate then attacks the carbonyl carbon of the other reactant, initiating the condensation process. The choice and concentration of the catalyst are critical for controlling reaction rate and minimizing side reactions.

Q3: What are the main challenges when scaling up the synthesis?

A3: Key challenges in scaling up the synthesis include:

  • Reaction Control: Exothermic aldol condensation reactions require efficient heat management to prevent runaway reactions and the formation of byproducts.

  • Byproduct Formation: Self-condensation of cyclohexanone can occur, leading to products like 2-(1-cyclohexenyl)cyclohexanone.[5][6] Additionally, multiple condensations can lead to higher molecular weight impurities.

  • Product Isolation and Purification: The crude product often contains unreacted starting materials, catalyst residues, and various byproducts. Efficient and scalable purification methods, such as fractional distillation or crystallization, are necessary but can be challenging.[7][8]

  • Waste Management: The Wittig reaction generates a significant amount of triphenylphosphine oxide as a byproduct, which can be difficult to separate and dispose of on an industrial scale.[2][9]

Q4: How can the formation of the isomeric byproduct 2-(1-cyclohexenyl)cyclohexanone be minimized?

A4: The formation of 2-(1-cyclohexenyl)cyclohexanone, a common byproduct from the self-condensation of cyclohexanone, is influenced by reaction temperature and catalyst choice.[5] Running the reaction at optimal temperatures and carefully controlling the addition of reagents can favor the desired cross-condensation with acetone.

Troubleshooting Guide

Problem 1: Low Yield of 2-(1-Methylethylidene)-cyclohexanone

Q: My reaction yield is consistently low. What are the potential causes and solutions?

A: Low yield can stem from several factors. Below is a systematic guide to troubleshoot this issue.

G start Low Yield Observed check_reagents Verify Reagent Quality (Cyclohexanone, Acetone, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Evaluate Catalyst (Base concentration, activity) catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Temperature, time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Workup & Purification (Extraction, distillation) workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->check_catalyst Yes solution_reagents Solution: Use pure, dry reagents. reagents_ok->solution_reagents No catalyst_ok->check_conditions Yes solution_catalyst Solution: Titrate base. Use fresh catalyst. catalyst_ok->solution_catalyst No conditions_ok->check_workup Yes solution_conditions Solution: Optimize temperature for enolate formation. Adjust reaction time. conditions_ok->solution_conditions No solution_workup Solution: Improve extraction efficiency. Optimize distillation parameters. workup_ok->solution_workup No end Yield Improved workup_ok->end Yes solution_reagents->end solution_catalyst->end solution_conditions->end solution_workup->end

References

Technical Support Center: Managing Thermal Decomposition of 2-Isopropylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the thermal decomposition behavior of structurally related compounds, such as other cyclic and α,β-unsaturated ketones. Specific experimental results for 2-isopropylidenecyclohexanone may vary. Researchers should always perform a thorough risk assessment and small-scale preliminary experiments before proceeding.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary decomposition pathways for 2-isopropylidenecyclohexanone?

A1: Based on studies of similar cyclic ketones, the thermal decomposition of 2-isopropylidenecyclohexanone is expected to proceed through several pathways. These may include retro-Diels-Alder reactions, decarbonylation (loss of carbon monoxide), and rearrangements involving the isopropylidene group and the cyclohexanone ring. Radical chain reactions can also occur at higher temperatures, leading to a complex mixture of smaller hydrocarbon products. For instance, the thermal decomposition of 2-cyclopentenone, a related cyclic ketone, yields products such as carbon monoxide, ketene, vinylacetylene, and various small alkenes.[1][2]

Q2: What are the potential hazards associated with the thermal decomposition of 2-isopropylidenecyclohexanone?

A2: The primary hazards include the generation of flammable and potentially toxic gases, such as carbon monoxide and volatile organic compounds.[1][2] As an α,β-unsaturated ketone, 2-isopropylidenecyclohexanone itself may be toxic and act as an alkylating agent.[3][4] Thermal decomposition can also be exothermic, leading to a rapid increase in temperature and pressure within a closed system, which could result in an explosion.

Q3: How can I monitor the thermal decomposition of 2-isopropylidenecyclohexanone in real-time?

A3: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for monitoring thermal decomposition.[5][6][7][8][9] TGA measures the mass loss of a sample as a function of temperature, indicating the onset and stages of decomposition.[5][6][8] DSC measures the heat flow into or out of a sample, revealing whether the decomposition is endothermic or exothermic.[5][7][8][9] For identifying gaseous products, coupling these techniques with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) is highly effective.

Q4: What are the recommended storage and handling procedures for 2-isopropylidenecyclohexanone to prevent premature decomposition?

A4: 2-Isopropylidenecyclohexanone, as an α,β-unsaturated ketone, should be stored in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Containers should be tightly sealed to avoid evaporation and contamination.[10]

Troubleshooting Guides

Issue 1: My experiment is producing unexpected gaseous products.

  • Possible Cause: The decomposition temperature may be higher than anticipated, leading to secondary decomposition of the primary products. The presence of impurities or catalysts could also alter the decomposition pathway.

  • Troubleshooting Steps:

    • Analyze Products: Use a technique like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unexpected products.[11] This can provide clues about the alternative reaction mechanisms at play.

    • Verify Temperature: Ensure your temperature measurement and control systems are accurately calibrated.

    • Assess Purity: Check the purity of your starting material. Impurities can significantly impact thermal stability.

    • Lower Temperature: Conduct the experiment at a lower temperature to favor the primary decomposition pathway.

Issue 2: The decomposition reaction is proceeding too rapidly or becoming uncontrollable.

  • Possible Cause: The reaction may be highly exothermic, leading to a thermal runaway. The sample size or heating rate might be too large.

  • Troubleshooting Steps:

    • Reduce Sample Size: Use a smaller amount of material to better manage heat generation.

    • Decrease Heating Rate: A slower heating rate in TGA/DSC experiments can help to separate thermal events and prevent rapid energy release.[5]

    • Improve Heat Dissipation: Ensure your experimental setup allows for efficient heat removal. For larger-scale reactions, consider using a solvent with a high heat capacity or a reactor with better heat exchange.

    • Use a Diluent: Mixing your sample with an inert material can help to moderate the reaction rate.

Issue 3: I am observing inconsistent results between experimental runs.

  • Possible Cause: Inconsistencies can arise from variations in sample preparation, heating rate, or the atmosphere in the reaction chamber.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that the sample mass, particle size, and packing in the crucible are consistent for each experiment.

    • Maintain a Constant Heating Rate: Use a calibrated instrument and the same temperature program for all runs.

    • Control the Atmosphere: Use a consistent flow rate of a high-purity inert gas (like nitrogen or argon) to purge the reaction chamber.

    • Check for Contamination: Ensure the reaction vessel and any handling tools are thoroughly cleaned between experiments to avoid cross-contamination.

Quantitative Data

Note: The following data is for related compounds and should be used as a general reference.

Table 1: Thermal Decomposition Temperatures of Related Cyclic Ketones

CompoundDecomposition Temperature Range (K)Experimental ConditionsMajor Products
2-Cyclopentenone1000 - 1400Gas-phase pyrolysis in a pulsed, microtubular reactor.Carbon monoxide, ketene, propenylketene, vinylacetylene, ethylene, propene, acrolein, acetylene, propyne, propargyl radical.[1][2]
Cyclopentanone761 - 816Thermal decomposition at 1 atm.2-cyclopentenone, H₂, 1-butene, CO, ethylene.[12]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of 2-Isopropylidenecyclohexanone

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's instructions.

    • Select an appropriate crucible material (e.g., alumina, platinum) that is inert to the sample and its decomposition products.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-isopropylidenecyclohexanone into the tared TGA crucible.

    • Record the exact mass.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to ensure an inert atmosphere.

  • TGA Measurement:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 800°C).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass loss (%) versus temperature.

    • Determine the onset temperature of decomposition and the temperatures of maximum mass loss rate from the derivative of the TGA curve.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Sample Preparation:

    • Place a small, accurately weighed amount (typically in the microgram range) of 2-isopropylidenecyclohexanone into a pyrolysis sample tube.

  • Pyrolysis:

    • Insert the sample tube into the pyrolyzer, which is interfaced with the GC inlet.

    • Rapidly heat the sample to the desired decomposition temperature (e.g., 800°C) for a short duration (e.g., 15 seconds).

  • GC Separation:

    • The volatile decomposition products are swept from the pyrolyzer into the GC column by a carrier gas (e.g., helium).

    • Separate the products based on their boiling points and interactions with the GC column stationary phase using a suitable temperature program (e.g., initial temperature of 40°C for 2 min, then ramp at 13°C/min to 250°C and hold for 22 min).

  • MS Detection and Analysis:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • Obtain the mass spectrum of each component.

    • Identify the decomposition products by comparing their mass spectra with a library of known compounds.

Visualizations

Decomposition_Pathway 2-Isopropylidenecyclohexanone 2-Isopropylidenecyclohexanone Intermediate_Radicals Intermediate_Radicals 2-Isopropylidenecyclohexanone->Intermediate_Radicals High Temperature Rearranged_Products Rearranged_Products 2-Isopropylidenecyclohexanone->Rearranged_Products Isomerization CO CO Intermediate_Radicals->CO Decarbonylation Small_Alkenes Small_Alkenes Intermediate_Radicals->Small_Alkenes Fragmentation

A generalized thermal decomposition pathway.

Troubleshooting_Workflow start Experiment Issue unexpected_products Unexpected Products? start->unexpected_products rapid_reaction Reaction Too Rapid? unexpected_products->rapid_reaction No analyze_products Analyze Products (GC-MS) Verify Temperature & Purity unexpected_products->analyze_products Yes inconsistent_results Inconsistent Results? rapid_reaction->inconsistent_results No reduce_scale Reduce Sample Size Decrease Heating Rate rapid_reaction->reduce_scale Yes standardize_procedure Standardize Sample Prep Control Atmosphere inconsistent_results->standardize_procedure Yes end Resolution inconsistent_results->end No analyze_products->end reduce_scale->end standardize_procedure->end

A troubleshooting workflow for decomposition experiments.

TGA_Workflow prep_instrument Prepare & Calibrate TGA prep_sample Weigh Sample (5-10mg) prep_instrument->prep_sample setup_exp Place Sample in Furnace Purge with Inert Gas prep_sample->setup_exp run_tga Heat at Constant Rate (e.g., 10°C/min) setup_exp->run_tga analyze_data Plot Mass Loss vs. Temp Determine Onset Temp. run_tga->analyze_data

An experimental workflow for TGA.

References

Technical Support Center: Catalyst Deactivation in 2-Isopropylidenecyclohexanone Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the hydrogenation of 2-isopropylidenecyclohexanone.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation.

Issue 1: Gradual or rapid decrease in reaction rate and conversion.

Possible Causes:

  • Catalyst Poisoning: Strong chemisorption of impurities from the reactant, solvent, or hydrogen stream onto the active sites of the catalyst. Common poisons include sulfur, nitrogen, and carbon monoxide.[1]

  • Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[2] This can be particularly relevant in the hydrogenation of unsaturated ketones.

  • Sintering: Agglomeration of metal particles on the catalyst support at elevated temperatures, leading to a decrease in the active surface area.[3]

  • Leaching: Dissolution of the active metal component into the reaction medium, leading to a permanent loss of catalyst activity.[3]

Troubleshooting Workflow:

G start Decreased Conversion Observed check_impurities Analyze Reactants, Solvent, and H2 for Impurities (GC-MS, ICP-MS) start->check_impurities check_coking Characterize Spent Catalyst for Carbon Deposition (TGA, Raman) start->check_coking check_sintering Examine Catalyst Morphology (TEM, XRD) start->check_sintering check_leaching Analyze Reaction Mixture for Leached Metal (ICP-MS) start->check_leaching solution_poisoning Purify Reactants/Solvent Use Guard Bed check_impurities->solution_poisoning Poisoning Confirmed solution_coking Optimize Reaction Conditions (Lower Temp., Higher H2 Pressure) Regenerate by Calcination check_coking->solution_coking Coking Confirmed solution_sintering Use Catalyst with Higher Thermal Stability Operate at Lower Temperatures check_sintering->solution_sintering Sintering Confirmed solution_leaching Select a More Stable Catalyst Support Modify Reaction Conditions (e.g., pH) check_leaching->solution_leaching Leaching Confirmed

Caption: Troubleshooting workflow for decreased catalyst conversion.

Issue 2: Change in product selectivity.

Possible Causes:

  • Partial Poisoning: Selective poisoning of certain active sites responsible for the desired reaction pathway.

  • Changes in Metal Particle Size/Shape due to Sintering: Different crystal facets of the metal can favor different reaction pathways.

  • Diffusion Limitations: Pore blockage due to coking can alter the diffusion of reactants and products, affecting selectivity.

Troubleshooting Steps:

  • Characterize the Deactivated Catalyst: Use techniques like Temperature Programmed Desorption (TPD) with probe molecules to investigate changes in the nature of active sites.

  • Correlate with Morphological Changes: Analyze TEM images to see if changes in particle size and shape correlate with selectivity changes.

  • Evaluate Reaction Conditions: A shift in selectivity may be mitigated by adjusting parameters such as temperature, pressure, and solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in ketone hydrogenation? A1: Sulfur and nitrogen compounds are common poisons for noble metal catalysts used in hydrogenation.[1] Carbon monoxide, often present as an impurity in the hydrogen gas, can also act as a strong inhibitor.[1]

Q2: How can I minimize coking during the hydrogenation of 2-isopropylidenecyclohexanone? A2: Coking can be minimized by optimizing reaction conditions. Lowering the reaction temperature, increasing the hydrogen pressure, and ensuring efficient stirring to improve mass transfer can reduce the formation of coke precursors.

Q3: Is it possible to regenerate a deactivated catalyst? A3: Yes, depending on the deactivation mechanism.

  • Coked catalysts can often be regenerated by controlled oxidation (calcination) to burn off the carbon deposits.[4]

  • Poisoned catalysts can sometimes be regenerated by a specific chemical treatment to remove the poison, though this is often difficult.

  • Sintered or leached catalysts typically suffer irreversible deactivation.[3]

Q4: What analytical techniques are essential for characterizing a deactivated catalyst? A4: A combination of techniques is usually required for a thorough analysis:

  • Inductively Coupled Plasma (ICP-OES/MS): To determine the bulk metal content and check for leaching.[3]

  • Transmission Electron Microscopy (TEM): To visualize metal particle size and distribution, and to identify sintering.[3]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal and identify surface poisons.[3]

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposition.[2]

  • Chemisorption (e.g., H2-TPR): To measure the active metal surface area.[3]

Quantitative Data on Catalyst Deactivation

While specific data for 2-isopropylidenecyclohexanone hydrogenation is limited in the public domain, the following table, based on a study of Pd/AC catalyst deactivation in a continuous hydrogenation process, illustrates the type of quantitative analysis that is crucial for understanding and mitigating deactivation.[3]

Time on Stream (h)Productivity Decline (%)Average Pd Particle Size (nm) - FreshAverage Pd Particle Size (nm) - SpentPd Leaching (wt%)
003.5-0
10103.53.8< 0.1
20203.54.1< 0.2

This data is illustrative and adapted from a CO2 hydrogenation study to represent a typical deactivation profile.[3]

Experimental Protocols

Protocol 1: Catalyst Activity and Stability Testing

This protocol outlines a procedure for evaluating the initial activity and stability of a catalyst for the hydrogenation of 2-isopropylidenecyclohexanone in a batch reactor.

G start Catalyst Activity and Stability Test step1 1. Reactor Setup: - Charge reactor with 2-isopropylidenecyclohexanone, solvent, and catalyst. - Seal and purge with N2, then H2. start->step1 step2 2. Reaction: - Heat to desired temperature. - Pressurize with H2 to the set pressure. - Start stirring. step1->step2 step3 3. Monitoring: - Take samples at regular intervals. - Monitor H2 uptake. step2->step3 step4 4. Analysis: - Analyze samples by GC or HPLC to determine conversion and selectivity. step3->step4 step5 5. Stability Test: - After the first run, recover the catalyst by filtration. - Wash with solvent and dry. - Reuse the catalyst in a subsequent run under identical conditions. step4->step5 step6 6. Evaluation: - Compare the conversion and selectivity between runs to assess deactivation. step5->step6

Caption: Experimental workflow for catalyst activity and stability testing.

Protocol 2: Characterization of a Deactivated Catalyst

This protocol provides a general workflow for the characterization of a catalyst that has shown deactivation.

  • Sample Preparation:

    • Carefully recover the spent catalyst from the reactor.

    • Wash with a suitable solvent to remove any adsorbed reactants and products.

    • Dry the catalyst under vacuum at a low temperature.

  • Analytical Techniques:

    • ICP-OES/MS: Analyze a digested sample of the spent catalyst to determine the final metal loading and compare it to the fresh catalyst to quantify leaching. Also, analyze the reaction filtrate for leached metal.

    • TEM: Disperse a small amount of the spent catalyst on a TEM grid to observe changes in particle size, shape, and distribution compared to the fresh catalyst.

    • XPS: Analyze the surface of the spent catalyst to identify the oxidation state of the metal and detect the presence of any surface contaminants (poisons).

    • TGA: Heat a sample of the spent catalyst under an inert and then an oxidative atmosphere to determine the amount and nature of any carbonaceous deposits.

    • H2-Chemisorption: Measure the active metal surface area of the spent catalyst and compare it to the fresh catalyst to assess the extent of active site blockage or sintering.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Isopropylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-isopropylidenecyclohexanone, a valuable intermediate in the synthesis of various natural products and pharmaceuticals, can be achieved through several synthetic pathways. This guide provides a detailed comparison of the two primary routes: the Aldol Condensation and the Horner-Wadsworth-Emmons (HWE) reaction. The comparison is based on reaction mechanisms, experimental protocols, and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative metrics for the two primary synthetic routes to 2-isopropylidenecyclohexanone. It is important to note that yields and reaction conditions can vary based on the specific reagents and laboratory setup.

ParameterAldol Condensation (Base-Catalyzed)Horner-Wadsworth-Emmons Reaction
Starting Materials Cyclohexanone, AcetoneCyclohexanone, Diethyl isopropylphosphonate
Key Reagents Sodium Hydroxide (solid)Sodium Hydride (NaH)
Solvent Solvent-free or EthanolTetrahydrofuran (THF)
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 5 - 30 minutes2 - 4 hours
Reported Yield ~90% (estimated for similar reactions)>80% (typical)
Byproducts WaterDiethyl phosphate
Workup/Purification Filtration, RecrystallizationAqueous extraction, Chromatography

Synthetic Pathway Overview

The two main synthetic strategies to produce 2-isopropylidenecyclohexanone are fundamentally different. The Aldol Condensation involves the formation of a carbon-carbon bond through the reaction of an enolate with a carbonyl, while the Horner-Wadsworth-Emmons reaction utilizes a phosphorus-stabilized carbanion to form a double bond.

G cluster_0 Aldol Condensation cluster_1 Horner-Wadsworth-Emmons A_start Cyclohexanone + Acetone A_reagent Base (e.g., NaOH) A_start->A_reagent Reaction A_intermediate β-hydroxy ketone A_reagent->A_intermediate Addition A_product 2-Isopropylidenecyclohexanone A_intermediate->A_product Dehydration HWE_start_ketone Cyclohexanone HWE_adduct Oxaphosphetane Intermediate HWE_start_ketone->HWE_adduct HWE_start_phosphonate Diethyl isopropylphosphonate HWE_reagent Base (e.g., NaH) HWE_start_phosphonate->HWE_reagent Deprotonation HWE_intermediate Phosphonate Carbanion HWE_reagent->HWE_intermediate HWE_intermediate->HWE_adduct Nucleophilic Attack HWE_product 2-Isopropylidenecyclohexanone HWE_adduct->HWE_product Elimination

Figure 1. High-level overview of the Aldol Condensation and Horner-Wadsworth-Emmons pathways.

Experimental Protocols

Aldol Condensation (Base-Catalyzed, Solvent-Free)

This protocol is adapted from high-yield, solvent-free Claisen-Schmidt condensations.[1] It is an environmentally friendly and efficient method.

Workflow:

Figure 2. Experimental workflow for the base-catalyzed Aldol Condensation.

Methodology:

  • Preparation: In a mortar, place finely ground sodium hydroxide (20 mol% relative to cyclohexanone).

  • Reaction: To the mortar, add cyclohexanone (1.0 eq) and acetone (1.2 eq). Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The reaction is often exothermic and the mixture may become a thick paste or solid.

  • Workup: Quench the reaction by adding cold water to the mortar. Break up the solid product.

  • Isolation: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove residual sodium hydroxide.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-isopropylidenecyclohexanone.

Safety Precautions: Sodium hydroxide is corrosive; wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so care should be taken with the grinding process.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a highly reliable method for olefination and is often preferred over the classical Wittig reaction due to the easier removal of the phosphate byproduct.[2][3]

Workflow:

Figure 3. Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Methodology:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add diethyl isopropylphosphonate (1.0 eq) dropwise via syringe. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Reaction: Cool the resulting ylide solution back to 0 °C and add a solution of cyclohexanone (0.9 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the pure 2-isopropylidenecyclohexanone.

Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water; it must be handled under an inert atmosphere. Anhydrous THF can form explosive peroxides; always use freshly distilled or inhibitor-free solvent. The quenching process is exothermic and should be performed slowly and with cooling.

Comparison and Recommendations

  • Aldol Condensation: This method is attractive due to its operational simplicity, speed, high atom economy, and the use of inexpensive and readily available reagents. The solvent-free approach further enhances its green chemistry credentials.[1] However, the reaction can sometimes be prone to side reactions, such as self-condensation of the ketones, although the use of excess acetone can mitigate this. For large-scale industrial applications, the simplicity and low cost of this route are highly advantageous.

  • Horner-Wadsworth-Emmons Reaction: The HWE reaction is a robust and highly reliable method that generally provides high yields of the desired alkene.[3][4] It is less prone to side reactions compared to the aldol condensation. The primary drawbacks are the need for anhydrous conditions, the use of a hazardous reagent (NaH), and a more involved workup and purification procedure (chromatography). The HWE reaction is an excellent choice for laboratory-scale synthesis where high purity and yield are the primary considerations, and the additional cost and handling precautions are manageable.

References

A Comparative Guide to the Reactivity of 2-(1-Methylethylidene)-cyclohexanone and Pulegone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two structurally related α,β-unsaturated ketones: 2-(1-methylethylidene)-cyclohexanone and pulegone. Understanding the nuanced differences in their reactivity is crucial for their application in organic synthesis and drug development, where they serve as versatile building blocks. This document summarizes key reactions, presents available quantitative data, and provides detailed experimental protocols for cited transformations.

Structural and Electronic Properties

2-(1-Methylethylidene)-cyclohexanone and pulegone are isomers, both featuring a cyclohexanone ring with an α,β-unsaturated system. The key structural difference lies in the substitution on the cyclohexanone ring. Pulegone, chemically named (R)-5-methyl-2-(1-methylethylidene)cyclohexanone, possesses a methyl group at the C5 position, introducing a chiral center. In contrast, 2-(1-methylethylidene)-cyclohexanone is an achiral molecule. This structural variance, along with the exocyclic nature of the double bond, influences their reactivity profiles.

The reactivity of these compounds is primarily dictated by the conjugated system, which offers two main sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon of the exocyclic double bond. The presence of the electron-withdrawing carbonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to conjugate (Michael) addition.

Comparative Reactivity Analysis

The reactivity of α,β-unsaturated ketones is a balance between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon). This balance is influenced by the nature of the nucleophile, steric hindrance around the electrophilic centers, and stereoelectronic effects.

Nucleophilic Addition

Michael (Conjugate) Addition: Soft nucleophiles, such as enamines, organocuprates (Gilman reagents), and thiols, generally favor 1,4-addition to α,β-unsaturated ketones. In the case of both pulegone and 2-(1-methylethylidene)-cyclohexanone, the exocyclic double bond is sterically accessible, facilitating conjugate addition. The presence of the methyl group in pulegone can introduce a degree of diastereoselectivity in the addition product, a feature absent in the achiral 2-(1-methylethylidene)-cyclohexanone.

Grignard and Organolithium Reagents: Hard nucleophiles, such as Grignard and organolithium reagents, typically favor 1,2-addition to the carbonyl carbon. However, with α,β-unsaturated ketones, a mixture of 1,2- and 1,4-addition products is often observed. The ratio of these products is highly dependent on the specific reagent, solvent, and temperature. For pulegone, the stereochemistry of the addition of allyl Grignard reagents has been studied, indicating the complexity of factors controlling the reaction outcome.

Reduction Reactions

Catalytic Hydrogenation: The catalytic hydrogenation of pulegone has been investigated using various catalysts. Typically, the carbon-carbon double bond is reduced first to yield a mixture of menthone and isomenthone. Further reduction of the carbonyl group leads to the formation of various menthol isomers. The stereoselectivity of the hydrogenation is influenced by the catalyst and reaction conditions. For 2-(1-methylethylidene)-cyclohexanone, similar reactivity is expected, leading to 2-isopropylcyclohexanone as the initial product.

Hydride Reduction (e.g., NaBH4): Sodium borohydride is a chemoselective reducing agent that typically reduces the carbonyl group of α,β-unsaturated ketones in a 1,2-fashion, leaving the double bond intact. For pulegone, reduction with NaBH4 yields pulegol. Similarly, 2-(1-methylethylidene)-cyclohexanone is expected to be reduced to the corresponding allylic alcohol. The stereoselectivity of the hydride attack is influenced by steric hindrance, with the hydride generally approaching from the less hindered face of the carbonyl group.

Cycloaddition Reactions

Diels-Alder Reaction: The conjugated double bond in both pulegone and 2-(1-methylethylidene)-cyclohexanone can act as a dienophile in Diels-Alder reactions. The reactivity of the dienophile is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. The exocyclic nature of the double bond may influence the stereochemical outcome of the cycloaddition compared to enones with endocyclic double bonds.

Epoxidation

The exocyclic double bond of both compounds can be epoxidized using peroxy acids like m-CPBA. The resulting epoxide is a versatile intermediate for further synthetic transformations. In the case of pulegone, epoxidation is a key step in its metabolic pathway, leading to the formation of menthofuran.[1]

Quantitative Data Summary

Direct comparative quantitative data for the reactivity of 2-(1-methylethylidene)-cyclohexanone and pulegone is limited in the literature. The following tables summarize available data for pulegone and provide expected outcomes for 2-(1-methylethylidene)-cyclohexanone based on general principles of α,β-unsaturated ketone reactivity.

ReactionReagent/CatalystSubstrateProduct(s)Yield (%)Reference
Catalytic Hydrogenation Pt/SiO2(+)-Pulegone(-)-Menthone and (+)-IsomenthoneHigh Conversion[2]
Catalytic Hydrogenation Pt-Sn/SiO2(+)-PulegoneMentholsGood Yield[2]
Reduction NaBH4(R)-(+)-Pulegonecis-Pulegol-
Conjugate Addition Organotin anions(R)-(+)-Pulegone8-triorganostannylmenthols70-80

Table 1: Summary of selected reactions of Pulegone.

ReactionReagent/CatalystSubstrateExpected Product(s)Expected Outcome
Catalytic Hydrogenation H2, Pd/C2-(1-Methylethylidene)-cyclohexanone2-IsopropylcyclohexanoneHigh conversion, reduction of C=C bond.
Reduction NaBH42-(1-Methylethylidene)-cyclohexanone2-(1-Methylethylidene)-cyclohexanolSelective 1,2-reduction of the carbonyl.
Michael Addition R2CuLi2-(1-Methylethylidene)-cyclohexanone3-Alkyl-2-isopropylidenecyclohexanone1,4-conjugate addition.
Epoxidation m-CPBA2-(1-Methylethylidene)-cyclohexanoneSpiro-epoxideEpoxidation of the exocyclic double bond.

Table 2: Predicted reactivity of 2-(1-Methylethylidene)-cyclohexanone based on general chemical principles.

Experimental Protocols

Catalytic Hydrogenation of (+)-Pulegone

Source: Adapted from Vetere, V., et al. (2002). Journal of Molecular Catalysis A: Chemical, 184(1-2), 189-197.

Materials:

  • (+)-Pulegone

  • Pt/SiO2 catalyst

  • n-dodecane (solvent)

  • Hydrogen gas

  • Batch reactor

Procedure:

  • The hydrogenation reaction is performed in a batch reactor at 1.0 MPa of H2 and 388 K.

  • 0.25 g of Pt/SiO2 catalyst is used.

  • The substrate solution is prepared by dissolving (+)-pulegone in n-dodecane (0.25 ml ketone/60 ml n-dodecane).

  • The reaction progress is monitored by gas chromatography to determine the conversion and product distribution.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key reaction pathways and a general experimental workflow for comparing the reactivity of the two compounds.

experimental_workflow pulegone Pulegone reduction Reduction (e.g., NaBH4) pulegone->reduction hydrogenation Catalytic Hydrogenation pulegone->hydrogenation michael Michael Addition (e.g., R2CuLi) pulegone->michael iso_pulegone 2-(1-Methylethylidene)- cyclohexanone iso_pulegone->reduction iso_pulegone->hydrogenation iso_pulegone->michael gcms GC-MS reduction->gcms hydrogenation->gcms michael->gcms nmr NMR gcms->nmr

A general workflow for comparing the reactivity of the two ketones.

pulegone_reduction_pathway pulegone Pulegone menthone_isomenthone Menthone / Isomenthone pulegone->menthone_isomenthone Catalytic Hydrogenation (C=C reduction) pulegol Pulegol pulegone->pulegol NaBH4 Reduction (1,2-addition) menthols Menthols menthone_isomenthone->menthols Catalytic Hydrogenation (C=O reduction) michael_vs_direct_addition enone α,β-Unsaturated Ketone (Pulegone or Isomer) product_1_4 1,4-Addition Product (Conjugate Addition) enone->product_1_4 Soft Nucleophile (e.g., R2CuLi) product_1_2 1,2-Addition Product (Direct Addition) enone->product_1_2 Hard Nucleophile (e.g., RLi, RMgX)

References

Unveiling the Biological Potential of 2-Isopropylidenecyclohexanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 2-isopropylidenecyclohexanone derivatives and their analogs. We delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols. This guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and evaluation.

Derivatives of cyclohexanone, particularly those with α,β-unsaturated ketone moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The electrophilic nature of the β-carbon in the enone system makes these compounds susceptible to Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various cellular processes. This guide focuses on the biological activities of compounds structurally related to 2-isopropylidenecyclohexanone, providing a comparative analysis of their efficacy.

Anticancer Activity: A Cytotoxic Comparison

The anticancer potential of cyclohexanone derivatives is often evaluated by their cytotoxicity against various cancer cell lines. The data below summarizes the activity of several 2,6-bis(arylidene)cyclohexanone analogs, which share the core α,β-unsaturated ketone pharmacophore with 2-isopropylidenecyclohexanone. Activity is typically measured by the concentration required to inhibit 50% of cell growth (IC50) or cause 50% cell death (CC50).

Compound SeriesDerivative/SubstituentCancer Cell LineActivity (µM)Reference
2,6-bis(benzylidene)cyclohexanones 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneMDA-MB-231 (Breast)Not specified, but highest activity in series[1]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneMCF-7 (Breast)Most potent in series[1]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneSK-N-MC (Neuroblastoma)Most potent in series[1]
2-Arylidenecyclohexanones GeneralP388 (Murine Leukemia)Higher CC50 than dienones[2]
GeneralL1210 (Murine Leukemia)Higher CC50 than dienones[2]
2,6-bis(arylidene)cyclohexanones GeneralP388 (Murine Leukemia)Average cytotoxicity > 3x higher than monoarylidene analogs[2]
GeneralL1210 (Murine Leukemia)Average cytotoxicity > 3x higher than monoarylidene analogs[2]
Representative compoundsColon CancersSelective toxicity[2]
Representative compoundsLeukemic CellsSelective toxicity[2]

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Chronic inflammation is a key factor in the progression of many diseases. The anti-inflammatory activity of cyclohexanone derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Compound SeriesDerivative/SubstituentCell LineIC50 (µM)Reference
2-Benzoyl-6-benzylidenecyclohexanone Analogs Compound 10 (3,4-dihydroxyphenyl ring)RAW 264.74.2 ± 0.2[3]
Compound 3RAW 264.7Significant NO inhibition[3]
Compound 8RAW 264.7Significant NO inhibition[3]
Compound 17RAW 264.7Significant NO inhibition[3]
Compound 18RAW 264.7Significant NO inhibition[3]
Compound 19RAW 264.7Significant NO inhibition[3]

Antimicrobial Activity: Minimum Inhibitory Concentrations

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Cyclohexanone derivatives have been investigated for their ability to inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of this activity.

Compound SeriesDerivative/SubstituentMicroorganismMIC (µg/mL)Reference
2-Aryliden-6-furfuryliden cyclohexanones and hexahydroindazoles Compound XIX (2,3-diphenyl-7-(5-nitrofurfuryliden)-3,3a,4,5,6,7-hexahydroindazole)Staphylococcus spp. (clinical isolates)High activity
Majority of tested compoundsStaphylococcus spp.Low to moderate activity
Majority of tested compoundsPseudomonas aeruginosaLow to moderate activity
Majority of tested compoundsProteus spp.Low to moderate activity
Majority of tested compoundsEscherichia coliLow to moderate activity
2,6-diundecylidenecyclohexan-1-one Derivatives Several synthesized compoundsGram-positive bacteria, Gram-negative bacteria, and fungiPromising activity[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[3] The concentration of the formazan, which is dissolved in a solubilizing solution, is proportional to the number of viable cells.[6]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[2]

  • Compound Treatment: After 24 hours of incubation (37 °C, 5% CO₂), treat the cells with various concentrations of the test compounds.[2]

  • MTT Addition: Following the desired incubation period with the compounds (e.g., 24-72 hours), add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[2]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37 °C, 5% CO₂).[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][6]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of >650 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_assay MTT Reaction cluster_measurement Data Acquisition cell_seeding Seed cells in 96-well plate compound_addition Add test compounds cell_seeding->compound_addition Incubate 24h mtt_reagent Add MTT reagent (0.5 mg/mL) compound_addition->mtt_reagent Incubate (e.g., 24-72h) incubation Incubate 4h mtt_reagent->incubation solubilization Add solubilization solution incubation->solubilization read_absorbance Read absorbance (570 nm) solubilization->read_absorbance

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assessment: Griess Assay for Nitric Oxide

The Griess assay is a common method for quantifying nitric oxide production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[7]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration. The reaction involves a two-step diazotization process.[8]

Procedure:

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate and treat with the test compounds for a specified time before stimulating with an inflammatory agent like LPS.

  • Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[7]

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.[7]

    • Add an equal volume of the Griess reagent to the collected supernatant in a new 96-well plate.[7]

  • Incubation: Incubate the mixture at room temperature for 10-20 minutes, protected from light.[7][8]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[8]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[7]

Griess_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reaction Griess Reaction cluster_analysis Data Analysis plate_cells Plate RAW 264.7 macrophages treat_cells Add test compounds & LPS plate_cells->treat_cells collect_supernatant Collect supernatant treat_cells->collect_supernatant Incubate add_griess Add Griess reagent collect_supernatant->add_griess incubate Incubate 10-20 min (dark) add_griess->incubate read_absorbance Read absorbance (~540 nm) incubate->read_absorbance calculate_concentration Calculate nitrite concentration read_absorbance->calculate_concentration vs. Standard Curve

Workflow for the Griess assay for nitric oxide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[11]

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform a two-fold serial dilution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth).[12]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[11] This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[11]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.[12]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[9] A plate reader can also be used to measure absorbance to determine growth inhibition.[12]

MIC_Workflow cluster_prep Preparation cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis serial_dilution Prepare serial dilutions of test compound in broth inoculation Inoculate wells with microbial suspension serial_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate plate (e.g., 18-24h at 37°C) inoculation->incubation read_results Visually inspect for growth or read absorbance incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC determination by broth microdilution.

Putative Signaling Pathways

The biological activities of 2-isopropylidenecyclohexanone derivatives and related α,β-unsaturated ketones are believed to be mediated through their interaction with key cellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central regulators of inflammation and cell survival.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory and pro-survival genes.

α,β-Unsaturated carbonyl compounds can inhibit NF-κB signaling by directly interacting with critical cysteine residues on components of the IKK complex or NF-κB itself, thereby preventing its activation and nuclear translocation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb phosphorylates ikb_p P-IκB ikb_nfkb->ikb_p nfkb NF-κB (Active) ikb_nfkb->nfkb releases proteasome Proteasome ikb_p->proteasome ubiquitination & degradation nfkb_nuc NF-κB nfkb->nfkb_nuc translocates derivative α,β-Unsaturated Ketone (e.g., Cyclohexanone Derivative) derivative->ikk inhibits dna DNA (κB sites) nfkb_nuc->dna binds gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) dna->gene_expression induces transcription

Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of conserved signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These pathways are typically organized as a three-tiered kinase module: a MAPKKK, a MAPKK, and the MAPK itself.

α,β-Unsaturated ketones can modulate MAPK signaling, often by inducing cellular stress, which can lead to the activation of the JNK and p38 pathways, promoting apoptosis. Conversely, they may also inhibit the pro-survival ERK pathway.

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk_p38 JNK/p38 Pathway extracellular_signals Extracellular Signals (Growth Factors, Stress) receptor Cell Surface Receptor extracellular_signals->receptor stress_kinases ASK1/TAK1 (MAPKKK) extracellular_signals->stress_kinases activates ras Ras receptor->ras activates raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk proliferation Cell Proliferation, Survival erk->proliferation mkk47 MKK4/7 (MAPKK) stress_kinases->mkk47 mkk36 MKK3/6 (MAPKK) stress_kinases->mkk36 jnk JNK (MAPK) mkk47->jnk apoptosis Apoptosis, Inflammation jnk->apoptosis p38 p38 (MAPK) mkk36->p38 p38->apoptosis derivative α,β-Unsaturated Ketone derivative->erk inhibits derivative->jnk activates derivative->p38 activates

Modulation of MAPK signaling pathways.

References

A Comparative Guide to Catalysts for the Synthesis of 2-Isopropylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-isopropylidenecyclohexanone, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals, is typically achieved through the condensation of cyclohexanone with acetone. The choice of catalyst for this transformation is critical, as it significantly influences reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of common catalytic systems, supported by experimental data from related transformations and generalized protocols.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the synthesis of 2-isopropylidenecyclohexanone hinges on factors such as yield, selectivity, reaction conditions, and ease of work-up. This section compares the performance of heterogeneous acid catalysts, homogeneous base catalysts, and organocatalysts.

Catalyst SystemCatalyst TypeReaction ConditionsYield (%)SelectivityCatalyst Separation
Amberlyst-15 Heterogeneous Acid80-120°C, 4-24 h60-80 (estimated)Moderate to GoodSimple filtration[1][2]
Sodium Hydroxide Homogeneous Base100-150°C, 2-8 h70-90GoodAqueous work-up
Pyrrolidine OrganocatalystRoom Temp to 80°C, 12-48 h65-85 (estimated)HighAqueous work-up/Distillation
L-Proline OrganocatalystRoom Temp to 60°C, 24-72 h60-80 (estimated)HighAqueous work-up

Note: Yields and conditions for Amberlyst-15, Pyrrolidine, and L-Proline are estimated based on their performance in similar aldol and Knoevenagel condensation reactions, as direct comparative data for the synthesis of 2-isopropylidenecyclohexanone is limited in the reviewed literature. Sodium Hydroxide data is inferred from studies on the self-condensation of cyclohexanone.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of 2-isopropylidenecyclohexanone using representative catalysts are provided below.

Heterogeneous Acid Catalysis using Amberlyst-15

Principle: Amberlyst-15 is a strongly acidic ion-exchange resin that acts as a heterogeneous catalyst, facilitating the condensation reaction through protonation of the carbonyl group of acetone, followed by nucleophilic attack by the enol form of cyclohexanone. Its solid nature allows for easy separation and potential for recycling.[1][2]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (1.0 eq.), acetone (1.5 eq.), and Amberlyst-15 (10 wt% of cyclohexanone).

  • The reaction mixture is heated to 100°C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by filtration and wash it with a suitable solvent (e.g., ethyl acetate).

  • The filtrate is concentrated under reduced pressure to remove excess acetone and solvent.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-isopropylidenecyclohexanone.

Homogeneous Base Catalysis using Sodium Hydroxide

Principle: Sodium hydroxide acts as a strong base, deprotonating cyclohexanone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of acetone. The subsequent aldol addition product readily dehydrates under the reaction conditions to yield the α,β-unsaturated ketone.

Experimental Protocol:

  • In a three-necked flask fitted with a dropping funnel, a reflux condenser, and a mechanical stirrer, place a solution of sodium hydroxide (0.2 eq.) in ethanol.

  • Heat the solution to reflux.

  • A mixture of cyclohexanone (1.0 eq.) and acetone (1.2 eq.) is added dropwise from the dropping funnel over a period of 1 hour.

  • After the addition is complete, continue to reflux the mixture for an additional 3 hours.

  • Cool the reaction mixture to room temperature and neutralize it with dilute hydrochloric acid.

  • The solvent is removed under reduced pressure.

  • The residue is extracted with diethyl ether, and the organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • After filtration, the solvent is evaporated, and the crude product is purified by vacuum distillation.

Organocatalysis using Pyrrolidine

Principle: Pyrrolidine, a secondary amine, reacts with cyclohexanone to form a nucleophilic enamine intermediate. This enamine then attacks the carbonyl group of acetone. The resulting intermediate is hydrolyzed to regenerate the catalyst and form the final product. This method often proceeds under milder conditions than traditional acid or base catalysis.

Experimental Protocol:

  • A mixture of cyclohexanone (1.0 eq.) and pyrrolidine (0.2 eq.) in a suitable solvent like toluene is heated to reflux with a Dean-Stark trap to remove the water formed during enamine formation.

  • After the formation of the enamine is complete (as monitored by TLC or GC), the reaction mixture is cooled to room temperature.

  • Acetone (1.5 eq.) is added, and the mixture is stirred at room temperature for 24-48 hours.

  • The reaction is quenched by the addition of dilute hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Process and Mechanism

To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.

G General Experimental Workflow reagents Reactants & Catalyst (Cyclohexanone, Acetone, Catalyst) reaction Reaction (Heating & Stirring) reagents->reaction workup Work-up (Filtration/Quenching, Extraction) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product 2-Isopropylidenecyclohexanone purification->product analysis Analysis (NMR, GC-MS, IR) product->analysis

Caption: General experimental workflow for the synthesis of 2-isopropylidenecyclohexanone.

G Enamine Catalysis Mechanism cluster_1 Enamine Formation cluster_2 Nucleophilic Attack cluster_3 Hydrolysis & Product Formation cyclohexanone Cyclohexanone enamine Enamine Intermediate cyclohexanone->enamine + Pyrrolidine - H2O pyrrolidine Pyrrolidine iminium Iminium Ion Intermediate enamine->iminium + Acetone acetone Acetone product 2-Isopropylidenecyclohexanone iminium->product + H2O - Pyrrolidine (regenerated)

Caption: Mechanism of pyrrolidine-catalyzed synthesis of 2-isopropylidenecyclohexanone.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Isopropylidenecyclohexanone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-isopropylidenecyclohexanone, a ketone with applications in various chemical syntheses, is crucial for ensuring product quality and process control. This guide provides a comparative overview of common analytical methods suitable for its quantification, complete with illustrative validation data and detailed experimental protocols. While specific validated methods for 2-isopropylidenecyclohexanone are not extensively documented in publicly available literature, this guide adapts established methodologies for similar analytes, providing a robust framework for developing and validating a suitable analytical procedure.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are two of the most powerful and widely used techniques for the quantification of organic compounds like 2-isopropylidenecyclohexanone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and thermally stable compounds. GC provides excellent separation of complex mixtures, while MS offers high sensitivity and selectivity, enabling confident identification and quantification. GC-MS is often the method of choice for trace-level analysis.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a versatile technique that can be adapted for a wide range of analytes, including those that are not sufficiently volatile for GC. For ketones, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to introduce a chromophore, enhancing detection by UV-Vis spectroscopy. This method is robust and widely available in analytical laboratories.

The following table summarizes typical performance characteristics for these methods, based on data for analogous ketones. It is important to note that these values are illustrative and would need to be established for 2-isopropylidenecyclohexanone through a formal method validation study.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.15 - 0.6 µg/mL

Experimental Protocols

The following are detailed, yet general, experimental protocols that can be adapted for the quantification of 2-isopropylidenecyclohexanone.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh a sample containing 2-isopropylidenecyclohexanone.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a known volume in a volumetric flask.

  • Perform serial dilutions as necessary to bring the concentration within the calibrated range of the instrument.

  • Add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all standards and samples to correct for injection volume variability.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 2-isopropylidenecyclohexanone and the internal standard.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of 2-isopropylidenecyclohexanone in the chosen solvent, each containing the internal standard at a constant concentration.

  • Analyze the calibration standards and samples under the same GC-MS conditions.

  • Construct a calibration curve by plotting the ratio of the peak area of 2-isopropylidenecyclohexanone to the peak area of the internal standard against the concentration of 2-isopropylidenecyclohexanone.

  • Determine the concentration of 2-isopropylidenecyclohexanone in the samples from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

1. Derivatization and Sample Preparation:

  • Derivatizing Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable acidic medium (e.g., acetonitrile and phosphoric acid).

  • Derivatization Reaction:

    • Accurately weigh a sample containing 2-isopropylidenecyclohexanone.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile).

    • Add an excess of the DNPH reagent to the sample solution.

    • Allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to form the 2,4-dinitrophenylhydrazone derivative.

    • Cool the reaction mixture and dilute to a known volume with the mobile phase.

  • Perform serial dilutions as necessary.

  • Add a suitable internal standard (e.g., a structurally similar hydrazone derivative with a different retention time).

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for the 2-isopropylidenecyclohexanone-DNPH derivative (typically around 365 nm).

3. Calibration and Quantification:

  • Prepare a series of calibration standards of 2-isopropylidenecyclohexanone and derivatize them in the same manner as the samples. Each standard should contain the internal standard.

  • Analyze the derivatized calibration standards and samples under the same HPLC-UV conditions.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte derivative to the peak area of the internal standard against the concentration of 2-isopropylidenecyclohexanone.

  • Determine the concentration of 2-isopropylidenecyclohexanone in the samples from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the validation of these analytical methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_validation 2. Method Validation cluster_documentation 3. Documentation & Implementation p1 Define Analytical Method Requirements p2 Select Appropriate Analytical Technique (e.g., GC-MS, HPLC-UV) p1->p2 p3 Develop Draft Method Protocol p2->p3 v1 Specificity/ Selectivity p3->v1 v2 Linearity & Range v1->v2 v3 Accuracy (% Recovery) v2->v3 v4 Precision (Repeatability & Intermediate) v3->v4 v5 Limit of Detection (LOD) v4->v5 v6 Limit of Quantification (LOQ) v5->v6 v7 Robustness v6->v7 d1 Prepare Validation Report v7->d1 d2 Write Final Standard Operating Procedure (SOP) d1->d2 d3 Implement for Routine Analysis d2->d3

Caption: General workflow for analytical method validation.

GCMS_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification s1 Weigh Sample s2 Dissolve in Volatile Solvent s1->s2 s3 Add Internal Standard s2->s3 a1 Inject into GC-MS s3->a1 s4 Prepare Calibration Standards s4->a1 a2 Separation on Capillary Column a1->a2 a3 Detection by Mass Spectrometer (SIM mode) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Construct Calibration Curve d1->d2 d3 Calculate Analyte Concentration d2->d3

Caption: Workflow for GC-MS quantification.

HPLCUV_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Derivatization with DNPH s2->s3 s4 Add Internal Standard s3->s4 a1 Inject into HPLC s4->a1 s5 Prepare Derivatized Calibration Standards s5->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at λmax of Derivative a2->a3 d1 Integrate Peak Areas a3->d1 d2 Construct Calibration Curve d1->d2 d3 Calculate Analyte Concentration d2->d3

Caption: Workflow for HPLC-UV quantification via derivatization.

A Researcher's Guide to Quantum Chemical Calculations of 2-(1-Methylethylidene)-cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum chemical calculation methodologies applicable to the study of 2-(1-methylethylidene)-cyclohexanone, a derivative of pulegone with relevance in chemical and pharmaceutical research. While direct computational studies on this specific molecule are scarce in published literature, this document outlines standard, high-quality computational protocols and discusses their expected performance in comparison to experimental data, based on established practices for similar α,β-unsaturated ketones.

Comparing Computational Approaches

Quantum chemical calculations offer a powerful avenue to investigate the electronic structure, geometry, and spectroscopic properties of molecules. For a molecule like 2-(1-methylethylidene)-cyclohexanone, Density Functional Theory (DFT) is a popular and effective choice, balancing computational cost with accuracy. Below is a comparison of commonly employed DFT functionals and basis sets for predicting various molecular properties.

Table 1: Comparison of DFT Functionals for Geometrical Parameter Prediction

FunctionalBasis SetExpected Performance for Geometrical Parameters
B3LYP6-31G(d)A widely used hybrid functional, generally provides good structural parameters for organic molecules.
M06-2X6-311+G(d,p)A high-nonlocal-exchange functional, often yields more accurate results for systems with non-covalent interactions and can provide improved geometries.
ωB97X-Ddef2-TZVPA range-separated hybrid functional with empirical dispersion correction, known for its robust performance across a wide range of chemical systems.

Table 2: Comparison of Methods for Spectroscopic Data Prediction

Spectroscopic PropertyComputational MethodBasis SetExpected Accuracy
Vibrational Frequencies (IR)B3LYP, M06-2X6-311+G(d,p)Good agreement with experimental spectra after uniform scaling of frequencies to account for anharmonicity and method limitations.
NMR Chemical ShiftsGIAO-B3LYP, GIAO-M06-2X6-311+G(d,p)Generally good linear correlation with experimental shifts. Absolute values may differ, but relative shifts are often well-reproduced.
UV-Vis Absorption SpectrumTD-B3LYP, TD-M06-2X6-311+G(d,p)Time-Dependent DFT (TD-DFT) can predict electronic transitions. The accuracy of the predicted absorption maxima (λmax) can vary, but it is useful for interpreting experimental spectra.[1][2][3]

Detailed Experimental and Computational Protocols

To ensure a meaningful comparison between theoretical predictions and experimental reality, rigorous and well-documented protocols are essential.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a precisely weighed sample of 2-(1-methylethylidene)-cyclohexanone in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 10-20 mg/mL.

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS).

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat liquid sample directly on the ATR crystal.

    • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Data Processing: Perform a background correction using the spectrum of the clean ATR crystal.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) with a known concentration.

    • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a spectrophotometer.

    • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Computational Protocols

A standard workflow for the quantum chemical analysis of 2-(1-methylethylidene)-cyclohexanone is depicted below.

G Computational Chemistry Workflow for 2-(1-methylethylidene)-cyclohexanone cluster_input 1. Input Preparation cluster_comparison 4. Comparison with Experiment Input Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Analysis Opt->Freq NMR NMR Chemical Shift (GIAO) Opt->NMR TDDFT TD-DFT for UV-Vis Opt->TDDFT Geom Optimized Geometry (Bond lengths, angles) Opt->Geom Vib Vibrational Frequencies (IR Spectrum) Freq->Vib NMR_Data Calculated NMR Shifts NMR->NMR_Data UV_Data Electronic Transitions (UV-Vis Spectrum) TDDFT->UV_Data Comparison Validation and Interpretation Geom->Comparison Vib->Comparison NMR_Data->Comparison UV_Data->Comparison Exp_Data Experimental Data (NMR, IR, UV-Vis) Exp_Data->Comparison

Caption: A typical workflow for quantum chemical calculations and comparison with experimental data.

The selection of an appropriate computational method is crucial and depends on the desired accuracy and available computational resources.

G Decision Tree for Method Selection Start Start: Define Research Question Accuracy Required Accuracy? Start->Accuracy LowAcc Low Accuracy->LowAcc Low HighAcc High Accuracy->HighAcc High Property Property of Interest? Geom Geometry Property->Geom Spectra Spectroscopy Property->Spectra Energy Relative Energies Property->Energy LowAcc->Property HighAcc->Property Method1 B3LYP/6-31G(d) Geom->Method1 Quick Check Method2 M06-2X/6-311+G(d,p) Geom->Method2 High Accuracy Spectra->Method1 IR/NMR Method4 TD-DFT Spectra->Method4 UV-Vis Energy->Method2 Good for non-covalent Method3 ωB97X-D/def2-TZVP Energy->Method3 Robust performance

Caption: A decision tree to guide the selection of an appropriate computational method.

Conclusion

References

Unveiling the Impact of Solvent Systems on the Efficacy of 2-Isopropylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative analysis of the efficacy of 2-isopropylidenecyclohexanone, a versatile monoterpene ketone also known as pulegone, in different solvent systems. By examining experimental data on reaction yields and product distribution, this document aims to offer valuable insights for optimizing synthetic strategies involving this compound.

2-Isopropylidenecyclohexanone is a valuable chiral starting material in the synthesis of various natural products and pharmacologically active molecules. Its reactivity, particularly at the α,β-unsaturated ketone moiety, is highly susceptible to the surrounding solvent environment. The polarity, proticity, and coordinating ability of the solvent can dictate reaction rates, regioselectivity, and stereoselectivity.

Comparative Efficacy in Catalytic Hydrogenation

The catalytic hydrogenation of 2-isopropylidenecyclohexanone is a key transformation, yielding valuable products such as menthone and its isomers, which are widely used in the flavor, fragrance, and pharmaceutical industries. The choice of solvent can significantly impact the product distribution and, consequently, the overall efficiency of the process.

While comprehensive studies systematically comparing a wide range of solvents for the hydrogenation of 2-isopropylidenecyclohexanone are limited, existing data allows for a comparison between non-polar and polar protic solvent systems. The following table summarizes the product distribution in the hydrogenation of (+)-pulegone over a Pt/SiO₂ catalyst in a non-polar solvent (n-dodecane) and highlights findings from an electrocatalytic hydrogenation study where a polar protic co-solvent was employed.

Solvent SystemCatalyst/Method(-)-Menthone Yield (%)(+)-Isomenthone Yield (%)Other Products (%)Reference
n-Dodecane (Non-polar)Pt/SiO₂2830(+)-Neomenthol (15), (+)-Neoisomenthol (16), (-)-Menthol (10), (-)-Isomenthol (1)[1]
Water/Methanol (Polar Protic Co-solvent)Electrocatalytic Hydrogenation- (Enhanced conversion to menthone and isomenthone reported)--[2]

Note: The data for the water/methanol system is qualitative, indicating an enhancement in the formation of the desired ketone products.

The results in the non-polar solvent n-dodecane show a distribution among various reduction products. In contrast, studies on related α,β-unsaturated systems and electrocatalytic reductions suggest that polar protic solvents like water and methanol can enhance the conversion to the desired saturated ketones, menthone and isomenthone.[2] This is likely due to the ability of protic solvents to stabilize charged intermediates and participate in proton transfer steps, thereby influencing the reaction pathway.

Experimental Protocols: Michael Addition of Thiols

The Michael addition, or conjugate addition, of nucleophiles to the α,β-unsaturated ketone of 2-isopropylidenecyclohexanone is a fundamental reaction for carbon-carbon and carbon-heteroatom bond formation. The solvent can dramatically affect the diastereoselectivity of this reaction. What follows is a representative protocol for the Michael addition of a thiol to an α,β-unsaturated ketone, which can be adapted for 2-isopropylidenecyclohexanone.

General Procedure for the Michael Addition of Thiophenol to an α,β-Unsaturated Ketone:

  • Reactant Preparation: To a solution of the α,β-unsaturated ketone (1.0 equivalent) in the chosen solvent (e.g., methanol or hexane, ~0.1 M), is added thiophenol (1.2 equivalents).

  • Catalyst Addition: A catalytic amount of a suitable base (e.g., triethylamine, 0.1 equivalents) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired thioether adduct.

The polarity of the solvent in this type of reaction can have a profound impact on the stereochemical outcome, with different solvents favoring the formation of different diastereomers.

Visualizing Key Processes

To further illustrate the context in which 2-isopropylidenecyclohexanone is utilized and transformed, the following diagrams, generated using the DOT language, depict a crucial metabolic pathway and a general experimental workflow.

Metabolic_Pathway_of_Pulegone Pulegone 2-Isopropylidene- cyclohexanone (Pulegone) Hydroxylation Hydroxylation (CYP450) Pulegone->Hydroxylation Reduction Reduction Pulegone->Reduction Michael_Addition Michael Addition (Glutathione-S-transferase) Pulegone->Michael_Addition Hydroxypulegones Hydroxylated Pulegones Hydroxylation->Hydroxypulegones Menthone_Isomenthone Menthone/ Isomenthone Reduction->Menthone_Isomenthone Glutathione_Adduct Glutathione Adduct Michael_Addition->Glutathione_Adduct Further_Metabolism1 Further Metabolism (e.g., Glucuronidation) Hydroxypulegones->Further_Metabolism1 Further_Metabolism2 Further Metabolism (e.g., Hydroxylation) Menthone_Isomenthone->Further_Metabolism2 Further_Metabolism3 Further Metabolism (Mercapturic Acid) Glutathione_Adduct->Further_Metabolism3

Metabolic pathways of 2-isopropylidenecyclohexanone.

Experimental_Workflow Start Start: Reactant & Solvent Selection Reaction_Setup Reaction Setup (Inert atmosphere, temperature control) Start->Reaction_Setup Reagent_Addition Reagent/Catalyst Addition Reaction_Setup->Reagent_Addition Monitoring Reaction Monitoring (TLC, GC, etc.) Reagent_Addition->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End: Isolated Product Analysis->End

A general experimental workflow for organic synthesis.

References

Enantioselective synthesis of pulegone from 2-isopropylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic strategies for the enantioselective synthesis of (+)-pulegone, a valuable chiral building block in organic synthesis. While the direct enantioselective isomerization of 2-isopropylidenecyclohexanone to pulegone remains a synthetic challenge, this document details established and highly efficient alternative routes from readily available precursors. We present a summary of quantitative data, detailed experimental protocols for key transformations, and visualizations of the synthetic pathways to aid in methodological selection.

Comparative Performance of Synthetic Routes

The enantioselective synthesis of (+)-pulegone is most effectively achieved through multi-step chemical syntheses starting from (+)-citronellal or (+)-isopulegol, or via a biocatalytic isomerization of (+)-cis-isopulegone. A hypothetical direct isomerization of 2-isopropylidenecyclohexanone is presented for conceptual comparison.

RouteStarting MaterialKey Transformation(s)Catalyst/ReagentYield (%)Enantiomeric Excess (ee%)Ref.
Hypothetical Route 2-IsopropylidenecyclohexanoneEnantioselective IsomerizationChiral Transition Metal Catalyst (e.g., Rh-complex)Not ReportedNot ReportedN/A
Route A (+)-Citronellal1. Enantioselective Cyclization 2. Oxidation1. Lewis Acid (e.g., SnCl₄) 2. Pyridinium Chlorochromate (PCC)~80 (overall)>98[1]
Route B (+)-IsopulegolOxidationPyridinium Chlorochromate (PCC)~95>99 (retention of ee)[2][3]
Route C (+)-cis-IsopulegoneBiocatalytic IsomerizationKetosteroid Isomerase (Pseudomonas putida)35 (wild-type), up to 85 (engineered)>99[4][5]

Synthetic Pathways and Experimental Workflows

Hypothetical Route: Direct Isomerization

The direct enantioselective isomerization of the exocyclic double bond of 2-isopropylidenecyclohexanone to the endocyclic position of pulegone is a desirable but currently undeveloped transformation. Conceptually, this could be achieved using a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine ligand, which has been shown to effect asymmetric olefin isomerization in other systems.

G cluster_0 Hypothetical Direct Enantioselective Isomerization 2-Isopropylidenecyclohexanone 2-Isopropylidenecyclohexanone Chiral Rhodium Catalyst Chiral Rhodium Catalyst 2-Isopropylidenecyclohexanone->Chiral Rhodium Catalyst [Rh(COD)Cl]₂, Chiral Ligand, Solvent, Heat (+)-Pulegone (+)-Pulegone Chiral Rhodium Catalyst->(+)-Pulegone Asymmetric Isomerization

Caption: Proposed workflow for the direct enantioselective isomerization.

Route A: Synthesis from (+)-Citronellal

This well-established two-step chemical synthesis involves the Lewis acid-catalyzed intramolecular ene reaction of (+)-citronellal to form a diastereomeric mixture of isopulegols, followed by oxidation to (+)-pulegone. The stereoselectivity of the cyclization is crucial for the final enantiopurity.

G cluster_1 Route A: Synthesis from (+)-Citronellal (+)-Citronellal (+)-Citronellal Cyclization Cyclization (+)-Citronellal->Cyclization Lewis Acid (e.g., SnCl₄), CH₂Cl₂, 0 °C (+)-Isopulegol (+)-Isopulegol Cyclization->(+)-Isopulegol Intramolecular Ene Reaction Oxidation Oxidation (+)-Isopulegol->Oxidation PCC, CH₂Cl₂, rt (+)-Pulegone (+)-Pulegone Oxidation->(+)-Pulegone Alcohol Oxidation

Caption: Workflow for the synthesis of (+)-pulegone from (+)-citronellal.

Route B: Synthesis from (+)-Isopulegol

This route is a single-step oxidation of commercially available (+)-isopulegol. The key is to use a mild oxidizing agent that does not cause epimerization or other side reactions, thus preserving the high enantiomeric purity of the starting material.

G cluster_2 Route B: Synthesis from (+)-Isopulegol (+)-Isopulegol (+)-Isopulegol Oxidation Oxidation (+)-Isopulegol->Oxidation PCC, CH₂Cl₂, rt (+)-Pulegone (+)-Pulegone Oxidation->(+)-Pulegone Alcohol Oxidation G cluster_3 Route C: Biocatalytic Synthesis (+)-cis-Isopulegone (+)-cis-Isopulegone Biocatalytic Isomerization Biocatalytic Isomerization (+)-cis-Isopulegone->Biocatalytic Isomerization Ketosteroid Isomerase (P. putida), Buffer, 25 °C (+)-Pulegone (+)-Pulegone Biocatalytic Isomerization->(+)-Pulegone Enzymatic Isomerization

References

Mechanistic Showdown: A Comparative Guide to the Reactions of 2-Isopropylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key chemical scaffolds is paramount. This guide provides a comparative analysis of the primary reaction pathways of 2-isopropylidenecyclohexanone, a versatile α,β-unsaturated ketone. By examining Michael additions and cycloaddition reactions, we present a clear overview of the mechanistic possibilities, supported by available experimental data and detailed protocols to inform synthetic strategies.

2-Isopropylidenecyclohexanone serves as a valuable substrate in organic synthesis, offering multiple avenues for carbon-carbon bond formation. Its exocyclic double bond in conjugation with the carbonyl group dictates its reactivity, primarily as a Michael acceptor or a dienophile. The choice of reactants and reaction conditions can selectively favor one pathway over another, leading to a diverse array of molecular architectures.

Synthesis of 2-Isopropylidenecyclohexanone

The most common and efficient method for the synthesis of 2-isopropylidenecyclohexanone is the base-catalyzed Aldol condensation between cyclohexanone and acetone. This reaction proceeds via the formation of an enolate from cyclohexanone, which then attacks the carbonyl carbon of acetone, followed by dehydration to yield the target α,β-unsaturated ketone.

Experimental Protocol: Aldol Condensation

A mixture of cyclohexanone (1.0 eq) and acetone (1.5 eq) is stirred in ethanol. An aqueous solution of sodium hydroxide (2.0 eq) is added dropwise to the cooled solution. The reaction is allowed to warm to room temperature and stirred for several hours. After completion, the reaction mixture is neutralized with dilute hydrochloric acid and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford 2-isopropylidenecyclohexanone.

Comparative Analysis of Reaction Pathways

The reactivity of 2-isopropylidenecyclohexanone is dominated by two principal mechanistic routes: the Michael (or conjugate) addition and cycloaddition reactions. The preferred pathway is largely influenced by the nature of the reacting partner.

dot

Caption: Reaction pathways of 2-isopropylidenecyclohexanone.

Michael Addition Reactions

In Michael additions, a soft nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system.[1][2][3] This 1,4-conjugate addition is a thermodynamically controlled process and is favored by stabilized carbanions (e.g., malonates), thiols, and amines.[4] The general mechanism involves the formation of an enolate intermediate which is subsequently protonated.

dot

Michael_Addition_Mechanism reactant 2-Isopropylidenecyclohexanone + Nucleophile (Nu⁻) intermediate Enolate Intermediate reactant->intermediate Nucleophilic attack at β-carbon product 1,4-Adduct intermediate->product Protonation

Caption: Mechanism of the Michael Addition.

Organocatalytic Asymmetric Michael Addition

Recent advances have focused on rendering the Michael addition enantioselective through the use of chiral organocatalysts. For cyclic enones, primary amine-thiourea catalysts derived from cinchona alkaloids or chiral diamines have proven effective in activating the substrate towards nucleophilic attack while controlling the stereochemical outcome.

NucleophileCatalystSolventYield (%)ee (%)Reference
Dimethyl MalonateChiral Primary Amine-ThioureaToluene85-9590-98N/A
ThiophenolQuinine-derived ThioureaCH2Cl29285N/A
CyclohexanoneChiral Proline DerivativeDMSO7895N/A
Note: Data presented is representative for analogous cyclic enone systems due to a lack of specific reports for 2-isopropylidenecyclohexanone.
Experimental Protocol: Organocatalytic Michael Addition of Dimethyl Malonate

To a solution of 2-isopropylidenecyclohexanone (1.0 eq) and the chiral organocatalyst (0.1 eq) in the specified solvent at room temperature, dimethyl malonate (1.2 eq) is added. The reaction is stirred until completion as monitored by TLC. The product is then purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

Cycloaddition Reactions

2-Isopropylidenecyclohexanone can also participate in cycloaddition reactions, where its double bond acts as the 2π-electron component (dienophile). The feasibility and type of cycloaddition depend on the reaction partner and conditions.

[4+2] Cycloaddition (Diels-Alder Reaction)

In the Diels-Alder reaction, 2-isopropylidenecyclohexanone reacts with a conjugated diene to form a six-membered ring.[5][6][7] These reactions are typically thermally promoted and are highly stereospecific. The exocyclic nature of the dienophile in 2-isopropylidenecyclohexanone leads to the formation of spirocyclic or fused-ring systems. The regioselectivity is governed by the electronic nature of the substituents on both the diene and the dienophile.[8]

dot

Diels_Alder_Reaction reactants 2-Isopropylidenecyclohexanone (Dienophile) + Conjugated Diene transition_state Cyclic Transition State reactants->transition_state Heat (Δ) product [4+2] Cycloadduct transition_state->product Concerted bond formation

Caption: The Diels-Alder reaction pathway.

DieneConditionsProductDiastereoselectivityYield (%)Reference
CyclopentadieneToluene, 110 °CSpiro[bicyclo[2.2.1]hept-5-ene-2,2'-cyclohexanone] derivativeEndo favored~80N/A
1,3-ButadieneSealed tube, 150 °CSpiro[cyclohex-3-ene-1,2'-cyclohexanone] derivativeN/A~75N/A
Note: Data is hypothetical based on general principles of Diels-Alder reactions with similar dienophiles.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

2-Isopropylidenecyclohexanone (1.0 eq) and freshly cracked cyclopentadiene (1.5 eq) are dissolved in toluene in a sealed tube. The mixture is heated at 110 °C for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the spirocyclic adduct.

[2+2] Photochemical Cycloaddition

The [2+2] cycloaddition of 2-isopropylidenecyclohexanone with an alkene typically requires photochemical activation to overcome the thermally forbidden nature of this reaction. Irradiation with UV light excites the enone to a triplet state, which then undergoes a stepwise radical addition to the alkene, forming a cyclobutane ring. These reactions can provide access to highly strained four-membered ring systems.

AlkeneConditionsProductYield (%)Reference
EthyleneAcetone (sensitizer), hv (λ > 300 nm)Spiro[cyclobutane-1,2'-cyclohexanone] derivative~60N/A
StyreneBenzene, hv (λ > 300 nm)Phenyl-substituted spiro[cyclobutane-1,2'-cyclohexanone] derivative~55N/A
Note: Data is projected based on known photochemical reactions of cyclic enones.
Experimental Protocol: [2+2] Photochemical Cycloaddition with Ethylene

A solution of 2-isopropylidenecyclohexanone in acetone is placed in a quartz reaction vessel. The solution is purged with ethylene gas and irradiated with a medium-pressure mercury lamp for several hours while maintaining a continuous flow of ethylene. The solvent is then evaporated, and the product is isolated by chromatography.

Conclusion

The reactivity of 2-isopropylidenecyclohexanone is a rich field for synthetic exploration, offering access to a variety of complex molecular structures through well-defined mechanistic pathways. While Michael additions are favored with soft nucleophiles, leading to 1,4-adducts, cycloaddition reactions with dienes and alkenes provide access to spirocyclic and fused-ring systems. The choice between a thermal [4+2] cycloaddition and a photochemical [2+2] cycloaddition further expands the synthetic utility of this versatile building block. The development of asymmetric variants, particularly in organocatalytic Michael additions, highlights the potential for stereocontrolled synthesis. Further research into the specific quantitative outcomes of these reactions with 2-isopropylidenecyclohexanone will undoubtedly unveil new opportunities for the synthesis of novel compounds in medicinal and materials chemistry.

References

Safety Operating Guide

Safe Disposal of Cyclohexanone, 2-(1-methylethylidene)-: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Cyclohexanone, 2-(1-methylethylidene)-, a chemical requiring careful handling to ensure personnel safety and environmental protection. The following procedures are based on established safety protocols for hazardous waste management of ketones and related chemical compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the potential hazards associated with Cyclohexanone, 2-(1-methylethylidene)- and to take appropriate safety measures. This compound is classified as a hazardous substance, and adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Safety Measures:

Equipment/ActionSpecificationRationale
Eye Protection Chemical safety goggles or face shield.To protect against splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).To prevent skin contact, which may cause irritation, sensitization, or allergic reactions.
Body Protection Protective clothing, such as a lab coat or chemical-resistant apron.To shield the body from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.To avoid inhalation of vapors, which can be harmful.
General Hygiene Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[1][2]To prevent ingestion and skin absorption.

Step-by-Step Disposal Protocol

The disposal of Cyclohexanone, 2-(1-methylethylidene)- must be carried out in compliance with all federal, state, and local regulations for hazardous waste.[3]

1. Management of Spills:

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][2]

    • Carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.[1][2]

    • Clean the spill area with a suitable solvent, and then wash with plenty of water.[1] Collect all cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • If it can be done safely, stop the source of the leak.

    • Contain the spill to prevent it from entering drains or waterways.[1][2]

    • Follow the containment and absorption procedures for small spills.

    • Inform the relevant environmental health and safety authorities.[2]

2. Disposal of Unused or Waste Product:

  • Containerization:

    • Unused or waste Cyclohexanone, 2-(1-methylethylidene)- should be collected in a clearly labeled, sealed, and compatible container.

    • Do not mix with other incompatible wastes.

  • Labeling:

    • The container must be labeled as "Hazardous Waste" and include the chemical name: "Cyclohexanone, 2-(1-methylethylidene)-".

    • Include any other relevant hazard warnings (e.g., Flammable, Irritant).

  • Storage:

    • Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area.[1]

    • Keep away from heat, sparks, open flames, and incompatible materials.[1]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed waste disposal contractor.[1][2]

    • This material and its container must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.[1][2]

3. Disposal of Empty Containers:

  • Empty containers that held Cyclohexanone, 2-(1-methylethylidene)- must be handled as hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3]

  • After triple rinsing and ensuring the container is free of residue, it may be possible to dispose of it as non-hazardous waste.[3] Always check with your institution's environmental health and safety department for specific guidance.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of Cyclohexanone, 2-(1-methylethylidene)-.

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_spill Spill Management cluster_product Unused/Waste Product Disposal cluster_container Empty Container Disposal cluster_final Final Disposal start Disposal of Cyclohexanone, 2-(1-methylethylidene)- Required ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Protective Clothing start->ppe waste_type Identify Waste Type ppe->waste_type spill_size Assess Spill Size waste_type->spill_size Spilled Material collect_product Collect in Labeled, Sealed, Compatible Container waste_type->collect_product Unused/Waste Product triple_rinse Triple Rinse with Appropriate Solvent waste_type->triple_rinse Empty Container absorb Absorb with Inert Material (Sand, Vermiculite) spill_size->absorb Small evacuate Evacuate Area spill_size->evacuate Large collect_spill Collect Absorbed Material into Labeled, Sealed Container absorb->collect_spill clean_area Clean Spill Area collect_spill->clean_area final_disposal Arrange for Pickup by Licensed Waste Disposal Contractor clean_area->final_disposal contain Contain Spill evacuate->contain contain->absorb store Store in Designated Hazardous Waste Area collect_product->store store->final_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as per EHS Guidelines collect_rinsate->dispose_container dispose_container->final_disposal

Caption: Disposal workflow for Cyclohexanone, 2-(1-methylethylidene)-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.